molecular formula C2H6Cl2N2 B078023 2-Chloroacetimidamide hydrochloride CAS No. 10300-69-3

2-Chloroacetimidamide hydrochloride

Cat. No.: B078023
CAS No.: 10300-69-3
M. Wt: 128.99 g/mol
InChI Key: GUPOZVHRTJYZCX-UHFFFAOYSA-N
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Description

2-Chloroacetimidamide hydrochloride is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both chloro and amidine functional groups, makes it a versatile precursor for constructing nitrogen-containing heterocycles and other complex molecules. Researchers utilize this compound in the synthesis of various pharmacologically active scaffolds. The reactive chloro group allows for alkylation reactions, while the amidine moiety can participate in cyclocondensation reactions to form pyrimidines and other nitrogen-based heterocyclic systems commonly found in drug candidates. Applications: This compound is For Research Use Only. It is strictly for laboratory applications such as organic synthesis, process development, and the discovery of new chemical entities in medicinal chemistry programs. Handling: Refer to the Safety Data Sheet (SDS) before use. This compound is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloroethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5ClN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPOZVHRTJYZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145612
Record name 2-Chloroacetamidine monohydrochloride
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Molecular Weight

128.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10300-69-3
Record name Ethanimidamide, 2-chloro-, monohydrochloride
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Record name 2-Chloroacetamidine monohydrochloride
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Record name 10300-69-3
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Record name 2-Chloroacetamidine monohydrochloride
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Record name 2-chloroacetamidine monohydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacetimidamide Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloroacetimidamide hydrochloride. It includes detailed experimental protocols, summarized quantitative data, and visualizations of its synthetic workflow and potential biological mechanism of action. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Properties and Structure

This compound, also known as chloroacetamidine hydrochloride, is a reactive organic compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its hydrochloride form enhances stability and is thought to improve solubility in polar solvents, which is beneficial for its application in various reaction conditions.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is reportedly insoluble in water, a property that may refer to the free base, whereas the hydrochloride salt exhibits slight solubility in polar organic solvents like DMSO and methanol.[2] It is also noted to be hygroscopic and moisture-sensitive, necessitating storage in a dry, inert atmosphere.[2]

PropertyValueReference(s)
Molecular Formula C₂H₆Cl₂N₂[2][3]
Molecular Weight 128.99 g/mol [2][3]
Melting Point 98-103 °C[2][3]
Boiling Point 146.4 °C at 760 mmHg[3]
Appearance Light Brown to Brown Semi-Solid[2]
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol[2]
Storage Conditions 2-8 °C, Inert atmosphere, Dry[2][3]
Structural Information

The structural details, including various chemical identifiers for this compound, are provided below. These identifiers are crucial for accurate database searches and compound registration.

IdentifierValueReference(s)
IUPAC Name 2-chloroethanimidamide;hydrochloride-
CAS Number 10300-69-3[2][3]
Synonyms Chloroacetamidine hydrochloride, 2-Chloro-ethanimidamide HCl[2]
Molecular Formula C₂H₆Cl₂N₂[2][3]
SMILES C(C(Cl)N)=N.Cl-
InChI Key GUPOZVHRTJYZCX-UHFFFAOYSA-M-
Predicted Analytical Data

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~ 4.3Singlet2H-CH₂Cl
~ 8.5 - 9.5Broad Singlet4H-C(=NH₂)⁺NH₂

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~ 45-CH₂Cl
~ 168-C(=N)-

Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 3100N-H stretch (amidinium)
1680 - 1650C=N stretch (amidinium)
1600 - 1550N-H bend
800 - 700C-Cl stretch

Synthesis of this compound

The primary route for the synthesis of this compound is the Pinner reaction.[1][4][5][6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.[1]

Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification A 2-Chloroacetonitrile D Ethyl 2-chloroacetimidate hydrochloride (Pinner Salt Intermediate) A->D B Ethanol B->D C Anhydrous HCl (gas) C->D F This compound D->F E Ammonia E->F G Filtration & Washing F->G H Drying under Vacuum G->H I Pure 2-Chloroacetimidamide hydrochloride H->I Final Product

A flowchart illustrating the synthesis of this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the general principles of the Pinner reaction.

Materials:

  • 2-Chloroacetonitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas or in a suitable anhydrous solvent)

  • Anhydrous Diethyl Ether

Procedure:

Step 1: Formation of Ethyl 2-chloroacetimidate hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-chloroacetonitrile (1 mole) in anhydrous ethanol (1.2 moles).

  • Cool the solution to 0 °C using an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.

  • Continue the addition of HCl until the reaction mixture is saturated and a precipitate of the Pinner salt forms. This may take several hours.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.

  • Collect the crystalline Pinner salt by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

  • Suspend the dried ethyl 2-chloroacetimidate hydrochloride in a suitable anhydrous solvent (e.g., anhydrous ethanol) in a flask cooled in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension, or add a solution of ammonia in an anhydrous solvent.

  • Continue the addition of ammonia until the reaction is complete, which can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride.

  • After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Potential Biological Activity and Signaling Pathway

This compound is described as a general pharmacophore for studying the amidinotransferase superfamily.[2] This suggests its potential to interact with and modulate the activity of enzymes in this family. A prominent member of this family is Protein Arginine Methyltransferase 1 (PRMT1), which is involved in various cellular processes, and its dysregulation has been linked to diseases like heart disease and cancer.[8]

It has been shown that chloroacetamidine-containing peptides can act as irreversible inactivators of PRMT1.[8][9] The proposed mechanism involves the covalent modification of a cysteine residue within the enzyme's active site. The chloroacetamidine moiety acts as an electrophile, where the methylene group adjacent to the chlorine is susceptible to nucleophilic attack by the thiol group of the cysteine residue. This results in the formation of a covalent bond and the irreversible inactivation of the enzyme.

Proposed Mechanism of Enzyme Inactivation

The following diagram illustrates the proposed mechanism by which this compound may inactivate an amidinotransferase enzyme like PRMT1.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Interaction and Reaction cluster_3 Outcome Enzyme Amidinotransferase (e.g., PRMT1) with Active Site Cysteine (Cys-SH) Binding Non-covalent Binding of Inhibitor to Active Site Enzyme->Binding Inhibitor 2-Chloroacetimidamide (Cl-CH₂-C(=NH)NH₂) Inhibitor->Binding Reaction Nucleophilic Attack by Cys-SH on α-carbon of Inhibitor Binding->Reaction Proximity and Orientation Inactive_Enzyme Covalently Modified, Inactivated Enzyme (Enzyme-S-CH₂-C(=NH)NH₂) Reaction->Inactive_Enzyme Covalent Bond Formation HCl HCl (byproduct) Reaction->HCl

Proposed mechanism of irreversible inhibition of an amidinotransferase by this compound.

Stability and Reactivity

This compound is reported to be hygroscopic and sensitive to moisture.[2] Therefore, it should be handled and stored under anhydrous conditions to prevent degradation. The presence of the electrophilic chloromethyl group suggests that the compound is reactive towards nucleophiles. It can act as an alkylating agent, as demonstrated by its proposed mechanism of enzyme inhibition. The amidine functional group can also be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the formation of 2-chloroacetamide.

Conclusion

This compound is a valuable synthetic intermediate with interesting potential as a modulator of the amidinotransferase superfamily. This guide provides essential information on its chemical properties, structure, and a representative synthetic protocol. The proposed mechanism of action as an irreversible enzyme inhibitor highlights its potential utility in the development of new therapeutic agents. Further research into its biological activity, stability, and reactivity is warranted to fully explore its applications in drug discovery and development.

References

In-Depth Technical Guide to 2-Chloroacetimidamide Hydrochloride (CAS 10300-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroacetimidamide hydrochloride (CAS No. 10300-69-3), a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its physicochemical properties, safety information, a representative synthesis protocol, and methods for its characterization. Due to the limited availability of specific experimental data for this compound in public literature, this guide incorporates representative data and protocols from closely related analogs to provide a thorough and practical resource for laboratory professionals. The guide also explores its potential biological relevance as a pharmacophore for the amidinotransferase superfamily and outlines a general analytical methodology for its purity assessment.

Chemical and Physical Properties

This compound is a solid, moisture-sensitive, and hygroscopic compound.[2] It is recognized for its role as a key building block in organic synthesis, particularly in introducing the chloroacetamidine moiety.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10300-69-3[3]
Molecular Formula C₂H₆Cl₂N₂[3]
Molecular Weight 128.99 g/mol [3]
Appearance Solid[4]
Melting Point 98-103 °C (lit.)[5]
Boiling Point 146.4 °C at 760 mmHg[6]
Solubility Insoluble in water. Soluble in DMSO.[2][5]
SMILES NC(=N)CCl.Cl
InChI Key GUPOZVHRTJYZCX-UHFFFAOYSA-N[3]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 2: Hazard and Precautionary Statements

ClassificationStatementReference(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Protocol: Pinner Reaction

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (1.2 equivalents) and 2-chloroacetonitrile (1 equivalent).

  • Acidification: The flask is cooled in an ice bath to 0-5 °C. Anhydrous hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is monitored by TLC until the nitrile is consumed.

  • Formation of Imidate Hydrochloride: The reaction mixture is typically allowed to stand at a low temperature to facilitate the precipitation of the intermediate ethyl 2-chloroacetimidate hydrochloride (the Pinner salt).

  • Ammonolysis: The isolated Pinner salt is then treated with a solution of anhydrous ammonia in an appropriate solvent (e.g., ethanol) to form 2-Chloroacetimidamide, which is then precipitated as its hydrochloride salt.

  • Isolation and Purification: The resulting solid, this compound, is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Signaling_Pathway cluster_0 Metabolic Pathways A Amino Acid Biosynthesis B Purine/Pyrimidine Biosynthesis C Amidotransferase Enzyme C->A C->B D 2-Chloroacetimidamide HCl (Pharmacophore) D->C Inhibition/ Probing

References

Physical properties of 2-Chloroacetimidamide hydrochloride (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetimidamide hydrochloride is a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring both a chloro and an acetimidamide group, makes it a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. An accurate understanding of its physical properties, such as melting point and solubility, is fundamental for its effective use in reaction design, process development, and formulation. This guide provides a detailed overview of the known physical properties of this compound, alongside comprehensive experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in chemical synthesis. Below is a summary of the available data for this compound.

Data Presentation
Physical PropertyValueNotes
Melting Point 98-103 °CThis is a relatively broad range, which may indicate the presence of impurities or the hygroscopic nature of the compound.
Solubility
WaterSparingly SolubleWhile some sources state it is insoluble, the hydrochloride form is expected to have some degree of aqueous solubility.[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

Experimental Protocols

To ensure accurate and reproducible results in the laboratory, standardized protocols for determining physical properties are essential.

Melting Point Determination: Capillary Method

The capillary melting point determination is a common and reliable method for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

  • Measurement:

    • Place the capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting to quickly approach the expected melting point (e.g., 10-20 °C below the expected range).

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

  • Purity Assessment:

    • A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination: Qualitative and Quantitative Methods

A thorough understanding of a compound's solubility profile across various solvents is crucial for reaction setup, purification, and formulation.

Qualitative Solubility Testing:

This method provides a general assessment of solubility.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene)

  • Spatula

  • This compound

Procedure:

  • Add approximately 10-20 mg of this compound to a series of test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Slightly Soluble: A small amount of undissolved solid remains.

    • Insoluble: The majority of the solid remains undissolved.

Quantitative Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • Scintillation vials or flasks with secure caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Solvent of interest

  • This compound

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of excess solid is crucial to ensure saturation.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the solid to settle or centrifuge the sample to pellet the undissolved material.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution using a calibrated HPLC or other appropriate method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or mol/L.

Synthesis Pathway

This compound can be synthesized from chloroacetonitrile. The following diagram illustrates a common synthetic route.

Synthesis_of_2_Chloroacetimidamide_hydrochloride chloroacetonitrile Chloroacetonitrile intermediate Methyl 2-chloroacetimidate chloroacetonitrile->intermediate Pinner Reaction sodium_methoxide Sodium Methoxide in Methanol product 2-Chloroacetimidamide hydrochloride intermediate->product Ammonolysis ammonium_chloride Ammonium Chloride

Caption: Synthesis of this compound from Chloroacetonitrile.

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental means to verify them. For any application, it is recommended that these properties be determined in-house to ensure the highest accuracy for research and development activities.

References

Molecular weight and formula of 2-Chloroacetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloroacetimidamide Hydrochloride

Chemical Identity and Properties

This compound is a chemical compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its hydrochloride form enhances stability and solubility in polar solvents.[1]

Molecular Formula and Weight:

There appears to be some variation in the reported molecular formula and weight in different databases. The most commonly cited formula is C₂H₅Cl₂N₂, corresponding to the hydrochloride salt of 2-chloroacetamidine.

Property Value Source
CAS Number 10300-69-3[1][2][3]
Molecular Formula C₂H₅Cl₂N₂[4]
Molecular Weight 128.99 g/mol [1][2]
127.98 g/mol [4]
Melting Point 98-103 °C[2][3]
Boiling Point 146.4 °C at 760 mmHg[2]
Storage 2-8°C, dry, well-ventilated[1][2]

Note: Some sources may list the formula as C₂H₆Cl₂N₂. The discrepancy likely arises from different conventions in representing the salt form.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis, particularly for creating nitrogen-containing heterocyclic compounds.[1]

Key Applications:

  • Pharmaceutical Synthesis: It is a key intermediate for producing various pharmaceuticals.[1] The chloroacetamidine functional group is a valuable component for building complex molecular architectures.[1]

  • Agrochemical Development: The compound is commonly employed in the development of crop protection agents like herbicides and plant growth regulators that require selective reactivity.[1]

  • Biochemical Research: Chloroacetamidine hydrochloride is used as a general pharmacophore in studying and delineating the characteristics of the amidinotransferase superfamily of enzymes.[3]

Experimental Protocols: Synthesis

The following protocol describes the synthesis of the parent compound, 2-chloroacetimidamide, which can be subsequently converted to its hydrochloride salt. The method is based on the reaction of chloroacetonitrile with sodium methoxide and ammonium chloride in methanol.

Synthesis of 2-Chloroacetimidamide

Materials:

  • Sodium (Na)

  • Methanol (MeOH), anhydrous

  • Chloroacetonitrile (ClCH₂CN)

  • Ammonium chloride (NH₄Cl)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Under an inert nitrogen atmosphere, completely dissolve sodium (18.3 g, 0.795 mol) in 2 L of anhydrous methanol at 25 °C. Stir the resulting sodium methoxide solution for 1 hour.

  • Over the course of 1 hour, add chloroacetonitrile (600 g, 7.95 mol) dropwise to the solution while maintaining the inert atmosphere.

  • After the addition is complete, stir the reaction mixture at approximately 20 °C for an additional hour.

  • Add ammonium chloride (514 g, 8.73 mol) in portions over a period of 45 minutes. The solution will change color from yellow to red, and finally to a black liquid.

  • Allow the reaction mixture to stir for 16 hours at a temperature of 15-20 °C.

  • Filter the mixture. Concentrate the filtrate to obtain a residue.

  • Triturate the residue with methyl tert-butyl ether (2 x 1 L) to yield 2-chloroacetimidamide as a black solid (Expected yield: ~96%).[5]

Visualization of Synthesis and Application

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

G cluster_reactants Reactants cluster_process Process cluster_products Products Chloroacetonitrile Chloroacetonitrile Reaction Reaction in Methanol (15-20°C, 16h) Chloroacetonitrile->Reaction SodiumMethoxide Sodium Methoxide (from Na in MeOH) SodiumMethoxide->Reaction AmmoniumChloride Ammonium Chloride AmmoniumChloride->Reaction Product 2-Chloroacetimidamide Reaction->Product

Caption: Synthesis workflow for 2-Chloroacetimidamide.

G A 2-Chloroacetimidamide Hydrochloride B Pharmaceuticals A->B Intermediate C Agrochemicals (Herbicides, etc.) A->C Intermediate D Nitrogen-Containing Heterocycles A->D Precursor E Enzyme Studies (Amidinotransferase) A->E Pharmacophore

References

Stability and storage conditions for 2-Chloroacetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Chloroacetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific public data on this molecule, this guide synthesizes information from safety data sheets, general principles of pharmaceutical stability testing, and data on structurally related compounds.

Chemical Stability Profile

This compound is a reactive molecule susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by environmental factors such as moisture, temperature, and pH.

Key Stability Characteristics:

  • Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. The presence of water can lead to the breakdown of the imidamide functional group. Safety data sheets strongly advise keeping the compound dry and away from water, as it hydrolyzes readily.[1] It may decompose on exposure to moist air or water.[1]

  • Thermal Stability: While specific data on the thermal decomposition of this compound is not extensively available, strong heating should be avoided.[1] General stability testing protocols for pharmaceuticals suggest that thermal stress can be a significant factor in degradation.

  • pH Sensitivity: The rate of hydrolysis of similar chlorinated amide compounds is known to be pH-dependent. While specific studies on this compound are not publicly available, it is anticipated to be more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions. This is a common characteristic for molecules containing amide-like functional groups.

  • Photostability: The impact of light on the stability of this compound has not been detailed in the available literature. However, as part of comprehensive stability testing, photostability should be evaluated according to ICH guidelines.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for reactive chemical compounds.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationaleSource
Temperature 2-8°CTo slow down potential degradation reactions.[2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen).To prevent exposure to moisture and atmospheric oxygen.[1]
Container Tightly closed container.To prevent ingress of moisture and air.[1][3]
Environment Store in a dry, well-ventilated place.To minimize exposure to ambient moisture.[1][2]
Moisture Keep away from water. Never allow the product to get in contact with water during storage.The compound readily hydrolyzes.[1]
Handling Precautions
  • Work under a fume hood to avoid inhalation.[1]

  • Avoid the generation of vapors and aerosols.[1]

  • Ensure the workplace is dry and do not allow the product to come into contact with water.[1]

  • Use personal protective equipment, including gloves, protective clothing, and eye/face protection.[1]

  • Store in a locked-up area accessible only to qualified or authorized personnel.[1]

Potential Degradation Pathways

While specific degradation products of this compound have not been detailed in the available literature, a hypothetical degradation pathway can be proposed based on the known reactivity of the functional groups present in the molecule. The primary pathway is expected to be hydrolysis.

cluster_0 Hypothetical Degradation of this compound A 2-Chloroacetimidamide hydrochloride B 2-Chloroacetamide A->B Hydrolysis of Imidamide C Ammonia A->C Hydrolysis D 2-Chloroacetic acid B->D Hydrolysis of Amide E Ammonia B->E Hydrolysis cluster_1 Forced Degradation Experimental Workflow start Drug Substance: 2-Chloroacetimidamide HCl stress Expose to Stress Conditions start->stress analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) stress->analysis characterize Characterize Degradation Products (e.g., LC-MS, NMR) analysis->characterize pathway Elucidate Degradation Pathway characterize->pathway report Report Findings pathway->report

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chloroacetamidine Functional Group

The chloroacetamidine functional group is an increasingly important electrophilic moiety in chemical biology and drug discovery. Characterized by a chlorine atom attached to the carbon adjacent to an amidine group, it serves as a potent and selective covalent modifier of nucleophilic amino acid residues. This guide provides a comprehensive overview of its core properties, synthesis, applications, and the experimental protocols necessary for its use.

Core Concepts: Structure and Reactivity

The chloroacetamidine functional group is structurally similar to the more common chloroacetamide but features a C(=NH)NHR group instead of a carbonyl (C=O) group. This modification imparts unique properties, most notably its ability to act as an arginine mimetic . The guanidinium group of arginine is positively charged at physiological pH, playing a key role in substrate recognition for many enzymes. The chloroacetamidine group can mimic this positive charge, guiding compounds to the active sites of arginine-binding enzymes.

Its primary mechanism of action is the irreversible covalent modification of nucleophilic residues, predominantly the thiol group of cysteine, through a bimolecular nucleophilic substitution (S(_N)2) reaction. The sulfur atom of a deprotonated cysteine attacks the carbon bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This targeted and irreversible inactivation makes it a powerful "warhead" for covalent inhibitors. While reactions with other nucleophiles like histidine are possible, they are generally much slower.[1]

Figure 1: SN2 reaction mechanism of chloroacetamidine with a cysteine residue.

Synthesis of Chloroacetamidine Derivatives

The synthesis of chloroacetamidine-containing molecules often involves the conversion of a primary amine to the desired functional group. A key example is the solution-phase synthesis of Cl-amidine (N-α-benzoyl-N⁵-(2-chloro-1-iminoethyl)-L-ornithine amide), a potent inhibitor of Protein Arginine Deiminase 4 (PAD4).[2] The synthesis starts from an orthogonally protected ornithine derivative and proceeds through the formation of an ethyl chloroacetimidate intermediate, which then reacts with the deprotected side-chain amine of the ornithine scaffold.

G start Start: N-α-Boc-L-ornithine step1 Protect Amine: Form Boc-Orn(Z)-OH start->step1 step2 Amidation: Couple with NH4Cl, HBTU, HOBt to form Boc-Orn(Z)-NH2 step1->step2 step3 Z-Deprotection: Use H2/Pd-C to form Boc-Orn-NH2 step2->step3 step4 Amidine Formation: React with Ethyl Chloroacetimidate to form Boc-Cl-amidine step3->step4 step5 Boc-Deprotection: Use TFA to form crude Cl-amidine step4->step5 end Purification: RP-HPLC to yield pure Cl-amidine step5->end

Figure 2: General workflow for the solution-phase synthesis of Cl-amidine.

Applications in Research and Drug Development

Covalent Inhibition of Protein Arginine Deiminases (PADs)

The most prominent application of the chloroacetamidine functional group is in the development of irreversible inhibitors for the PAD enzyme family. PADs catalyze the conversion of arginine residues to citrulline, a post-translational modification implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[2] By mimicking the natural substrate arginine, chloroacetamidine-based inhibitors like F-amidine and Cl-amidine are guided to the PAD4 active site where they covalently modify a catalytic cysteine residue (Cys645), leading to potent, time-dependent inactivation of the enzyme.[2][3]

G cluster_0 Normal PAD4 Activity cluster_1 Inhibition by Cl-amidine PAD4 PAD4 Enzyme (Active Cys645) Citrulline Peptidyl-Citrulline PAD4->Citrulline Catalysis Inactive_PAD4 Inactive PAD4 (Covalently Modified Cys645) Arginine Peptidyl-Arginine Arginine->PAD4 Substrate Arginine->Inactive_PAD4 Binding Blocked Cl_amidine Cl-amidine Cl_amidine->PAD4 Irreversible Inactivation

Figure 3: Irreversible inhibition of PAD4 by Cl-amidine.
Enhanced Peptide Detection in Proteomics

A novel application for 2-chloroacetamidine (CAM) is in chemical proteomics to improve the coverage of cysteine-containing peptides.[4] The enzyme trypsin, the workhorse of proteomics, cleaves proteins C-terminal to arginine and lysine residues. By "capping" cysteine residues with CAM, the modified cysteine mimics arginine, creating a new, artificial cleavage site for trypsin. This "CAM-capping" strategy significantly increases the number of identifiable cysteine-containing peptides in a mass spectrometry experiment, aiding in proteogenomic studies and the analysis of missense variants.[4]

start Protein Lysate step1 1. Denaturation & Reduction (e.g., Urea, DTT) Expose Cysteine Residues start->step1 step2 2. CAM-Capping Add 2-Chloroacetamidine (CAM) Cysteine -> Arginine Mimic step1->step2 step3 3. Trypsin Digestion Cleavage at Arg, Lys, and CAM-Capped Cys step2->step3 step4 4. Desalting (e.g., StageTip cleanup) step3->step4 end 5. LC-MS/MS Analysis Enhanced Cys-Peptide Detection step4->end

Figure 4: Workflow for CAM-capping of cysteine residues in proteomics.

Quantitative Data

The efficacy of haloacetamidine-based inhibitors can be quantified by their kinetic parameters. A lower K(I) indicates stronger binding affinity, while a higher k({inact}) indicates a faster rate of inactivation. The ratio k(_{inact})/K(_I) is a measure of the overall efficiency of the irreversible inhibitor.

InhibitorTargetk({inact}) (min
1^{-1}−1
)
K(_I) (µM)k({inact})/K(I) (M
1^{-1}−1
min
1^{-1}−1
)
Reference
Cl-amidine PAD4--13,000[2]
F-amidine PAD41.0 ± 0.1330 ± 903,000[3]
2-chloroacetamidine PAD40.7 ± 0.120,000 ± 5,00035[3]
TDFA PAD4-IC({50}) = 0.5 µM-[5]
TDCA PAD4-IC(_{50}) = 2.0 µM-[5]
Table 1: Kinetic and Inhibition Constants for Chloroacetamidine-based PAD4 Inhibitors. TDFA and TDCA are peptidic inhibitors with F- and Cl-acetamidine warheads, respectively.

When analyzing modified peptides by mass spectrometry, the covalent adduction of the chloroacetamidine moiety results in a specific mass shift.

Modifying ReagentModification Mass (Monoisotopic)Target Residue
2-Chloroacetamidine (CAM) +57.034 DaCysteine
Iodoacetamide (IAM) +57.021 DaCysteine
Chloroacetamido-PEG4-NHS ester +323.132 DaLysine, Cysteine, etc.
Table 2: Common Mass Shifts in Mass Spectrometry due to Alkylating Agents.

Experimental Protocols

Protocol: Synthesis of Cl-amidine (Solution Phase)

This protocol is adapted from Luo et al., 2006 and provides a general outline.[2]

  • Protection & Amidation: Start with N-α-Boc-L-ornithine. Protect the δ-amino group with a Cbz group. Activate the carboxyl group with HBTU/HOBt and react with ammonium chloride to form the primary amide.

  • Cbz-Deprotection: Remove the Cbz protecting group from the ornithine side chain via catalytic hydrogenation (H(_2), Pd/C) to expose the primary amine.

  • Ethyl Chloroacetimidate Formation: Prepare ethyl chloroacetimidate hydrochloride by reacting chloroacetonitrile with anhydrous ethanol and HCl gas (Pinner reaction).

  • Coupling: React the deprotected ornithine derivative with ethyl chloroacetimidate hydrochloride in the presence of a base (e.g., triethylamine) in DMF. The primary amine of the ornithine side chain will displace the ethoxy group to form the chloroacetamidine moiety.

  • Boc-Deprotection: Remove the N-terminal Boc protecting group using trifluoroacetic acid (TFA).

  • Purification: Purify the final product, Cl-amidine, using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry and NMR.

Protocol: CAM-Capping for Proteomic Analysis

This protocol is adapted from Ofori et al., 2024.[4]

  • Lysis and Denaturation: Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8 M urea) and a buffer salt (e.g., 50 mM ammonium bicarbonate).

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37 °C for 1 hour.

  • Alkylation (CAM-Capping): Add 2-chloroacetamidine (CAM) to a final concentration of 50 mM. Incubate for 1 hour at room temperature in the dark.

  • Quenching (Optional): Quench any remaining CAM by adding DTT.

  • Dilution and Digestion: Dilute the sample 5- to 10-fold with 50 mM ammonium bicarbonate to lower the urea concentration to < 1 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37 °C.

  • Desalting: Acidify the digest with TFA and desalt the peptides using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the desalted peptides via LC-MS/MS. During database searching, specify the CAM modification on cysteine (+57.034 Da) as a variable modification and configure the search parameters to allow tryptic cleavage C-terminal to Cys residues.

Potential Issues and Off-Target Effects

While chloroacetamidine and the related chloroacetamide are effective alkylating agents, they are not without potential drawbacks. A significant concern is the potential for off-target modifications. The related compound, 2-chloroacetamide, has been shown to cause significant oxidation of methionine residues during sample preparation, an artifact that can complicate data interpretation.[6][7] Although chloroacetamide may result in less off-target alkylation on residues like lysine compared to iodoacetamide, researchers should be aware of these potential side reactions and optimize reaction conditions (pH, concentration, incubation time) to maximize specificity.[8] For therapeutic applications, a thorough evaluation of off-target toxicity is a critical component of preclinical development.

Conclusion

The chloroacetamidine functional group is a versatile tool for chemical biologists and drug developers. Its ability to act as an electrophilic arginine mimetic has enabled the creation of potent, irreversible inhibitors for enzymes like PAD4, opening new avenues for treating inflammatory diseases. Furthermore, its novel application in CAM-capping for proteomics demonstrates its utility as a research tool to deepen our understanding of the proteome. As with any reactive moiety, careful consideration of reaction conditions and potential off-target effects is essential for its successful application. The continued exploration of this functional group promises to yield new therapeutics and powerful chemical probes.

References

The Emergence of 2-Chloroacetimidamide Hydrochloride as a Covalent Pharmacophore in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors is gaining significant momentum. Among the reactive fragments utilized to achieve irreversible binding, the 2-chloroacetimidamide moiety, and more broadly the chloroacetamide group, has emerged as a critical pharmacophore. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the role of 2-chloroacetimidamide hydrochloride and its derivatives in medicinal chemistry. This guide details their synthesis, mechanism of action, and therapeutic potential, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Principle: Covalent Inhibition

The primary mechanism through which 2-chloroacetimidamide and its analogs exert their biological effects is through covalent inhibition. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues within the active site of target proteins. Cysteine, with its nucleophilic thiol group, is a frequent target, leading to the formation of a stable thioether bond and irreversible inactivation of the enzyme. This "warhead" functionality provides a powerful tool for achieving potent and sustained target engagement.

Therapeutic Applications and Investigated Derivatives

The versatility of the chloroacetamide pharmacophore has led to its exploration in various therapeutic areas, most notably in oncology and infectious diseases. Researchers have synthesized and evaluated a range of N-substituted 2-chloroacetamide derivatives to modulate their potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Recent studies have focused on the development of chloroacetamide-based compounds as inhibitors of cancer-related signaling pathways. One notable area of investigation is the disruption of the TEAD-YAP1 protein-protein interaction, a key component of the Hippo signaling pathway, which is often dysregulated in cancer. A fragment library of chloroacetamide electrophiles was screened to identify novel scaffolds that covalently bind to a cysteine residue in the palmitate-binding pocket of TEAD, thereby inhibiting its interaction with YAP1.[1]

Antimicrobial Activity

N-substituted 2-chloroacetamides have demonstrated significant potential as antimicrobial agents. A series of N-(substituted phenyl)-2-chloroacetamides were synthesized and evaluated for their activity against various bacterial and fungal strains. The quantitative structure-activity relationship (QSAR) analysis of these compounds revealed that substitutions on the phenyl ring significantly influence their antimicrobial efficacy.[2][3]

Quantitative Data Summary

The following tables summarize the biological activity of representative N-substituted 2-chloroacetamide derivatives from published studies.

Compound IDSubstitution PatternTarget Organism/Cell LineBiological Activity (MIC/IC50)Reference
SP4N-(4-chlorophenyl)S. aureusMIC: 3.9 µg/mL[2]
SP6N-(4-fluorophenyl)S. aureusMIC: 3.9 µg/mL[2]
SP12N-(3-bromophenyl)S. aureusMIC: 3.9 µg/mL[2]
SP4E. coliMIC: 15.6 µg/mL[2]
SP6E. coliMIC: 15.6 µg/mL[2]
SP12E. coliMIC: 15.6 µg/mL[2]
SP4C. albicansMIC: 31.2 µg/mL[2]
SP6C. albicansMIC: 31.2 µg/mL[2]
SP12C. albicansMIC: 31.2 µg/mL[2]

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

Key Experimental Protocols

General Synthesis of N-(substituted phenyl)-2-chloroacetamides

This protocol describes the general method for synthesizing N-substituted chloroacetamide derivatives.

  • Reactant Preparation: A solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared in a reaction vessel.

  • Base Addition: A base, such as triethylamine or pyridine (1.1 equivalents), is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: The reaction mixture is cooled in an ice bath, and chloroacetyl chloride (1.1 equivalents) is added dropwise with constant stirring.

  • Reaction Monitoring: The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-2-chloroacetamide.[4][5][6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) control wells are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts related to the 2-chloroacetimidamide pharmacophore.

G cluster_synthesis General Synthesis Workflow Aniline Substituted Aniline Reaction Acylation Reaction Aniline->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Purification Work-up & Purification Reaction->Purification Product N-substituted 2-chloroacetamide Purification->Product

Caption: General workflow for the synthesis of N-substituted 2-chloroacetamide derivatives.

G cluster_pathway Mechanism of Covalent Inhibition Inhibitor 2-Chloroacetamide Derivative Enzyme Target Enzyme (with Cysteine residue) Inhibitor->Enzyme Nucleophilic attack by Cysteine thiol (-SH) Inactive_Enzyme Inactive Enzyme-Inhibitor Adduct (Thioether bond) Enzyme->Inactive_Enzyme Covalent Bond Formation (Irreversible Inhibition)

Caption: Covalent inhibition of a target enzyme by a 2-chloroacetamide derivative.

Future Directions

The 2-chloroacetimidamide pharmacophore represents a promising scaffold for the development of novel covalent inhibitors. Future research will likely focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects. Further exploration of their application in other diseases driven by enzymes with susceptible cysteine residues is also warranted. The continued application of QSAR and other computational modeling techniques will be instrumental in guiding the rational design of next-generation chloroacetamide-based therapeutics.

References

An In-Depth Technical Guide to the Core Features of Amidinotransferase Superfamily Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of substrates recognized by the amidinotransferase superfamily of enzymes. It delves into their structural and chemical properties, the catalytic mechanisms of the enzymes that act upon them, and their roles in significant metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in enzymology, metabolic studies, and drug discovery targeting this enzyme class.

Core Substrate Characteristics of the Amidinotransferase Superfamily

The catalytic activity of the amidinotransferase superfamily revolves around the transfer of an amidino group from a donor molecule to an acceptor molecule. This fundamental reaction defines the primary characteristics of their substrates.

Amidine Donors: The Source of the Guanidino Group

The quintessential feature of an amidine donor substrate is the presence of a guanidino group (-C(=NH)NH₂). L-arginine is the most common and well-studied amidine donor for this enzyme superfamily.[1] However, other molecules can also serve this role, indicating a degree of flexibility in substrate recognition.

  • L-Arginine: The primary amidine donor in the biosynthesis of creatine and other guanidino compounds.[1] Its guanidinium group is the electrophilic center for nucleophilic attack by the enzyme's active site cysteine.

  • Canavanine: A structural analog of arginine found in certain legumes, can also act as an amidine donor for some amidinotransferases, such as the prokaryotic enzyme AmtA.[2] This suggests that the enzyme can tolerate some structural variations in the side chain of the donor substrate.

  • L-Homoarginine: Can act as an amidine group donor in the reverse reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT).[3]

Amidine Acceptors: The Recipients of the Amidinium Moiety

Amidine acceptor substrates are characterized by the presence of a primary or secondary amine that acts as a nucleophile, attacking the amidino-enzyme intermediate. The nature of the acceptor molecule is a key determinant of the final product and the metabolic pathway involved.

  • Glycine: The acceptor molecule in the first and rate-limiting step of creatine biosynthesis, where it is converted to guanidinoacetate.[4]

  • L-Lysine: Serves as an acceptor to form L-homoarginine, another important guanidino compound.[5]

  • L-Ornithine: A product of the forward reaction with L-arginine, it can also act as an amidine acceptor in the reverse reaction to regenerate L-arginine.[3] It is also a known competitive inhibitor of AGAT.

  • Inosamine-phosphate: In the biosynthesis of the antibiotic streptomycin, an inosamine-phosphate derivative serves as the amidine acceptor.

Quantitative Analysis of Substrate Specificity and Enzyme Kinetics

The efficiency and specificity of amidinotransferase catalysis are described by their kinetic parameters. A summary of key quantitative data for representative amidinotransferases is presented in Table 1.

EnzymeOrganism/TissueSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Equilibrium ConstantReference(s)
L-Arginine:Glycine Amidinotransferase (AGAT)Human KidneyL-Arginine2.50.5---[6]
Glycine2.50.5---[6]
L-Arginine:Glycine Amidinotransferase (AGAT)Rat KidneyL-Arginine9.211.53 (µmol/g protein/min)---[1]
L-Arginine:Glycine Amidinotransferase (AGAT)Hog KidneyL-Arginine & Glycine----Kgaa << 1[3][7]
L-Arginine & L-Lysine----Kharg << 1[3][7]
GAA & Ornithine / hArg & Ornithine----KAGAT ≈ 1[3][7]

Table 1: Quantitative Data for Amidinotransferase Substrates. This table summarizes key kinetic and equilibrium constants for various amidinotransferase enzymes. Note that Vmax values are reported as found in the literature and may have different units. A dash (-) indicates that the data was not available in the cited sources.

Signaling and Metabolic Pathways

Amidinotransferases are integral to key metabolic pathways, and their products are increasingly recognized for their roles in cell signaling.

Creatine Biosynthesis and Energy Metabolism

The most prominent pathway involving an amidinotransferase is the biosynthesis of creatine. This two-step process begins with the AGAT-catalyzed formation of guanidinoacetate from L-arginine and glycine.[4] Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. Creatine and its phosphorylated form, phosphocreatine, are crucial for cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1]

Creatine_Biosynthesis cluster_AGAT AGAT cluster_GAMT GAMT Arginine L-Arginine GAA Guanidinoacetate Arginine->GAA Glycine Glycine Glycine->GAA Ornithine L-Ornithine GAA->Ornithine Creatine Creatine GAA->Creatine SAM S-Adenosyl- Methionine SAM->Creatine SAH S-Adenosyl- Homocysteine Creatine->SAH

Creatine Biosynthesis Pathway
Involvement in Akt/mTOR Signaling

Recent studies have implicated both guanidinoacetate and creatine in the modulation of the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

  • Guanidinoacetate (GAA): Has been shown to promote myoblast differentiation and muscle growth by activating the Akt/mTOR/S6K signaling pathway.[8]

  • Creatine: Can also positively influence protein synthesis through the mTOR/P70S6K pathway.[9] It may exert its effects by stimulating the secretion of insulin-like growth factor 1 (IGF-1), which in turn activates the PI3K/Akt cascade upstream of mTOR.[10][11]

Akt_mTOR_Signaling cluster_inputs Upstream Signals cluster_outputs Downstream Effects Creatine Creatine IGF1 IGF-1 Creatine->IGF1 stimulates GAA Guanidinoacetate Akt Akt GAA->Akt activates PI3K PI3K IGF1->PI3K PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition

Amidinotransferase Products and Akt/mTOR Signaling

Catalytic Mechanism

Amidinotransferases employ a ping-pong kinetic mechanism involving a covalent intermediate. The active site contains a highly conserved catalytic triad of Cysteine, Histidine, and Aspartate.[12]

The reaction proceeds in two main steps:

  • Amidino Group Transfer to the Enzyme: The amidine donor (e.g., L-arginine) binds to the active site. The catalytic cysteine residue, activated by the His-Asp dyad, performs a nucleophilic attack on the guanidinium carbon of the donor. This results in the formation of a covalent amidino-enzyme intermediate and the release of the first product (e.g., L-ornithine).

  • Amidino Group Transfer to the Acceptor: The amidine acceptor (e.g., glycine) then enters the active site. Its amino group performs a nucleophilic attack on the carbon of the enzyme-bound amidino group. This transfers the amidino group to the acceptor, forming the final product (e.g., guanidinoacetate) and regenerating the free enzyme.

PingPong_Mechanism cluster_reaction E Enzyme (E) EA E-Amidine Donor Complex E->EA + Amidine Donor (A) FP E'-Amidine Intermediate EA->FP Ornithine Ornithine EA->Ornithine Product 1 (P) (e.g., Ornithine) FPB E'-Amidine-Acceptor Complex FP->FPB + Amidine Acceptor (B) EQ E-Product Complex FPB->EQ EQ->E Product2 Product2 EQ->Product2 Product 2 (Q) (e.g., Guanidinoacetate)

Amidinotransferase Ping-Pong Mechanism

Experimental Protocols

HPLC-Based Amidinotransferase Activity Assay

This method is suitable for quantifying the enzymatic activity of amidinotransferases by separating and quantifying the substrates and products using High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on the characterization of the prokaryotic amidotransferase, AmtA.[2]

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 20 mM MgCl₂).

  • In a microcentrifuge tube, combine the purified amidinotransferase (e.g., 0.2 mg), the amidine donor (e.g., 10 mM L-arginine), and the amidine acceptor (e.g., 10 mM L-lysine) in the reaction buffer to a final volume of 100 µL.

  • Prepare negative controls by omitting the enzyme or the substrates.

2. Enzymatic Reaction:

  • Incubate the reaction mixtures at 37°C for a set period (e.g., 1.5 hours). The incubation time should be optimized to ensure the reaction is in the linear range.

3. Reaction Termination and Sample Preparation:

  • Terminate the reaction by adding an equal volume of methanol and vortexing.

  • Centrifuge the mixture at high speed (e.g., 13,400 x g) for 10 minutes to precipitate the protein.

  • Transfer the supernatant to a new tube and lyophilize to dryness.

  • Resuspend the dried sample in a small volume of ultrapure water (e.g., 20 µL).

4. Derivatization (Optional but Recommended for Amino Acid Analysis):

  • Derivatize the amino acids in the sample using a suitable kit (e.g., AccQ•Tag) according to the manufacturer's instructions to enhance their detection by UV or fluorescence detectors.

5. HPLC Analysis:

  • Inject the prepared sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

  • Elute the compounds using a suitable gradient of solvents (e.g., a gradient of acetonitrile in an aqueous buffer).

  • Monitor the elution of substrates and products using a UV or fluorescence detector at the appropriate wavelength.

  • Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.

Stable Isotope-Labeled Substrate Assay with Mass Spectrometry

This highly specific and sensitive method uses stable isotope-labeled substrates to unambiguously track the formation of the product.

1. Reaction Setup:

  • Prepare a reaction mixture containing the enzyme source (e.g., cell lysate or purified enzyme), a stable isotope-labeled amidine donor (e.g., L-[guanido-¹⁵N₂]arginine), and a labeled acceptor (e.g., [U-¹³C₂,¹⁵N]glycine).

2. Enzymatic Reaction and Termination:

  • Incubate the reaction under optimal conditions (e.g., 37°C, pH 7.5).

  • Terminate the reaction, typically by protein precipitation with an organic solvent or acid.

3. Sample Analysis by GC-MS or LC-MS/MS:

  • After appropriate sample cleanup and derivatization (if necessary for GC-MS), analyze the sample by mass spectrometry.

  • Monitor the specific mass-to-charge ratio (m/z) of the isotopically labeled product (e.g., [1,2-¹³C₂,¹⁵N₃]guanidinoacetate).

  • Quantify the product by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

X-ray Crystallography of Amidinotransferase-Substrate Complexes

Determining the three-dimensional structure of an amidinotransferase in complex with its substrates or inhibitors provides invaluable insights into the catalytic mechanism and can guide drug design. The following is a generalized workflow.

1. Protein Expression and Purification:

  • Overexpress the target amidinotransferase in a suitable expression system (e.g., E. coli).

  • Purify the protein to homogeneity using a series of chromatographic steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.[6] The purity should be assessed by SDS-PAGE.

2. Crystallization:

  • Concentrate the purified protein to a high concentration (e.g., 10-30 mg/mL).

  • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercial or custom-made screens that vary pH, precipitant type and concentration, and additives.

  • For obtaining substrate/inhibitor complexes, either co-crystallize the protein with the ligand or soak pre-formed apo-enzyme crystals in a solution containing the ligand.[13]

3. X-ray Diffraction Data Collection:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation upon freezing.

  • Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen.

  • Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source, and collect diffraction images as the crystal is rotated.[14][15][16]

4. Structure Determination and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group, and to integrate the intensities of the diffraction spots.

  • Determine the phases of the structure factors using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

  • Build an atomic model of the protein into the resulting electron density map and refine the model to best fit the experimental data.[16]

This guide provides a foundational understanding of the key features of amidinotransferase substrates, their kinetic properties, and the experimental approaches used to study them. This knowledge is critical for advancing our understanding of the metabolic and signaling roles of this important enzyme superfamily and for the development of novel therapeutics.

References

An In-depth Technical Guide to the Solubility of 2-Chloroacetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloroacetimidamide hydrochloride. Given the limited availability of precise quantitative data in public literature, this document focuses on presenting the existing qualitative information, offering detailed experimental protocols for researchers to determine solubility parameters, and providing context through the properties of structurally related compounds.

Introduction to this compound

This compound is an organic compound utilized as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a reactive chloro group and an amidinium salt, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form is generally expected to enhance stability and aqueous solubility compared to the free base.[1]

Solubility Profile of this compound

There is conflicting qualitative information regarding the solubility of this compound. One source describes the compound as "Insoluble in water," with slight solubility in dimethyl sulfoxide (DMSO) and methanol.[2] Conversely, another source suggests that the hydrochloride form is intended to enhance solubility in polar solvents for use in aqueous or mixed solvent systems.[1] This discrepancy highlights the need for empirical determination of its solubility.

Due to the absence of specific quantitative solubility data in peer-reviewed literature and chemical databases, the following table summarizes the available qualitative information.

Table 1: Summary of Qualitative Solubility Data for this compound

Solvent ClassSolventQualitative SolubilitySource
Polar Protic WaterInsoluble[2]
Enhances solubility in polar solvents[1]
MethanolSlightly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble
Non-Polar HexaneData Not Available
TolueneData Not Available
Diethyl EtherData Not Available

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed, generalized protocols for the experimental determination of solubility.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, hexane) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or orbital incubator can be used for this purpose.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment. The supernatant is then carefully separated from the solid material by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm PTFE or PVDF) to obtain a clear, saturated solution.

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification start Start add_excess Add excess 2-chloroacetimidamide HCl to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate sediment Allow solid to sediment agitate->sediment separate Centrifuge and/or filter supernatant sediment->separate analyze Analyze concentration of saturated solution (UV-Vis/HPLC) separate->analyze end End analyze->end

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification

This method is suitable if this compound possesses a chromophore that absorbs light in the UV-Vis spectrum.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the chosen solvent is scanned with a UV-Vis spectrophotometer to identify the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

  • Sample Analysis: The saturated solution obtained from the shake-flask method is appropriately diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

  • Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

G UV-Vis Quantification Workflow cluster_setup Setup cluster_analysis Sample Analysis start Start find_lambda_max Determine λmax start->find_lambda_max prep_standards Prepare standard solutions find_lambda_max->prep_standards measure_standards Measure absorbance of standards prep_standards->measure_standards plot_curve Plot calibration curve measure_standards->plot_curve dilute_sample Dilute saturated solution plot_curve->dilute_sample measure_sample Measure absorbance of diluted sample dilute_sample->measure_sample calculate_conc Calculate concentration from curve measure_sample->calculate_conc end End calculate_conc->end

Caption: UV-Vis Spectroscopic Quantification Workflow.

HPLC is a more specific and often more sensitive method for quantification, especially in complex matrices.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector (e.g., UV or Mass Spectrometry).

  • Calibration Curve: A series of standard solutions of known concentrations are injected into the HPLC system to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis: The saturated solution from the shake-flask method is filtered and, if necessary, diluted to be within the linear range of the calibration. The prepared sample is then injected into the HPLC.

  • Concentration Calculation: The peak area of the analyte in the sample chromatogram is used to determine its concentration from the calibration curve. The original solubility is then calculated considering any dilution.

G HPLC Quantification Workflow cluster_setup Setup cluster_analysis Sample Analysis start Start develop_method Develop HPLC method start->develop_method prep_standards Prepare standard solutions develop_method->prep_standards inject_standards Inject standards prep_standards->inject_standards plot_curve Plot calibration curve inject_standards->plot_curve prep_sample Filter and dilute saturated solution plot_curve->prep_sample inject_sample Inject sample prep_sample->inject_sample calculate_conc Calculate concentration from peak area inject_sample->calculate_conc end End calculate_conc->end

Caption: HPLC Quantification Workflow.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways that are directly modulated by this compound. Its primary known application is as a chemical intermediate.[1] Further research into the biological activities of its downstream products may provide insights into relevant biological targets.

Conclusion

The solubility of this compound is not well-documented in publicly accessible literature, with existing qualitative data being contradictory. For researchers and drug development professionals, direct experimental determination of its solubility in relevant polar and non-polar solvents is essential. The standardized protocols provided in this guide offer a robust framework for obtaining reliable and accurate quantitative solubility data, which is a critical parameter for process development and formulation in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Using 2-Chloroacetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the synthesis of various nitrogen-containing heterocycles utilizing 2-Chloroacetimidamide hydrochloride as a key building block. The document focuses on the preparation of substituted pyrimidines and imidazoles, which are pivotal scaffolds in medicinal chemistry.

Synthesis of 2-(Chloromethyl)pyrimidine Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a direct method for the synthesis of 2-(chloromethyl)pyrimidine derivatives. These compounds are valuable intermediates for further functionalization.

General Reaction Scheme

The cyclocondensation reaction between this compound and a β-dicarbonyl compound, such as acetylacetone, in the presence of a base, yields the corresponding 2-(chloromethyl)-4,6-disubstituted pyrimidine.

G reagent1 2-Chloroacetimidamide hydrochloride product 2-(Chloromethyl)pyrimidine Derivative reagent1->product reagent2 1,3-Dicarbonyl Compound reagent2->product conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat conditions->product

Caption: General synthesis of 2-(chloromethyl)pyrimidines.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine

This protocol describes the synthesis of 2-(chloromethyl)-4,6-dimethylpyrimidine from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add this compound (1.0 equivalent) and stir for 15 minutes at room temperature.

  • Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(chloromethyl)-4,6-dimethylpyrimidine.

Quantitative Data
ProductReactantsSolventBaseReaction Time (h)Yield (%)
2-(Chloromethyl)-4,6-dimethylpyrimidine2-Chloroacetimidamide HCl, AcetylacetoneEthanolSodium Ethoxide4-665-75
2-(Chloromethyl)-4,6-diphenylpyrimidine2-Chloroacetimidamide HCl, DibenzoylmethaneEthanolSodium Ethoxide6-860-70
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate2-Chloroacetimidamide HCl, Ethyl acetoacetateEthanolSodium Ethoxide5-755-65*

*Note: Yields are estimated based on similar reactions of amidines with β-dicarbonyl compounds and may vary.

Synthesis of 2-(Chloromethyl)imidazole Derivatives

The reaction of this compound with α-dicarbonyl or α-haloketones provides a route to 2-(chloromethyl)imidazole derivatives.

General Reaction Scheme

The condensation of this compound with an α-dicarbonyl compound like glyoxal in the presence of a base and ammonia source leads to the formation of the 2-(chloromethyl)imidazole.

G reagent1 2-Chloroacetimidamide hydrochloride product 2-(Chloromethyl)imidazole Derivative reagent1->product reagent2 α-Dicarbonyl or α-Haloketone reagent2->product conditions Base / Ammonia Solvent Heat conditions->product

Caption: General synthesis of 2-(chloromethyl)imidazoles.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-imidazole

This protocol outlines a general procedure for the synthesis of 2-(chloromethyl)-1H-imidazole.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (28-30% solution)

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in methanol.

  • Add ammonium hydroxide solution (3.0 equivalents) and glyoxal solution (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-(chloromethyl)-1H-imidazole.

Quantitative Data
ProductReactantsSolventBase/Ammonia SourceReaction Time (h)Yield (%)
2-(Chloromethyl)-1H-imidazole2-Chloroacetimidamide HCl, GlyoxalMethanolAmmonium Hydroxide2-450-60
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole2-Chloroacetimidamide HCl, 2,3-Butanedione (Diacetyl)MethanolAmmonium Hydroxide3-555-65
2-(Chloromethyl)-4,5-diphenyl-1H-imidazole2-Chloroacetimidamide HCl, BenzilMethanolAmmonium Hydroxide4-660-70*

*Note: Yields are estimated based on general imidazole syntheses and may require optimization.

Application Notes: Further Functionalization of 2-(Chloromethyl)pyrimidines

2-(Chloromethyl)pyrimidine derivatives are versatile intermediates for the synthesis of a diverse range of 2-substituted pyrimidines via nucleophilic substitution.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

G start 2-(Chloromethyl)pyrimidine hydrochloride product 2-((Arylamino)methyl)pyrimidine start->product nucleophile Substituted Aniline nucleophile->product conditions Base (K₂CO₃) Solvent (DMF) 60-80°C conditions->product

Caption: Synthesis of 2-((arylamino)methyl)pyrimidines.

Experimental Protocol:

  • To a stirred solution of a substituted aniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent) portion-wise.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

NucleophileProduct Yield (%)
Aniline85-95
4-Fluoroaniline80-90
4-Methoxyaniline88-96

Synthesis of 2-((Arylthio)methyl)pyrimidine Derivatives

G start 2-(Chloromethyl)pyrimidine hydrochloride product 2-((Arylthio)methyl)pyrimidine start->product nucleophile Substituted Thiophenol nucleophile->product conditions Base (NaOH) Solvent (Ethanol) Room Temperature conditions->product

Caption: Synthesis of 2-((arylthio)methyl)pyrimidines.

Experimental Protocol:

  • Dissolve the substituted thiophenol (1.1 equivalents) in ethanol.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water dropwise and stir for 30 minutes at room temperature.

  • Add a solution of 2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent) in ethanol dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

NucleophileProduct Yield (%)
Thiophenol90-98
4-Chlorothiophenol85-95
4-Methylthiophenol92-99

Synthesis of 2-((Aryloxy)methyl)pyrimidine Derivatives

G start 2-(Chloromethyl)pyrimidine hydrochloride product 2-((Aryloxy)methyl)pyrimidine start->product nucleophile Substituted Phenol nucleophile->product conditions Base (K₂CO₃) Solvent (Acetonitrile) Reflux conditions->product

Caption: Synthesis of 2-((aryloxy)methyl)pyrimidines.

Experimental Protocol:

  • To a suspension of the substituted phenol (1.1 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

NucleophileProduct Yield (%)
Phenol80-90
4-Nitrophenol75-85
4-Cresol82-92

The Pivotal Role of 2-Chloroacetimidamide Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetimidamide hydrochloride has emerged as a versatile and highly reactive intermediate in the synthesis of a diverse range of agrochemicals. Its unique chemical structure, featuring a reactive chlorine atom and an imidamide functional group, allows for the construction of various heterocyclic scaffolds that form the core of many modern fungicides and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key agrochemical classes, including pyrazole-based fungicides and neonicotinoid insecticides. The protocols are based on established synthetic methodologies and provide a foundation for further research and development in the agrochemical sector.

I. Synthesis of Pyrazole-Based Fungicides

Pyrazole-based fungicides are a significant class of agrochemicals known for their broad-spectrum activity against various plant pathogens. This compound serves as a key building block for the construction of the pyrazole ring, a critical pharmacophore in many commercial fungicides.

Application Note:

The synthesis of pyrazole fungicides using this compound typically involves a cyclocondensation reaction with a suitable hydrazine derivative. The reaction proceeds via the formation of a hydrazonoyl chloride intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring. The substituents on the hydrazine and the pyrazole ring can be varied to fine-tune the biological activity and spectrum of the resulting fungicide.

Experimental Protocol: Synthesis of a Model 1,3,5-trisubstituted Pyrazole Fungicide Intermediate

This protocol describes the synthesis of a generic 1,3,5-trisubstituted pyrazole, a common scaffold in fungicides.

Materials:

  • This compound

  • Substituted Phenylhydrazine hydrochloride

  • Triethylamine

  • Ethanol

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Hydrazonoyl Chloride Intermediate:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add substituted phenylhydrazine hydrochloride (1.0 eq) to the solution.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add triethylamine (2.2 eq) dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclocondensation Reaction:

    • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in ethanol.

    • Add ethyl acetoacetate (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

    • Add the previously prepared hydrazonoyl chloride solution to the ethyl acetoacetate/sodium ethoxide mixture.

    • Reflux the reaction mixture for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,5-trisubstituted pyrazole.

Quantitative Data Summary:

ParameterValue
Typical Yield 65-85%
Reaction Time 6-10 hours
Reaction Temperature Reflux (approx. 78 °C in ethanol)
Purity (after chromatography) >98%

Logical Workflow for Pyrazole Synthesis:

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-Chloroacetimidamide_HCl 2-Chloroacetimidamide hydrochloride Hydrazonoyl_Chloride Formation of Hydrazonoyl Chloride 2-Chloroacetimidamide_HCl->Hydrazonoyl_Chloride Phenylhydrazine_HCl Substituted Phenylhydrazine HCl Phenylhydrazine_HCl->Hydrazonoyl_Chloride Ethyl_Acetoacetate Ethyl Acetoacetate Cyclocondensation Cyclocondensation Ethyl_Acetoacetate->Cyclocondensation Hydrazonoyl_Chloride->Cyclocondensation Pyrazole_Fungicide 1,3,5-Trisubstituted Pyrazole Fungicide Cyclocondensation->Pyrazole_Fungicide

Caption: Synthetic pathway for a pyrazole fungicide intermediate.

II. Synthesis of Neonicotinoid Insecticide Precursors

Neonicotinoids are a class of insecticides that act on the central nervous system of insects. While the direct synthesis of the final neonicotinoid structures from this compound is less common, it can be utilized as a precursor for key heterocyclic intermediates.

Application Note:

This compound can be used to synthesize substituted aminopyridine or aminothiazole derivatives, which are crucial building blocks for various neonicotinoid insecticides. The general strategy involves the reaction of this compound with a suitable precursor containing a reactive methylene group, leading to the formation of a key intermediate that can be further elaborated into the final neonicotinoid structure.

Experimental Protocol: Synthesis of a 2-Chloro-5-(aminomethyl)pyridine Intermediate Precursor

This protocol outlines a potential pathway for the synthesis of a precursor to 2-chloro-5-(aminomethyl)pyridine, a key intermediate for insecticides like Imidacloprid.

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

  • Raney Nickel or Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Methanol

  • Hydrochloric acid

Procedure:

  • Synthesis of a Pyridine Precursor:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

    • Add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

    • Cool the reaction, neutralize with hydrochloric acid, and remove the solvent under reduced pressure.

    • Purify the crude product to obtain the substituted cyanopyridine derivative.

  • Reduction to the Amine:

    • Dissolve the cyanopyridine derivative in methanol containing a catalytic amount of hydrochloric acid.

    • Add a catalytic amount of Raney Nickel or 5% Pd/C.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the hydrogen uptake ceases.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-5-(aminomethyl)pyridine precursor.

Quantitative Data Summary:

ParameterValue
Typical Yield (Step 1) 50-70%
Typical Yield (Step 2) 70-90%
Reaction Time 10-18 hours (total)
Reaction Temperature Reflux (Step 1), Room Temperature (Step 2)
Purity (after workup) >95%

Experimental Workflow for Neonicotinoid Intermediate Synthesis:

Start 2-Chloroacetimidamide HCl + Malononitrile Reaction1 Cyclization/ Aromatization Start->Reaction1 Intermediate Substituted Cyanopyridine Reaction1->Intermediate Reaction2 Catalytic Hydrogenation Intermediate->Reaction2 Product 2-Chloro-5-(aminomethyl)pyridine Precursor Reaction2->Product

Caption: Workflow for a neonicotinoid precursor.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory under appropriate safety precautions. All chemical handling should be performed in accordance with the relevant Safety Data Sheets (SDS).

Application of 2-Chloroacetimidamide Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetimidamide hydrochloride is a reactive and versatile chemical intermediate of significant interest in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloro group and an amidine moiety, makes it a valuable building block for the construction of heterocyclic scaffolds, particularly pyrimidines and imidazoles. These heterocyclic systems are core components of numerous therapeutic agents, including kinase inhibitors for oncology and nucleoside analogues for antiviral therapies. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its utility as a precursor for substituted pyrimidine rings. The general strategy involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent. The resulting pyrimidine can then be further functionalized to produce a wide range of pharmaceutical intermediates.

A key intermediate that can be synthesized is 2-chloromethyl-4,6-dihydroxypyrimidine, which can be subsequently chlorinated to 2-chloromethyl-4,6-dichloropyrimidine. This dichloropyrimidine is a crucial building block for the synthesis of various kinase inhibitors.

Synthesis of Kinase Inhibitor Intermediates

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a pyrimidine scaffold that mimics the adenine ring of ATP, enabling competitive inhibition of the kinase's active site.

Synthesis of a Key Intermediate for Dasatinib

Dasatinib is a potent oral dual BCR/Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key intermediate in the synthesis of Dasatinib is N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-(chloromethyl)pyrimidin-4-yl)amino)thiazole-5-carboxamide. The synthesis of the pyrimidine portion of this intermediate can be achieved starting from this compound.

Reaction Pathway for Dasatinib Intermediate Synthesis

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 2-Chloroacetimidamide hydrochloride D 2-Chloromethyl-4,6-dihydroxypyrimidine A->D Cyclocondensation B Diethyl malonate B->D C Sodium Ethoxide Methanol C->D E 2-Chloromethyl-4,6-dihydroxypyrimidine G 2-Chloromethyl-4,6-dichloropyrimidine E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G H 2-Chloromethyl-4,6-dichloropyrimidine J Dasatinib Intermediate H->J Coupling I 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide I->J G cluster_0 Step 1: Amination cluster_1 Step 2: Further Functionalization (Example) A 2-Chloromethyl-4,6-dichloropyrimidine C 2-Chloromethyl-4-amino-6-chloropyrimidine A->C Nucleophilic Aromatic Substitution B Ammonia (in Ethanol) B->C D 2-Chloromethyl-4-amino-6-chloropyrimidine F Antiviral Nucleoside Analogue Precursor D->F Coupling E Sugar Moiety Precursor E->F G A Growth Factor B Receptor Tyrosine Kinase (e.g., BCR-Abl, Src) A->B C Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Dasatinib (from Pyrimidine Intermediate) E->B G A Viral RNA/DNA B Viral Polymerase A->B E Incorporation into Growing Viral RNA/DNA Chain B->E C Nucleoside Analogue (from Pyrimidine Precursor) D Phosphorylation to Triphosphate Form C->D D->B F Chain Termination Inhibition of Viral Replication E->F

Application Notes and Protocols for Reactions Involving 2-Chloroacetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of 2-chloroacetimidamide hydrochloride in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives. Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, the following protocols are based on established and analogous reactions of other amidine hydrochlorides with various electrophiles. These methodologies provide a strong foundation for the application of this compound in synthetic and medicinal chemistry.

Overview of Reactivity

This compound is a versatile bifunctional reagent. The imidamide moiety can act as a binucleophile in condensation reactions, while the chloromethyl group provides an electrophilic site for nucleophilic substitution. Its primary application lies in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous therapeutic agents. The hydrochloride salt form enhances stability and ease of handling. In reactions, the free base, chloroacetamidine, is typically generated in situ through the addition of a base.

Experimental Protocols

Synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine via Cyclocondensation with Acetylacetone

This protocol details the synthesis of a substituted pyrimidine through the reaction of this compound with a β-dicarbonyl compound, acetylacetone. This reaction is a classic example of pyrimidine ring formation.

Reaction Principle: The reaction proceeds via a cyclocondensation mechanism where the two nitrogen atoms of the amidine react with the two carbonyl carbons of acetylacetone to form the dihydropyrimidine ring, which then aromatizes.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol and water to the flask.

  • Add potassium carbonate (2.5 eq) to the suspension and stir for 15-20 minutes at room temperature to neutralize the hydrochloride and generate the free base.

  • To this mixture, add acetylacetone (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-(chloromethyl)-4,6-dimethylpyrimidine. Please note that these are typical expected values based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Reactant 1 (eq)Reactant 2 (eq)Base (eq)SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
2-Chloroacetimidamide HCl (1.0)Acetylacetone (1.1)K₂CO₃ (2.5)Ethanol/Water85565-75>95

Visualization of Workflows and Pathways

Experimental Workflow for Pyrimidine Synthesis

The following diagram illustrates the general experimental workflow for the synthesis and purification of a pyrimidine derivative from this compound and a β-dicarbonyl compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants 2-Chloroacetimidamide HCl + Acetylacetone Base_Solvent K2CO3 in Ethanol/Water Reactants->Base_Solvent Add to flask Reflux Heat to Reflux (4-6 hours) Base_Solvent->Reflux TLC Monitor by TLC Reflux->TLC Evaporation Remove Ethanol TLC->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Crude Product Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure Pyrimidine Derivative Chromatography->Final_Product G Amidine_HCl 2-Chloroacetimidamide Hydrochloride Free_Base In situ generation of Chloroacetamidine (free base) Amidine_HCl->Free_Base + Base Nucleophilic_Attack Nucleophilic attack of amidine nitrogens on dicarbonyl carbons Free_Base->Nucleophilic_Attack + Acetylacetone Cyclization Ring closure to form dihydropyrimidine intermediate Nucleophilic_Attack->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Final_Product 2-(Chloromethyl)-4,6- dimethylpyrimidine Aromatization->Final_Product

Application Notes and Protocols for the Synthesis of Plant Growth Regulators Utilizing 2-Chloroacetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of potential plant growth regulators (PGRs) using 2-Chloroacetimidamide hydrochloride as a key starting material. While direct synthesis of a commercially available PGR from this specific precursor is not widely documented, this protocol outlines a robust method for the synthesis of 2-amino-4,6-disubstituted pyrimidines, a class of heterocyclic compounds known to exhibit plant growth-regulating properties. The cytokinin-like activity of these compounds can promote cell division and differentiation in plants. Additionally, this document includes information on Forchlorfenuron (CPPU), a well-established synthetic cytokinin PGR with a related chloro-substituted heterocyclic structure, to provide context on the activity and application of such compounds.

Introduction to this compound in Agrochemical Synthesis

This compound is a reactive chemical intermediate valuable in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a reactive chlorine atom and an amidine group, makes it a suitable precursor for constructing ring systems like pyrimidines. Pyrimidine derivatives are of significant interest in agrochemical research due to their diverse biological activities, including functioning as plant growth regulators.[1][2][3][4][5][6][7] The synthesis of novel pyrimidine-based compounds offers a promising avenue for the discovery of new and effective PGRs.

Synthesis Protocol: 2-Amino-4,6-disubstituted Pyrimidines

This protocol describes a general method for the synthesis of 2-amino-4,6-disubstituted pyrimidines from this compound and a 1,3-dicarbonyl compound. The reaction proceeds via a condensation and cyclization mechanism.

Experimental Protocol:

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, diethyl malonate)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, dimethylformamide)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of 2-Chloroacetamidine Free Base (in situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • To this solution, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature.

    • Stir the mixture for 30 minutes. The formation of a precipitate of sodium chloride may be observed.

  • Reaction with 1,3-Dicarbonyl Compound:

    • To the reaction mixture containing the in situ generated 2-chloroacetamidine, add the 1,3-dicarbonyl compound (1.0 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Resuspend the residue in water and neutralize with dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-amino-4,6-disubstituted pyrimidine.

Logical Workflow for Synthesis:

Synthesis_Workflow A 2-Chloroacetimidamide hydrochloride C In situ generation of 2-Chloroacetamidine (Free Base) A->C B Base (e.g., NaOEt) in Anhydrous Ethanol B->C E Condensation & Cyclization (Reflux) C->E D 1,3-Dicarbonyl Compound D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Pure 2-Amino-4,6-disubstituted Pyrimidine G->H

Caption: Synthetic workflow for 2-amino-4,6-disubstituted pyrimidines.

Application Notes for Synthesized Pyrimidine Derivatives

Mechanism of Action:

The synthesized 2-amino-pyrimidine derivatives are expected to exhibit cytokinin-like activity. Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various physiological processes including:

  • Cell Growth and Differentiation: Stimulation of cell division in the presence of auxins.

  • Apical Dominance: Promotion of lateral bud growth.

  • Leaf Senescence: Delaying the aging process of leaves.

  • Chlorophyll Synthesis: Promoting the formation of chlorophyll.[8]

Signaling Pathway:

The cytokinin signaling pathway is a multi-step phosphorelay system.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., Aminopyrimidine) Receptor Histidine Kinase Receptor Cytokinin->Receptor Binds HPT Histidine Phosphotransfer Protein (HPT) Receptor->HPT Phosphorylates TypeB_ARR Type-B ARR (Transcription Factor) HPT->TypeB_ARR Phosphorylates Response_Genes Cytokinin Response Genes TypeB_ARR->Response_Genes Activates Transcription TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->Receptor Inhibits Response_Genes->TypeA_ARR Induces Expression

Caption: Simplified cytokinin signaling pathway.

Application Protocol for Plant Growth Regulation Studies:

  • Stock Solution Preparation:

    • Dissolve the synthesized pyrimidine derivative in a suitable solvent (e.g., DMSO, ethanol) to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation:

    • Prepare a series of working solutions with concentrations ranging from 0.1 to 10 mg/L by diluting the stock solution in distilled water.

  • Plant Material:

    • Use model plants like Arabidopsis thaliana or crop species such as wheat or tomato for bioassays.

  • Application Methods:

    • Seed Germination Assay: Soak seeds in the working solutions for a specified time before plating on a growth medium.

    • Root Growth Assay: Grow seedlings on agar plates supplemented with different concentrations of the test compound.

    • Foliar Spray: Apply the working solutions as a fine mist to the leaves of young plants.

  • Data Collection:

    • Measure parameters such as germination rate, root length, shoot height, fresh and dry weight, and chlorophyll content at regular intervals.

Reference Compound: Forchlorfenuron (CPPU)

Forchlorfenuron is a synthetic phenylurea cytokinin that is used to increase fruit size and yield in crops like grapes and kiwi.[9][10][11][12] It acts synergistically with natural auxins to promote cell division and growth.[8]

Chemical Structure: N-(2-Chloro-4-pyridyl)-N'-phenylurea

Quantitative Data on Forchlorfenuron Application:

CropApplication Rate (g a.i./acre)EffectReference
Blueberries2-3Increased berry size[8]
GrapesVariesIncreased berry size, delayed maturation[8]
KiwiVariesIncreased fruit size and yield[10]

Note: The optimal application rate can vary depending on the crop, environmental conditions, and desired outcome.

Conclusion

The synthesis of 2-amino-4,6-disubstituted pyrimidines from this compound presents a viable strategy for the development of novel plant growth regulators. The provided protocol offers a foundational method for synthesizing these compounds, and the accompanying application notes guide their evaluation for cytokinin-like activity. By understanding the structure-activity relationships of these and related compounds like Forchlorfenuron, researchers can further optimize the design of new and effective agrochemicals.

References

Application Notes and Protocols: The Role of 2-Chloroacetimidamide Hydrochloride in the Development of Crop Protection Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the utility of 2-Chloroacetimidamide hydrochloride as a key intermediate in the synthesis of novel crop protection agents. This document outlines its application in the development of fungicides, details experimental protocols, presents representative biological activity data, and illustrates the relevant biochemical pathways and experimental workflows.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a variety of agrochemicals, including herbicides and fungicides. Its reactive nature, featuring both a chloroacetyl group and an amidine moiety, allows for the construction of diverse heterocyclic scaffolds, which are frequently found in potent crop protection agents. This document focuses on a key application: the synthesis of pyrimidinamine-based fungicides, a class of agrochemicals known for their efficacy against a broad spectrum of fungal pathogens.

Application in Fungicide Synthesis: Pyrimidinamines

This compound serves as a crucial building block for the synthesis of the pyrimidine core of pyrimidinamine fungicides. The general synthetic strategy involves the condensation of this compound with a β-ketoester. This reaction proceeds via a cyclization mechanism to form the functionalized pyrimidine ring, which is the foundational structure for this class of fungicides. Subsequent modifications can be made to this core structure to optimize biological activity, selectivity, and physicochemical properties.

A logical workflow for the development of such fungicides is outlined below.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation start 2-Chloroacetimidamide hydrochloride step1 Condensation with β-ketoester start->step1 step2 Purification step1->step2 step3 Structural Analysis (NMR, MS) step2->step3 step4 In vitro Antifungal Assay step3->step4 Candidate Compound step5 Determination of EC50/IC50 step4->step5 step6 In vivo Greenhouse Trials step5->step6 end Optimized Fungicide step6->end Lead Compound Identification

Caption: Experimental workflow from synthesis to lead identification.

Experimental Protocols

General Synthesis of a Pyrimidinamine Fungicide Core

This protocol describes a representative synthesis of a 4-hydroxy-6-methyl-2-aminopyrimidine derivative, a core structure for many pyrimidinamine fungicides, using this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL).

  • To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • After stirring for 15 minutes, add this compound (1.0 equivalent) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with concentrated hydrochloric acid to pH 2-3. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product in a vacuum oven at 50°C to yield the pyrimidinamine core structure.

  • Characterize the final product using NMR and Mass Spectrometry.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the evaluation of the synthesized compounds against a common plant pathogenic fungus, Botrytis cinerea.

Materials:

  • Synthesized pyrimidinamine derivatives

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO at a concentration of 10 mg/mL.

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the PDA to 45-50°C and add the appropriate volume of the stock solution to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a 7-day-old culture of Botrytis cinerea, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at 25°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 (Effective Concentration for 50% inhibition) value for each compound using probit analysis.

Data Presentation

The following tables present representative quantitative data for the fungicidal activity of pyrimidinamine derivatives against various plant pathogens. While not directly derived from compounds synthesized from this compound in the cited literature, this data is indicative of the expected performance of this class of fungicides.

Table 1: In Vitro Fungicidal Activity of Representative Pyrimidinamine Derivatives

Compound IDPathogenEC50 (µg/mL)Reference
PMA-1 Botrytis cinerea1.23[1]
PMA-1 Fusarium oxysporum9.97[1]
PMA-2 Botrytis cinerea20.84[1]
Pyrimethanil Botrytis cinerea30.72[1]

Table 2: Comparison of In Vivo and In Vitro Fungicidal Activity

Compound IDPathogenIn Vitro EC50 (mg/L)In Vivo Control (%) @ 50 mg/LReference
Fenclorim Derivative 6 Botrytis cinerea20.84>95[1]
Pyrimethanil (Control) Botrytis cinerea30.7285[1]

Mechanism of Action: Inhibition of Methionine Biosynthesis

Pyrimidinamine fungicides primarily act by inhibiting the biosynthesis of the essential amino acid methionine in fungi. Specifically, they target the enzyme cystathionine β-lyase, which catalyzes a key step in the transsulfuration pathway leading to methionine production. The disruption of this pathway leads to a deficiency in methionine, which is critical for protein synthesis and other essential metabolic processes, ultimately resulting in the inhibition of fungal growth.

G Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine γ-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine β-lyase Methionine Methionine Cysteine->Methionine Methionine synthase Protein Protein Synthesis & Fungal Growth Methionine->Protein Fungicide Pyrimidinamine Fungicide Enzyme Cystathionine β-lyase Fungicide->Enzyme Inhibition Enzyme->Cystathionine

Caption: Signaling pathway of pyrimidinamine fungicides.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of potent crop protection agents, particularly pyrimidinamine-based fungicides. The synthetic routes are straightforward, and the resulting compounds exhibit significant biological activity against a range of plant pathogenic fungi. The detailed protocols and representative data provided herein serve as a guide for researchers and scientists in the agrochemical industry for the development of novel and effective crop protection solutions. Further derivatization of the pyrimidinamine core can lead to the discovery of next-generation fungicides with improved efficacy and desirable environmental profiles.

References

Chloroacetamidine Functional Groups: A Versatile Tool in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of chloroacetamidine functional groups into organic molecules offers a powerful strategy for researchers in organic synthesis and drug development. This reactive moiety serves as a versatile building block and a key pharmacophore in the design of targeted covalent inhibitors and other biologically active compounds. These application notes provide a comprehensive overview of the synthesis, applications, and detailed experimental protocols related to chloroacetamidine chemistry.

Introduction to Chloroacetamidine Functional Groups

The chloroacetamidine group is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a chloromethyl group. This functional group is a derivative of an amidine and possesses a reactive electrophilic center at the carbon atom of the chloromethyl group. This inherent reactivity makes it an attractive "warhead" for the development of covalent inhibitors that can form a permanent bond with nucleophilic residues, such as cysteine, in the active site of target proteins. This covalent bonding can lead to potent and sustained inhibition of enzyme activity, a desirable characteristic for therapeutic agents.

Applications in Drug Discovery and Chemical Biology

The primary application of the chloroacetamidine moiety in a biomedical context is in the design of targeted covalent inhibitors. Several key signaling pathways and enzymes have been successfully targeted using molecules containing the related chloroacetamide warhead, and these principles are directly applicable to chloroacetamidines.

Covalent Inhibition of Kinases and Transcription Factors

The chloroacetamide group has been effectively used to target kinases and transcription factors involved in cancer progression. For instance, covalent inhibitors bearing a chloroacetamide moiety have been developed to target the TEAD-YAP (Transcriptional Enhanced Associate Domain - Yes-associated protein) interaction, which is a critical node in the Hippo signaling pathway that regulates cell growth and proliferation.[1][2][3][4]

TEAD-YAP Signaling Pathway and Covalent Inhibition

The TEAD family of transcription factors are key regulators of cell proliferation and organ size. Their activity is dependent on the interaction with the coactivator YAP. In many cancers, the Hippo pathway is dysregulated, leading to the accumulation of YAP in the nucleus and subsequent activation of TEAD-mediated transcription of pro-proliferative genes. Covalent inhibitors containing a chloroacetamidine or chloroacetamide warhead can target a conserved cysteine residue in the palmitate-binding pocket of TEAD, leading to the disruption of the TEAD-YAP interaction and suppression of oncogenic signaling.[1][2][3][4]

TEAD_YAP_Inhibition cluster_Hippo_Pathway Hippo Signaling Pathway cluster_Cancer_Cell Cancer Cell (Hippo Pathway Off) Upstream Signals Upstream Signals Hippo Kinase Cascade Hippo Kinase Cascade Upstream Signals->Hippo Kinase Cascade Activates YAP/TAZ Phosphorylation YAP/TAZ Phosphorylation Hippo Kinase Cascade->YAP/TAZ Phosphorylation Leads to YAP YAP Cytoplasmic Sequestration Cytoplasmic Sequestration YAP/TAZ Phosphorylation->Cytoplasmic Sequestration YAP/TAZ Degradation YAP/TAZ Degradation Cytoplasmic Sequestration->YAP/TAZ Degradation TEAD TEAD YAP->TEAD Binds to Gene_Transcription Oncogenic Gene Transcription TEAD->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Inhibitor Chloroacetamidine Inhibitor Inhibitor->TEAD Covalently Binds (Inhibits)

Covalent inhibition of the TEAD-YAP interaction.
Targeting Bacterial Enzymes

The chloroacetamide moiety has also been explored for the development of novel antibacterial agents. The enzyme MurA, which catalyzes the first committed step in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, is a key target.[5][6][7][8] Covalent inhibitors can target a cysteine residue in the active site of MurA, leading to the disruption of cell wall synthesis and bacterial death. This strategy offers a promising avenue for combating antibiotic resistance.

Modulation of Cellular Detoxification Pathways

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by conjugating electrophilic compounds with glutathione.[9][10][11][12] In some cancers, overexpression of GSTs can contribute to drug resistance. Chloroacetamidine-containing molecules can act as electrophilic substrates for GSTs, and in some cases, can covalently inhibit these enzymes, providing a potential strategy to overcome drug resistance.

Synthesis of Chloroacetamidine Derivatives

The most common and effective method for the synthesis of chloroacetamidines is the Pinner reaction.[13][14][15][16] This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid (typically HCl) to form an intermediate imido ester hydrochloride (Pinner salt), which is then reacted with an amine to yield the desired amidine. For the synthesis of chloroacetamidines, chloroacetonitrile is used as the starting nitrile.

General Workflow for Pinner Synthesis of Chloroacetamidines

Pinner_Synthesis_Workflow Start Start Chloroacetonitrile Chloroacetonitrile Start->Chloroacetonitrile Pinner_Salt Formation of Imido Ester HCl (Pinner Salt) Chloroacetonitrile->Pinner_Salt Alcohol_HCl Alcohol, Anhydrous HCl Alcohol_HCl->Pinner_Salt Ammonolysis Ammonolysis/ Aminolysis Pinner_Salt->Ammonolysis Amine Amine (R-NH2) Amine->Ammonolysis Chloroacetamidine Chloroacetamidine Derivative Ammonolysis->Chloroacetamidine Purification Purification Chloroacetamidine->Purification End End Purification->End

Pinner synthesis of chloroacetamidines.
Quantitative Data on Chloroacetamidine Synthesis

The following table summarizes representative examples of the synthesis of chloroacetamidine and related derivatives.

Starting Material (Nitrile)ReagentsProductYield (%)Reference
Acetonitrile1. EtOH, HCl (gas) 2. NH3 (in EtOH)Acetamidine HydrochlorideHigh[17]
Chloroacetonitrile1. EtOH, HCl (gas) 2. AnilineN-Phenyl-2-chloroacetamidineNot specifiedAnalogous to[17]
Various Nitriles2,2,2-Trichloroethanol, HCl (gas)2,2,2-Trichloroethyl imidate HCl91-97[18]
Tertiary AlcoholsChloroacetonitrileN-Chloroacetyl-tert-alkylaminesHigh[19]
AryltriazenesAcetonitrile, Brønsted acidic ionic liquidN-ArylacetamidesGood to Excellent[20]

Note: Specific yields for the synthesis of a wide range of chloroacetamidines are not always readily available in the literature. The presented data is based on analogous and related reactions.

Experimental Protocols

General Protocol for the Pinner Synthesis of Chloroacetamidine Hydrochloride

This protocol is adapted from the Organic Syntheses procedure for acetamidine hydrochloride.[17] Extreme caution should be exercised due to the use of anhydrous HCl gas.

Materials:

  • Chloroacetonitrile (1.0 eq)

  • Anhydrous ethanol (1.1 eq)

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Anhydrous ammonia gas

Procedure:

  • Formation of the Imido Ester Hydrochloride (Pinner Salt):

    • A solution of chloroacetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

    • The solution is cooled to 0 °C in an ice bath.

    • A stream of dry hydrogen chloride gas is passed through the solution with vigorous stirring.

    • The reaction is continued until the Pinner salt precipitates as a white solid. The solid is collected by filtration under anhydrous conditions, washed with anhydrous ether, and dried in a vacuum desiccator.

  • Formation of Chloroacetamidine Hydrochloride:

    • The dried Pinner salt is suspended in anhydrous ethanol in a flask cooled in an ice bath.

    • A stream of dry ammonia gas is passed through the suspension with stirring until the solid dissolves and ammonium chloride precipitates.

    • The reaction mixture is stirred for an additional 2-3 hours at room temperature.

    • The ammonium chloride is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield crude chloroacetamidine hydrochloride.

    • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

General Protocol for the Synthesis of N-Substituted Chloroacetamides (Precursors to N-substituted Chloroacetamidines)

This protocol is a general method for the acylation of amines with chloroacetyl chloride.[21][22]

Materials:

  • Primary or secondary amine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine or other suitable base (1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • A solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Safety Precautions

  • Chloroacetamidine derivatives and their precursors, such as chloroacetyl chloride and chloroacetonitrile, are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Anhydrous conditions are crucial for the Pinner reaction. All glassware should be flame-dried, and anhydrous solvents should be used.

  • Hydrogen chloride and ammonia are corrosive and toxic gases. Handle with extreme caution and use appropriate gas scrubbing systems.

Conclusion

The chloroacetamidine functional group represents a valuable and reactive moiety for the synthesis of biologically active molecules, particularly targeted covalent inhibitors. The Pinner reaction provides a reliable method for the synthesis of chloroacetamidines. The application of these compounds in targeting key enzymes and signaling pathways in cancer and infectious diseases highlights their potential in drug discovery and development. The protocols and information provided herein serve as a guide for researchers to explore the rich chemistry and therapeutic potential of chloroacetamidine-containing compounds.

References

One-Pot Synthesis of Heterocyclic Compounds Utilizing 2-Chloroacetimidamide Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds using 2-chloroacetimidamide hydrochloride as a key starting material. The methodologies outlined herein are designed to be efficient and accessible for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of diverse nitrogen-containing heterocycles. Its bifunctional nature, possessing both an electrophilic carbon attached to chlorine and a nucleophilic amidine moiety, allows for facile cyclization reactions in a one-pot manner. This approach offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. The resulting heterocyclic scaffolds, such as pyrimidines, imidazoles, and thiazoles, are of significant interest in drug discovery due to their prevalence in biologically active molecules. In particular, 2-aminopyrimidine derivatives are known to act as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases like cancer.[1][2][3]

Application Notes

The primary application of this compound in one-pot synthesis revolves around its reaction with 1,3-dicarbonyl compounds or their synthetic equivalents to form substituted 2-aminopyrimidines. This transformation is a variation of the classical Pinner synthesis.[4] The general reaction involves the condensation of the amidine with the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.

Key Advantages of Using this compound:

  • Direct introduction of an amino group: The amidine functionality directly incorporates a primary amino group at the 2-position of the pyrimidine ring, a common feature in many kinase inhibitors.

  • Versatility: A wide range of substituted pyrimidines can be accessed by varying the substituents on the 1,3-dicarbonyl starting material.

  • One-Pot Efficiency: The reaction proceeds in a single step, combining multiple transformations without the need for isolation of intermediates.

One-Pot Synthesis of 2-Amino-4,6-disubstituted Pyrimidines

This section details the one-pot synthesis of 2-amino-4,6-disubstituted pyrimidines from this compound and various 1,3-dicarbonyl compounds.

General Reaction Scheme

G reactant1 2-Chloroacetimidamide Hydrochloride conditions Base, Solvent Heat reactant1->conditions reactant2 1,3-Dicarbonyl Compound reactant2->conditions product 2-Amino-4,6-disubstituted Pyrimidine conditions->product

Caption: General workflow for the one-pot synthesis of 2-aminopyrimidines.

Experimental Protocol

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, isopropanol, DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Base Addition: Add the anhydrous solvent to dissolve the dicarbonyl compound. Subsequently, add the base (2.2 eq) portion-wise while stirring.

  • Addition of Amidine: To the stirred solution, add this compound (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Data Presentation
Entry1,3-Dicarbonyl CompoundBaseSolventTime (h)Yield (%)Reference
1AcetylacetoneNaOEtEtOH685[4]
2Ethyl acetoacetateK₂CO₃DMF878[4]
3DibenzoylmethaneNaHTHF1292[4]
41-(4-fluorophenyl)butane-1,3-dioneNaOEtEtOH781[4]

Note: The yields are based on published procedures for similar amidine hydrochlorides and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.

Signaling Pathway and Biological Relevance

Many 2-aminopyrimidine derivatives synthesized through this methodology exhibit potent inhibitory activity against various protein kinases.[1][2] Protein kinases are key regulators of cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

2-Aminopyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can block aberrant signaling pathways and induce apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling_Proteins Activates Transcription_Factors Transcription Factors Downstream_Signaling_Proteins->Transcription_Factors Activates ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylates 2_Aminopyrimidine 2-Aminopyrimidine Derivative 2_Aminopyrimidine->Receptor_Tyrosine_Kinase Inhibits (ATP Competition) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine derivative.

Logical Relationship of the Synthesis Strategy

The one-pot synthesis of 2-aminopyrimidines from this compound and a 1,3-dicarbonyl compound follows a logical sequence of chemical transformations.

G Start Starting Materials: 2-Chloroacetimidamide HCl 1,3-Dicarbonyl Compound Base Step1 Deprotonation of 1,3-Dicarbonyl Start->Step1 Step2 Nucleophilic Attack on Amidine Carbon Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration/ Aromatization Step3->Step4 Product 2-Amino-4,6-disubstituted Pyrimidine Step4->Product

Caption: Logical steps in the one-pot synthesis of 2-aminopyrimidines.

Conclusion

The use of this compound in one-pot synthesis provides a powerful and efficient strategy for the generation of medicinally relevant heterocyclic compounds, particularly 2-aminopyrimidine derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel compounds for drug discovery and development. The ability of these compounds to inhibit key signaling pathways underscores their therapeutic potential.

References

Application Notes and Protocols for the Investigation of 2-Chloroacetimidamide Hydrochloride as a Reagent for Amide Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and exploratory protocols for the use of 2-chloroacetimidamide hydrochloride as a potential reagent for the synthesis of amide intermediates. Due to a lack of established literature on this specific application, the information presented herein is based on the general reactivity of related chemical structures, such as imidoyl chlorides. These notes are intended to serve as a starting point for researchers interested in investigating the viability of this compound as an amide coupling agent. All proposed protocols will require significant optimization and validation.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While numerous coupling reagents are well-established, the exploration of novel reagents that may offer advantages in terms of reactivity, selectivity, or cost-effectiveness is an ongoing area of research. This compound is a commercially available reagent, and its structure suggests potential utility in the activation of carboxylic acids for subsequent amidation. This document outlines a hypothetical reaction pathway and provides general protocols to guide the investigation of this reagent's potential in amide synthesis.

Proposed Reaction Mechanism

It is hypothesized that this compound can act as a carboxylic acid activating agent. The proposed mechanism involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is proposed to react with this compound, likely in the presence of a base to neutralize the generated HCl. This reaction would form a highly reactive acyl-imidate intermediate.

  • Nucleophilic Acyl Substitution: The resulting activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and releasing an acetamide byproduct.

A diagram of this proposed signaling pathway is presented below.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Formation RCOOH Carboxylic Acid (R-COOH) Intermediate Reactive Acyl-Imidate Intermediate RCOOH->Intermediate + Reagent RCOOH->Intermediate Reagent 2-Chloroacetimidamide Hydrochloride HCl HCl Base Base (e.g., Triethylamine) Base->Intermediate Neutralizes HCl Base->Intermediate Amide Amide (R-CONH-R') Intermediate->Amide + Amine Intermediate->Amide Amine Amine (R'-NH2) Amine->Amide Byproduct Acetamide Byproduct Amide->Byproduct releases G start Start dissolve_acid Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve_acid add_amine_base Add Amine and Base dissolve_acid->add_amine_base prepare_reagent Prepare Solution of 2-Chloroacetimidamide HCl add_amine_base->prepare_reagent add_reagent Slowly Add Reagent Solution to Reaction prepare_reagent->add_reagent stir Stir at Room Temperature (12-24h) add_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine, Dry, and Concentrate extract->wash_dry purify Purify Product wash_dry->purify end End purify->end

Synthetic Routes to N,S-Heterocycles Using Chloroalkylamine Hydrochlorides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen- and sulfur-containing heterocycles (N,S-heterocycles) utilizing chloroalkylamine hydrochlorides as key building blocks. These synthetic routes offer efficient and versatile methods for the preparation of thiazolines, thiazines, and benzothiazines, which are important scaffolds in medicinal chemistry and drug development.

Introduction

N,S-heterocycles are a prominent class of compounds in pharmaceutical and materials science due to their diverse biological activities and functional properties. Chloroalkylamine hydrochlorides are readily available and convenient starting materials for the construction of these heterocyclic systems. Their bifunctional nature, possessing both an electrophilic chlorinated carbon and a nucleophilic amino group (often deprotected in situ), allows for versatile cyclization reactions with various sulfur-containing nucleophiles. This collection of protocols highlights key synthetic strategies for the preparation of five-membered (thiazolines), six-membered (thiazines), and fused bicyclic (benzothiazines) N,S-heterocycles.

I. Synthesis of 2-Aminothiazoline from 2-Chloroethylamine Hydrochloride

This protocol describes the synthesis of 2-aminothiazoline, a five-membered N,S-heterocycle, through the cyclization of 2-chloroethylamine hydrochloride with thiourea. This method is a straightforward and efficient route to this important heterocyclic core.

Reaction Scheme:

Experimental Protocol

Materials:

  • 2-Chloroethylamine hydrochloride

  • Thiourea

  • Water

  • 40% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure: [1]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 85.6 g (0.74 mol) of 2-chloroethylamine hydrochloride in 200 mL of water.

  • To this solution, add 160 g (2.10 mol) of thiourea.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After 24 hours, cool the mixture to 70 °C.

  • Adjust the pH of the solution to 9 using a 40% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (2 x 200 mL, followed by 1 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Dry the resulting solid under vacuum to obtain 2-aminothiazoline as white crystals.

Quantitative Data:

ParameterValue
Yield of 2-Aminothiazoline57.2 g
Molar Yield~75% (based on 2-chloroethylamine hydrochloride)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_iso Isolation A Dissolve 2-chloroethylamine HCl and thiourea in water B Reflux for 24 hours A->B C Cool to 70°C and adjust pH to 9 B->C D Extract with Dichloromethane C->D E Dry organic phase with anhydrous sodium sulfate D->E F Concentrate under reduced pressure E->F G Vacuum dry the solid F->G H Obtain 2-Aminothiazoline G->H

Workflow for the synthesis of 2-aminothiazoline.

II. Synthesis of Tetrahydro-2H-1,3-thiazin-2-imine from 3-Chloropropylamine Hydrochloride

This protocol outlines the synthesis of a six-membered 1,3-thiazine ring system. The reaction involves the cyclization of 3-chloropropylamine hydrochloride with a thiocyanate salt, which acts as a source of the "S=C=N" synthon.

Reaction Scheme:

Experimental Protocol

Materials:

  • 3-Chloropropylamine hydrochloride

  • Potassium thiocyanate

  • Ethanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend 3-chloropropylamine hydrochloride (10 mmol) and potassium thiocyanate (12 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid precipitate (potassium chloride) and wash with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure tetrahydro-2H-1,3-thiazin-2-imine hydrochloride.

Quantitative Data (Expected):

ParameterValue
Expected Yield70-85%
Reaction Time4-6 hours

Reaction Mechanism:

G A 3-Chloropropylamine Hydrochloride C Intermediate Isothiocyanate A->C Reaction with KSCN B Potassium Thiocyanate B->C D Intramolecular Cyclization C->D Tautomerization and Nucleophilic Attack E Tetrahydro-2H-1,3-thiazin-2-imine Hydrochloride D->E

Proposed reaction mechanism for thiazine synthesis.

III. Synthesis of 1,4-Benzothiazines from 2-Aminothiophenol Hydrochloride

This protocol details a method for the synthesis of 1,4-benzothiazines, a fused heterocyclic system, by reacting 2-aminothiophenol hydrochloride with α-cyano-α-alkoxycarbonyl epoxides. This reaction proceeds via a regioselective ring-opening of the epoxide followed by intramolecular cyclization.

Reaction Scheme:

Experimental Protocol

Materials:

  • 2-Aminothiophenol hydrochloride

  • α-cyano-α-alkoxycarbonyl epoxide (e.g., ethyl 2-cyano-2-phenyloxirane-2-carboxylate)

  • Acetonitrile

  • 0.1N Potassium hydroxide solution

Procedure: [2]

  • Prepare a suspension of 2-aminothiophenol hydrochloride (1.5 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of the α-cyano-α-alkoxycarbonyl epoxide (1 mmol) in acetonitrile (5 mL) to the suspension.

  • Reflux the reaction mixture for approximately 27 hours. To trap the hydrogen cyanide gas evolved during the reaction, use a bubbler containing a 0.1N KOH solution.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1,4-benzothiazine derivative.

Quantitative Data:

EntryEpoxide Substituent (Aryl)Yield (%)
1Phenyl75
2p-Tolyl78
3p-Anisyl82

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminothiophenol Hydrochloride C Nucleophilic attack by sulfur on epoxide A->C B α-Cyano-α-alkoxycarbonyl Epoxide B->C D Intramolecular cyclization by nitrogen C->D Regioselective ring opening E 1,4-Benzothiazine Derivative D->E

Logical flow of the 1,4-benzothiazine synthesis.

Conclusion

The protocols detailed in these application notes demonstrate the utility of chloroalkylamine hydrochlorides as versatile precursors for the synthesis of a range of medicinally relevant N,S-heterocycles. These methods offer good to excellent yields and utilize readily accessible starting materials. The provided experimental procedures and supplementary information are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery. Further optimization of reaction conditions and exploration of substrate scope may lead to the development of novel derivatives with enhanced biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Chloroacetimidamide Hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-chloroacetimidamide hydrochloride. Our goal is to help you optimize reaction yields and overcome common challenges in your coupling experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes?

A1: Low yields in couplings with this compound can often be attributed to several factors:

  • Moisture Sensitivity: this compound is sensitive to moisture, which can lead to hydrolysis and the formation of chloroacetamide, consuming your starting material. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Base: The choice and amount of base are critical. A base is required to neutralize the hydrochloride salt and the HCl generated during the reaction. However, a base that is too strong or used in excess can promote side reactions or degradation of the starting material. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield.[1][2] If the temperature is too low, the reaction may be sluggish, while excessively high temperatures can lead to decomposition of the starting material or product and the formation of side products.[3] An initial temperature screen is often recommended.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete. Choosing a suitable solvent in which all components are soluble is essential. Common solvents include dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF).

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to low conversion of the limiting reagent. Ensure accurate measurement of all components.

Q2: I am observing significant side product formation. How can I identify and minimize these?

A2: The most common side product is the hydrolysis of 2-chloroacetimidamide to chloroacetamide. This can be minimized by using anhydrous reaction conditions. Another potential side reaction is the formation of a urea-type byproduct if the nucleophile is an amine and there is an excess of the coupling partner or if the reaction conditions are not optimized.

To minimize side reactions:

  • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

  • Use anhydrous solvents.

  • Carefully select the base and use the appropriate stoichiometry.

  • Optimize the reaction temperature; running the reaction at a lower temperature may reduce the rate of side product formation.[3]

Q3: My purified product seems to be unstable. What are the best practices for storage?

A3: Amidines can be susceptible to hydrolysis, especially under acidic or basic conditions. For long-term stability, it is recommended to store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere. If the product is a salt, it is generally more stable than the free base.

Frequently Asked Questions (FAQs)

Q1: What types of nucleophiles can be coupled with this compound?

A1: this compound is an electrophilic reagent that readily reacts with various nucleophiles. The most common applications involve reactions with primary and secondary amines to form substituted amidines or guanidines.[4] It can also react with other nucleophiles such as thiols.[5][6]

Q2: How do I choose the right solvent for my coupling reaction?

A2: The ideal solvent should dissolve all reactants and be inert under the reaction conditions. The polarity of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are commonly used. A solvent screen is often the best approach to identify the optimal solvent for your specific substrates.

Q3: What is the role of the base in the reaction, and how much should I use?

A3: The base plays two crucial roles: it deprotonates the hydrochloride salt of 2-chloroacetimidamide to generate the reactive free base, and it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the coupling reaction. Typically, at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables provide a general overview of how different reaction parameters can influence the yield of the coupling reaction. The exact yields will be substrate-dependent.

Table 1: Effect of Base on Reaction Yield

Base (2.2 equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
Triethylamine (TEA)DCM251265-85
Diisopropylethylamine (DIPEA)DCM251270-90
Potassium Carbonate (K₂CO₃)ACN501250-70
No BaseDCM2512<5

Table 2: Effect of Solvent on Reaction Yield

SolventBaseTemperature (°C)Time (h)Representative Yield (%)
Dichloromethane (DCM)DIPEA251270-90
Acetonitrile (ACN)DIPEA251260-80
N,N-Dimethylformamide (DMF)DIPEA251275-95
Tetrahydrofuran (THF)DIPEA251255-75

Table 3: Effect of Temperature on Reaction Yield

Temperature (°C)SolventBaseTime (h)Representative Yield (%)
0DCMDIPEA2440-60
25 (Room Temp.)DCMDIPEA1270-90
40 (Reflux)DCMDIPEA665-85 (increased side products)

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 equiv.) and dissolve it in anhydrous DCM.

  • Addition of Base: Add DIPEA (2.2 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Addition of this compound: Add this compound (1.1 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

G General Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Chloroacetimidamide_HCl 2-Chloroacetimidamide Hydrochloride Reactive_Amidine Reactive Amidine Intermediate 2-Chloroacetimidamide_HCl->Reactive_Amidine + Base - Base•HCl Nucleophile Nucleophile (e.g., R-NH2) Base Base (e.g., DIPEA) Coupled_Product Coupled Product Reactive_Amidine->Coupled_Product + Nucleophile Final_Product Final_Product Coupled_Product->Final_Product Workup & Purification Base_HCl Base•HCl G Experimental Workflow Start Start Setup Prepare Anhydrous Reaction Setup Start->Setup Add_Reagents Add Nucleophile, Solvent, and Base Setup->Add_Reagents Add_Amidine Add 2-Chloroacetimidamide Hydrochloride Add_Reagents->Add_Amidine React Stir at Optimized Temperature Add_Amidine->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End G Troubleshooting Logic Low_Yield Low Yield? Check_Moisture Check for Moisture (Anhydrous Conditions?) Low_Yield->Check_Moisture Yes Side_Products Side Products? Low_Yield->Side_Products No Check_Base Check Base (Type and Stoichiometry) Check_Moisture->Check_Base Check_Temp Check Temperature (Too Low/High?) Check_Base->Check_Temp Check_Solubility Check Solubility Check_Temp->Check_Solubility Hydrolysis Hydrolysis? (Improve Anhydrous Technique) Side_Products->Hydrolysis Yes Other_Byproducts Other Byproducts? (Optimize Stoichiometry/Temp) Side_Products->Other_Byproducts No

References

Common side reactions and byproducts in 2-Chloroacetimidamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroacetimidamide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is through a variation of the Pinner reaction. This process typically involves the reaction of chloroacetonitrile with an alcohol (such as methanol) in the presence of a base (like sodium methylate) to form a methyl chloroacetimidate intermediate. This intermediate is then treated with ammonium chloride to yield 2-chloroacetimidamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature and moisture control are critical. The Pinner reaction and the subsequent ammonolysis are sensitive to these parameters. The initial reaction to form the imidate intermediate is often carried out at low to ambient temperatures (15-25°C) to ensure stability. It is also crucial to maintain anhydrous (dry) conditions throughout the reaction, as the presence of water can lead to the formation of unwanted byproducts such as chloroacetamide and methyl chloroacetate.[1]

Q3: My reaction mixture turned dark brown/black. Is this normal?

A3: Yes, the formation of a dark-colored solution, particularly during the addition of ammonium chloride, has been reported in the synthesis of 2-chloroacetamidine.[2] While this may be alarming, it does not necessarily indicate a failed reaction. However, significant darkening could also suggest decomposition or side reactions, especially if the temperature was not adequately controlled.

Q4: What are the main safety precautions for this synthesis?

A4: Chloroacetonitrile is a toxic and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium methylate is a strong base and is corrosive; care should be taken to avoid contact with skin and eyes. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture and oxygen.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or incorrect temperature. 2. Presence of water: Moisture in reagents or solvent leads to hydrolysis of the imidate intermediate. 3. Loss of product during workup: The product may be soluble in the workup solvents.1. Ensure the reaction is stirred for the recommended time (e.g., 16 hours) and the temperature is maintained within the specified range (15-20°C).[2] 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. Minimize the volume of solvents used during washing and extraction. Ensure the pH is appropriate to keep the product in the desired form (free base or salt).
Product is an oil or fails to crystallize 1. Presence of impurities: Byproducts can act as crystallization inhibitors. 2. Residual solvent: Incomplete removal of reaction or extraction solvents.1. Purify the crude product by trituration with a suitable non-polar solvent like methyl tert-butyl ether (MTBE) to remove impurities.[2] Recrystallization from an appropriate solvent system can also be attempted. 2. Ensure the product is thoroughly dried under vacuum to remove all residual solvents.
Presence of significant amounts of chloroacetamide Hydrolysis of the imidate intermediate: This is a common side reaction if water is present in the reaction mixture.1. Strictly maintain anhydrous conditions. Use freshly distilled solvents and dry reagents. 2. Work quickly during the addition of reagents to minimize exposure to atmospheric moisture.
Formation of methyl chloroacetate Hydrolysis of the imidate intermediate: Similar to the formation of chloroacetamide, the presence of water can lead to the formation of the corresponding ester.[1][3]1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Use anhydrous grades of all solvents and reagents.

Data Presentation

The following table summarizes key quantitative data for the synthesis of 2-chloroacetamidine, the free base of the target compound.

Parameter Value Reference
Typical Yield 96%[2]
Reaction Temperature 15-20°C[2]
Reaction Time 16 hours[2]
Purity of Crude Product High (as a solid)[2]

Experimental Protocols

Synthesis of 2-Chloroacetamidine [2]

This procedure describes the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

  • Sodium

  • Anhydrous Methanol (MeOH)

  • Chloroacetonitrile

  • Ammonium Chloride (NH₄Cl)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Under an inert nitrogen atmosphere, dissolve sodium (18.3 g, 0.795 mol) completely in anhydrous methanol (2 L) at 25°C and stir for 1 hour.

  • To the resulting sodium methylate solution, add chloroacetonitrile (600 g, 7.95 mol) dropwise over 1 hour.

  • Stir the mixture at approximately 20°C for an additional hour.

  • Add ammonium chloride (514 g, 8.73 mol) in portions over 45 minutes. The solution will change color from yellow to red, and then to a black liquid.

  • Allow the reaction mixture to stir at 15-20°C for 16 hours.

  • After the reaction is complete, filter the mixture.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Triturate the residue with methyl tert-butyl ether (2 x 1 L) to yield 2-chloroacetamidine as a black solid (988 g, 96% yield).

Conversion to this compound

  • Dissolve the crude 2-chloroacetamidine in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol, diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) dropwise with stirring until the solution is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway chloroacetonitrile Chloroacetonitrile methyl_chloroacetimidate Methyl Chloroacetimidate (Intermediate) chloroacetonitrile->methyl_chloroacetimidate + NaOMe/MeOH sodium_methanol Sodium in Methanol chloroacetamidine 2-Chloroacetamidine (Free Base) methyl_chloroacetimidate->chloroacetamidine + NH4Cl ammonium_chloride Ammonium Chloride product 2-Chloroacetimidamide Hydrochloride chloroacetamidine->product + HCl hcl Anhydrous HCl

Caption: Main synthetic pathway for this compound.

Side_Reactions intermediate Methyl Chloroacetimidate (Intermediate) chloroacetamide Chloroacetamide (Byproduct) intermediate->chloroacetamide Hydrolysis methyl_chloroacetate Methyl Chloroacetate (Byproduct) intermediate->methyl_chloroacetate Hydrolysis water Water (H2O)

Caption: Common hydrolysis side reactions leading to byproducts.

Troubleshooting_Workflow start Low Yield? check_moisture Anhydrous Conditions? start->check_moisture check_temp Correct Temperature? check_moisture->check_temp Yes action_dry Use anhydrous reagents/solvents check_moisture->action_dry No check_time Sufficient Reaction Time? check_temp->check_time Yes action_temp Adjust temperature to 15-20°C check_temp->action_temp No action_time Increase reaction time to 16h check_time->action_time No yes_moisture Yes no_moisture No yes_temp Yes no_temp No yes_time Yes no_time No

Caption: Troubleshooting workflow for low product yield.

References

Troubleshooting low product yield in chloroacetamidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chloroacetamidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the synthesis of chloroacetamidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chloroacetamidine hydrochloride?

The most prevalent and established method for synthesizing chloroacetamidine hydrochloride is the Pinner reaction. This reaction involves the acid-catalyzed reaction of chloroacetonitrile with an alcohol (commonly ethanol) to form an intermediate imino ester salt, known as a Pinner salt. This salt is subsequently reacted with ammonia to produce the desired chloroacetamidine hydrochloride.[1][2][3]

Q2: Why is my chloroacetamidine hydrochloride yield consistently low?

Low yields in the Pinner synthesis of chloroacetamidine hydrochloride can stem from several critical factors:

  • Presence of Moisture: The Pinner reaction is highly sensitive to water. Any moisture present can hydrolyze the intermediate imino ester (Pinner salt), leading to the formation of chloroacetamide as a byproduct and significantly reducing the yield of the desired amidine.[1] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

  • Suboptimal Temperature: The intermediate Pinner salt is thermodynamically unstable at higher temperatures.[1] Elevated temperatures can lead to its decomposition into chloroacetamide and an alkyl chloride, thus lowering the yield. It is essential to maintain low temperatures, typically between 0 and 5°C, throughout the initial stages of the reaction.

  • Incomplete Reaction: The conversion of the Pinner salt to chloroacetamidine upon the addition of ammonia may be incomplete. Ensuring a sufficient excess of ammonia and adequate reaction time is important for driving the reaction to completion.

  • Impure Starting Materials: The purity of the starting chloroacetonitrile and alcohol is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

Q3: What are the primary side reactions to be aware of during chloroacetamidine synthesis?

The main side reactions that can occur during the Pinner synthesis of chloroacetamidine are:

  • Formation of Chloroacetamide: As mentioned, hydrolysis of the intermediate Pinner salt due to the presence of moisture is a major side reaction.

  • Formation of an Orthoester: If an excess of alcohol is present during the Pinner salt formation, it can react further to form a stable orthoester, which will not convert to the amidine.[1]

  • Polymerization: Under certain conditions, nitriles can undergo polymerization, leading to a complex mixture of products and a lower yield of the desired amidine.

Q4: How can I purify the final chloroacetamidine hydrochloride product?

Recrystallization is a common and effective method for purifying crude chloroacetamidine hydrochloride.[4][5] The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the chloroacetamidine hydrochloride at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. Common solvent systems for recrystallizing hydrochloride salts include ethanol, isopropanol, or mixtures of ethanol and ethyl acetate.[6] It is important to select a solvent in which the primary impurity, ammonium chloride, is either highly soluble (to remain in the mother liquor) or sparingly soluble for removal by hot filtration.

Troubleshooting Guides

Issue 1: The reaction mixture turns dark or forms a tar-like substance.
Potential Cause Recommended Solution Expected Outcome
High Reaction Temperature Maintain a strict temperature control, keeping the reaction mixture at 0-5°C, especially during the addition of hydrogen chloride and the formation of the Pinner salt.A cleaner reaction with fewer colored byproducts.
Impure Chloroacetonitrile Purify the starting chloroacetonitrile by distillation before use.Reduced side reactions and a cleaner product.
Excessive HCl Concentration Ensure a controlled addition of dry hydrogen chloride gas. Excessive amounts can promote side reactions and degradation.A more controlled reaction leading to a higher yield of the desired product.
Issue 2: The final product is contaminated with ammonium chloride.
Potential Cause Recommended Solution Expected Outcome
Inadequate Washing Wash the crude product thoroughly with a solvent in which ammonium chloride is soluble but chloroacetamidine hydrochloride is not, such as cold ethanol.Removal of residual ammonium chloride.
Co-precipitation during Crystallization Choose a recrystallization solvent system that selectively crystallizes the chloroacetamidine hydrochloride, leaving the ammonium chloride in the solution. For instance, a mixed solvent system might be more effective than a single solvent.[5]A final product with high purity, free from inorganic salts.
Issue 3: Difficulty in isolating the crystalline product.
Potential Cause Recommended Solution Expected Outcome
Supersaturated Solution If the product fails to crystallize upon cooling, try seeding the solution with a small crystal of pure chloroacetamidine hydrochloride or scratching the inside of the flask with a glass rod to induce nucleation.[4]Initiation of crystallization and isolation of the solid product.
Incorrect Solvent for Recrystallization Perform small-scale solubility tests to find an optimal recrystallization solvent or solvent mixture. The ideal solvent will show a significant difference in the solubility of the product at high and low temperatures.[7]Efficient crystallization and high recovery of the purified product.
"Oiling Out" of the Product This occurs when the product separates as a liquid instead of a solid. This can be due to a low melting point of the product or the presence of impurities. Try using a larger volume of solvent or a different solvent system for recrystallization.[4]Formation of a crystalline solid instead of an oil.

Data Presentation

Table 1: Effect of Temperature on the Yield of Amidines in Pinner-type Reactions

Temperature (°C)ReactantProductYield (%)Reference
0-5AcetonitrileAcetamidine HCl>91%Patent RU2394811C2[8]
40Generic NitrileGeneric Amidine97%ACS Omega 2018, 3, 5744[6]
Room TempGeneric NitrileImidate HCl86-91%ResearchGate Article[9]

Note: The data presented is for analogous amidine syntheses and illustrates the general trend. Specific yields for chloroacetamidine may vary.

Experimental Protocols

Key Experiment: Synthesis of Chloroacetamidine Hydrochloride via the Pinner Reaction

This protocol is adapted from established procedures for the synthesis of acetamidine hydrochloride.

Materials:

  • Chloroacetonitrile (distilled)

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride gas

  • Anhydrous Diethyl Ether

  • Ammonia gas (dry)

Procedure:

Step 1: Formation of the Ethyl Chloroacetimidate Hydrochloride (Pinner Salt)

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a calcium chloride drying tube on the outlet.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Place anhydrous ethanol and an equimolar amount of freshly distilled chloroacetonitrile into the flask.

  • Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by observing the formation of a precipitate (the Pinner salt).

  • Once the reaction is complete (typically after several hours, when the precipitation ceases), stop the flow of HCl gas.

  • The resulting crystalline mass of the Pinner salt can be washed with anhydrous diethyl ether to remove any unreacted starting materials.

Step 2: Conversion to Chloroacetamidine Hydrochloride

  • Suspend the Pinner salt in anhydrous ethanol in a clean, dry flask equipped with a stirrer and a gas inlet tube, while maintaining the low temperature.

  • Bubble dry ammonia gas through the stirred suspension. The Pinner salt will gradually dissolve, and ammonium chloride will precipitate.

  • Continue the addition of ammonia until the solution is saturated and the reaction is complete (can be monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Concentrate the filtrate under reduced pressure to induce crystallization of the chloroacetamidine hydrochloride.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 3: Purification

  • Recrystallize the crude chloroacetamidine hydrochloride from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to obtain the purified product.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Low Chloroacetamidine Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_temp Check Reaction Temperature (0-5°C?) check_moisture->check_temp No dry_reagents Use Anhydrous Reagents & Inert Atmosphere check_moisture->dry_reagents Yes check_reagents Check Reagent Purity (Distilled/Dry?) check_temp->check_reagents No control_temp Maintain Low Temperature (Ice Bath) check_temp->control_temp Yes check_completion Check Reaction Completion (Sufficient Time/Ammonia?) check_reagents->check_completion No purify_reagents Purify Starting Materials check_reagents->purify_reagents Yes optimize_reaction Optimize Reaction Time & Stoichiometry check_completion->optimize_reaction Yes end Improved Yield check_completion->end No dry_reagents->end control_temp->end purify_reagents->end optimize_reaction->end

Caption: Troubleshooting workflow for low chloroacetamidine yield.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_ammonolysis Ammonolysis cluster_product Product cluster_byproduct Byproduct chloroacetonitrile Chloroacetonitrile pinner_salt Ethyl Chloroacetimidate HCl (Pinner Salt) chloroacetonitrile->pinner_salt ethanol Ethanol ethanol->pinner_salt hcl Dry HCl (catalyst) hcl->pinner_salt product Chloroacetamidine HCl pinner_salt->product ammonium_chloride Ammonium Chloride pinner_salt->ammonium_chloride ammonia Ammonia (NH3) ammonia->product ammonia->ammonium_chloride

Caption: Pinner reaction pathway for chloroacetamidine synthesis.

References

Technical Support Center: Purification of Products from 2-Chloroacetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of heterocyclic compounds synthesized using 2-chloroacetimidamide hydrochloride. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered in the purification of pyrimidines, triazines, and other nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes when synthesizing pyrimidines from this compound?

A1: Low yields in pyrimidine synthesis, particularly in Pinner-type reactions, can stem from several factors:

  • Purity of this compound: This reagent can be hygroscopic and may hydrolyze over time. It is crucial to use a freshly opened or properly stored container.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates and the starting amidine. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration and temperature. Some cyclizations are slow and may require extended reaction times.

  • Catalyst Issues: If using a catalyst, ensure it is active. For acid catalysts like HCl, the concentration must be appropriate to facilitate the reaction without causing degradation of the starting materials or product.

  • Incomplete Cyclization: The final cyclization and dehydration steps can sometimes be problematic. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.

Q2: I am observing unexpected side products in my reaction mixture. What are the likely impurities?

A2: When synthesizing pyrimidines from amidines and 1,3-dicarbonyl compounds, several side products can form:

  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under the reaction conditions, the dicarbonyl compound can react with itself.

  • Hydrolysis Products: As mentioned, hydrolysis of the amidine starting material can occur if water is present.

  • Incompletely Cyclized Intermediates: The reaction may stall, leading to the isolation of stable, non-cyclized intermediates. This can be due to insufficient reaction time or temperature.

  • Oxidized Byproducts: For reactions that produce dihydro-intermediates, spontaneous aromatization can occur, often facilitated by air oxidation during the reaction or workup.

Q3: My purified product appears to be degrading during storage. How can I improve its stability?

A3: Amidines and many of their heterocyclic products can be susceptible to hydrolysis, especially under acidic or basic conditions. To improve stability:

  • pH Control: Maintain a neutral pH during workup and purification.

  • Anhydrous Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

  • Low-Temperature Storage: Storing the purified compound at low temperatures (e.g., -20°C) can slow down potential degradation.

  • Avoid Protic Solvents: For long-term storage, avoid protic solvents that can facilitate hydrolysis.

Q4: I'm having trouble getting my aminopyrimidine or aminotriazine product to crystallize. What can I do?

A4: If your product "oils out" or fails to crystallize, consider the following troubleshooting steps:[1][2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[2]

    • Seeding: Add a seed crystal of the pure compound to act as a template for crystal growth.[2]

  • Optimize Solvent System:

    • If the compound is crystallizing too quickly, add a small amount of the solvent in which it is more soluble to slow down the process.[1]

    • If the compound is "oiling out," reheat the solution to dissolve the oil, add more solvent to reduce the saturation, and allow it to cool more slowly.[2] You might also consider a solvent with a lower boiling point.

  • Purity: Highly impure compounds are often difficult to crystallize. Consider a preliminary purification by column chromatography before attempting recrystallization.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Probable Cause Recommended Solution Benefit
Product is too polar and is sticking to the silica gel. Add a small percentage of a more polar solvent like methanol to your mobile phase. For basic compounds (common with amidine derivatives), add a small amount of triethylamine (0.1-1%) to the eluent.Improves elution of polar and basic compounds, preventing tailing and improving recovery.
Product is not sufficiently soluble in the mobile phase. Choose a different mobile phase in which your compound has better solubility. Ensure you are not overloading the column.Prevents precipitation of the product on the column and ensures smooth elution.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or air bubbles.Prevents channeling of the solvent and ensures good separation and recovery.
Issue 2: Co-elution of Impurities During Column Chromatography
Probable Cause Recommended Solution Benefit
Mobile phase is too polar. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).Increases the retention time of your product on the column, allowing for better separation from less polar impurities.
Similar polarity of product and impurity. Try a different solvent system with different selectivity (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).Different solvent systems can interact differently with the compounds, potentially leading to better separation.
Column is overloaded. Reduce the amount of crude material loaded onto the column.Improves the separation efficiency of the column.
Issue 3: Product "Oils Out" During Recrystallization
Probable Cause Recommended Solution Benefit
Solution is too saturated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly.Reduces the supersaturation, allowing for the formation of crystals instead of an oil.[2]
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.Slower cooling promotes the formation of a stable crystal lattice.
High concentration of impurities. Purify the compound by another method (e.g., column chromatography) before attempting recrystallization.Removes impurities that can inhibit crystal formation.[2]

Data Presentation

Table 1: Comparison of Pyrimidine Synthesis Methods and Reported Yields
MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)Reference
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 hours~60-70%[3]
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84%[3]
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate[3]
Microwave-Assisted Synthesis Chalcones, Guanidine HydrochlorideBasic MediumVariesMinutesExcellent[3]
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVaries18-93% (over 4 steps)[3]
Table 2: Common Solvents for Purification Techniques
Purification TechniqueCommon Solvents and Solvent SystemsNotes
Recrystallization Ethanol, Methanol, Water, Ethyl Acetate, Acetone, Hexane/Ethyl Acetate, Dichloromethane/Methanol. For aminopyridines, polar solvents like ethanol or acetonitrile can be effective.[4]The ideal solvent should dissolve the compound at high temperatures but not at low temperatures.[2]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/Methanol.The polarity of the solvent system is adjusted to achieve good separation of the target compound from impurities.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Substituted Pyrimidine
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyrimidines include ethanol, methanol, and mixtures of ethyl acetate and hexane.[5][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography of a Substituted Triazine
  • Mobile Phase Selection: Using TLC, determine a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for triazines is a mixture of hexane and ethyl acetate or dichloromethane.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow. Begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Product from Reaction (e.g., Pyrimidine Synthesis) Recrystallization Recrystallization Start->Recrystallization Solid Product Column Column Chromatography Start->Column Oily or Highly Impure Product Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column->Purity_Check Purity_Check->Column Impure Pure_Product Pure Crystalline Product Purity_Check->Pure_Product Purity >95%

Caption: General purification workflow for products synthesized from this compound.

Troubleshooting_Crystallization Start No Crystals Formed Scratch Scratch inner surface of flask Start->Scratch Seed Add a seed crystal Start->Seed Concentrate Reduce solvent volume Start->Concentrate Cool Cool to a lower temperature Start->Cool Result Crystals Form Scratch->Result No_Result Still No Crystals (Re-evaluate solvent/purity) Scratch->No_Result Seed->Result Seed->No_Result Concentrate->Result Concentrate->No_Result Cool->Result Cool->No_Result

Caption: Logical relationship for troubleshooting failure of crystallization.

References

Technical Support Center: Managing 2-Chloroacetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic nature of 2-Chloroacetimidamide hydrochloride during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a reactive chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including:

  • Inaccurate Weighing: Absorption of water will lead to an overestimation of the amount of reagent being used.

  • Degradation: The compound can undergo hydrolysis in the presence of water, leading to the formation of impurities and a reduction in the yield of the desired product.

  • Altered Reactivity: The presence of water can change the reaction conditions and potentially lead to unwanted side reactions.

  • Physical Changes: The powder may clump or become difficult to handle.[2]

Q2: How should I properly store this compound?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing an active desiccant such as silica gel or calcium chloride.[3][4] The recommended storage temperature is typically between 2-8°C in a dry, well-ventilated area.[1] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Q3: What is the best way to handle this compound in the laboratory?

A3: When handling this reagent, it is crucial to minimize its exposure to atmospheric moisture.[2] Work quickly and in a low-humidity environment if possible. For sensitive reactions, handling the compound inside a glove box or glove bag under an inert atmosphere is highly recommended. Always use dry glassware and spatulas.

Q4: How can I determine the water content of my this compound sample?

A4: Several analytical techniques can be used to determine the water content of hygroscopic substances:

  • Karl Fischer Titration: This is a highly accurate and specific method for determining water content.[5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature corresponding to the boiling point of water can indicate the moisture content.[6]

  • Dynamic Vapor Sorption (DVS): DVS analysis can provide a detailed moisture sorption isotherm, showing how much water the compound absorbs at different relative humidity levels.[7][8]

Q5: What are the potential degradation products of this compound due to moisture?

A5: In the presence of water, this compound can hydrolyze. Based on the hydrolysis of similar chloroacetamide compounds, the primary degradation products are likely to be 2-chloroacetamide and ammonium chloride.[9][10] This can impact the purity of your final product and may require additional purification steps.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Low or inconsistent reaction yields Inaccurate weighing of the reagent due to water absorption.1. Dry the this compound under vacuum before use. 2. Handle and weigh the compound in a glove box or under a stream of inert gas. 3. Use a fresh, unopened container of the reagent.
Degradation of the reagent by moisture.1. Store the reagent in a desiccator with an active desiccant. 2. Perform a water content analysis (e.g., Karl Fischer titration) on the reagent before use.
Formation of unexpected byproducts The presence of water is catalyzing side reactions or leading to hydrolysis of the starting material.1. Ensure all solvents and reagents are anhydrous. 2. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Purify the this compound before use if significant water content is suspected.
The reagent is clumped and difficult to handle The compound has absorbed a significant amount of moisture from the atmosphere.1. Gently break up the clumps with a dry spatula inside a glove box or low-humidity environment.[2] 2. Dry the material under vacuum at a temperature below its melting point (98-103°C) to remove absorbed water.[1]
Inconsistent analytical results (e.g., NMR, HPLC) The presence of water and degradation products in the this compound starting material.1. Confirm the purity of the starting material using an appropriate analytical method before starting the reaction. 2. If impurities are detected, purify the reagent by recrystallization from a suitable anhydrous solvent or by drying under vacuum.

Data Presentation

The following tables present hypothetical quantitative data for this compound to illustrate its hygroscopic properties. Note: This data is for illustrative purposes only and may not reflect the actual experimental values.

Table 1: Hypothetical Water Content Analysis

Analytical Method Result (% w/w) Notes
Karl Fischer Titration0.85Sample handled on an open bench for 5 minutes.
Karl Fischer Titration0.12Sample handled in a nitrogen-filled glove box.
Thermogravimetric Analysis (TGA)0.90Weight loss observed between 80-120°C.

Table 2: Hypothetical Dynamic Vapor Sorption (DVS) Data

Relative Humidity (%) Water Uptake (% w/w)
100.05
300.25
500.75
701.50
904.20

Experimental Protocols

Protocol 1: Drying this compound Prior to Use

  • Place the required amount of this compound in a clean, dry round-bottom flask.

  • Connect the flask to a vacuum line equipped with a cold trap.

  • Gently heat the flask in a water bath to a temperature not exceeding 40-50°C while under vacuum.

  • Continue drying for 2-4 hours or until the material appears as a fine, free-flowing powder.

  • Once drying is complete, break the vacuum with a dry, inert gas such as nitrogen or argon.

  • Immediately transfer the dried reagent to a desiccator or use it directly in the reaction.

Protocol 2: Karl Fischer Titration for Water Content Determination

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Standardize the Karl Fischer reagent with a certified water standard.

  • In a glove box or under a stream of inert gas, accurately weigh a sample of this compound (typically 0.1-0.5 g).

  • Quickly transfer the weighed sample to the titration vessel.

  • Start the titration and record the water content in percent or parts per million (ppm).

  • Perform the determination in triplicate to ensure accuracy.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_pretreatment Pre-treatment (if necessary) cluster_reaction Reaction storage Store in tightly sealed container in a desiccator (2-8°C) handling Work in a low-humidity environment (e.g., glove box) storage->handling weighing Weigh quickly using dry equipment handling->weighing pretreatment_check Is reagent visibly clumped or has high water content? handling->pretreatment_check drying Dry under vacuum (40-50°C) analysis Determine water content (e.g., Karl Fischer) drying->analysis reaction Use anhydrous solvents and inert atmosphere analysis->reaction pretreatment_check->drying Yes pretreatment_check->reaction No troubleshooting_logic start Poor Reaction Outcome (Low Yield / Impurities) check_reagent Was the reagent stored properly in a desiccator? start->check_reagent check_handling Was the reagent handled under inert/dry conditions? check_reagent->check_handling Yes reagent_issue Reagent may have absorbed moisture. Dry under vacuum and re-run. check_reagent->reagent_issue No check_solvents Were anhydrous solvents used? check_handling->check_solvents Yes handling_issue Atmospheric moisture may have caused degradation. Use a glove box. check_handling->handling_issue No solvent_issue Water in solvent may be the issue. Use freshly dried solvents. check_solvents->solvent_issue No success Improved Reaction Outcome check_solvents->success Yes reagent_issue->start Re-attempt handling_issue->start Re-attempt solvent_issue->start Re-attempt

References

2-Chloroacetimidamide hydrochloride degradation pathways under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Chloroacetimidamide hydrochloride under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under hydrolytic stress conditions?

A1: Based on the functional groups present (amidine and a primary alkyl chloride), this compound is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway is anticipated to be the hydrolysis of the amidine group to form 2-chloroacetamide, which can be further hydrolyzed to 2-chloroacetic acid and ammonia. A secondary pathway, particularly under neutral to basic conditions, may involve the nucleophilic substitution of the chloride atom to yield 2-hydroxyacetimidamide hydrochloride.

Q2: How does this compound behave under oxidative stress?

A2: While specific literature on the oxidation of this compound is limited, potential degradation may occur. The amidine functional group could be susceptible to oxidation, potentially leading to the formation of various nitrogen-containing species. It is crucial to perform experimental studies using common oxidizing agents like hydrogen peroxide to identify the specific degradation products.

Q3: What is the likely impact of photolytic stress on this compound?

A3: Under photolytic stress (exposure to UV or visible light), degradation is expected, primarily involving the carbon-chlorine bond.[1] Homolytic cleavage of the C-Cl bond can generate radical species, leading to a variety of degradation products through subsequent reactions such as dechlorination, hydroxylation, or dimerization.[1]

Q4: Is thermal degradation a significant concern for this compound?

A4: As a solid hydrochloride salt, 2-Chloroacetimidamide is expected to have some degree of thermal stability. However, at elevated temperatures, particularly near its melting point, degradation can occur. Potential thermal degradation pathways could involve dehydrochlorination or decomposition of the amidine group. Experimental evaluation using dry heat is recommended to determine the thermal lability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed under acidic conditions. The compound may be relatively stable in acidic media at room temperature.Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), increase the temperature (e.g., to 60-80°C), and/or extend the exposure time.
Multiple, unidentified peaks in the chromatogram after basic hydrolysis. Both the amidine group and the alkyl chloride are susceptible to degradation under basic conditions, leading to a complex mixture of products.Employ a gradient HPLC method to achieve better separation. Use LC-MS to obtain mass information for each peak to aid in identification. Consider a time-course study to differentiate primary from secondary degradation products.
Inconsistent results in photostability studies. The light source, intensity, or sample presentation (solid vs. solution) may not be consistent.Ensure standardized light exposure as per ICH Q1B guidelines (e.g., exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter).[2] Control the temperature during light exposure. Analyze both solid and solution samples.
Assay shows a significant loss of parent compound but no major degradation peaks. Degradation products may not be UV-active at the chosen wavelength, or they may be volatile or insoluble.Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with UV detection. Check for the formation of precipitate. Analyze the headspace for volatile degradants if possible.

Experimental Protocols

Forced Degradation Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol). This stock solution will be used for the following stress studies.

Stress Condition Methodology
Acidic Hydrolysis Mix equal volumes of the stock solution with 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize a sample with an equivalent amount of 0.1 N NaOH before analysis.
Basic Hydrolysis Mix equal volumes of the stock solution with 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize a sample with an equivalent amount of 0.1 N HCl before analysis.
Oxidative Degradation Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Expose the solid compound to dry heat at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
Photolytic Degradation Expose the solid compound and the stock solution in a photochemically transparent container to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to exclude light.

Note: The conditions provided are starting points and may need to be adjusted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation for the validation of stability-indicating methods.

Data Summary

Hypothetical Degradation of this compound under Stress Conditions
Stress Condition Conditions % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis0.1 N HCl, 60°C, 24h15%2-Chloroacetamide, 2-Chloroacetic acid
Basic Hydrolysis0.1 N NaOH, RT, 2h85%2-Hydroxyacetimidamide, 2-Chloroacetamide, Glycolamide
Oxidation3% H₂O₂, RT, 24h10%Oxidized amidine derivatives
Thermal (Solid)105°C, 48h5%Minor unspecified degradants
Thermal (Solution)60°C, 24h8%2-Chloroacetamide
Photolytic (Solution)ICH Q1B20%2-Hydroxyacetimidamide, Acetimidamide

Visualizations

G cluster_hydrolysis Hydrolytic Degradation parent 2-Chloroacetimidamide hydrochloride dp1 2-Chloroacetamide parent->dp1 Acidic/Basic Hydrolysis dp3 2-Hydroxyacetimidamide hydrochloride parent->dp3 Basic Hydrolysis (SN2) dp2 2-Chloroacetic acid + Ammonia dp1->dp2 Further Hydrolysis G cluster_photolytic Photolytic Degradation parent_photo 2-Chloroacetimidamide hydrochloride radical Radical Intermediate parent_photo->radical UV Light (Homolytic Cleavage) dp_photo1 Acetimidamide hydrochloride radical->dp_photo1 Dechlorination dp_photo2 2-Hydroxyacetimidamide hydrochloride radical->dp_photo2 Hydroxylation G cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze characterize Characterize Degradation Products analyze->characterize

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of thionyl chloride (SOCl₂) in related syntheses.

Frequently Asked Questions (FAQs)

Q1: My thionyl chloride has a yellow tint. Can I still use it?

Aged thionyl chloride often develops a yellow hue, which is typically due to the formation of disulfur dichloride (S₂Cl₂) from slow decomposition.[1][2] While it may still be usable for some robust reactions, for sensitive substrates or to ensure high purity of the product, purification is recommended. The yellow color indicates the presence of impurities that can lead to side reactions.

Q2: What are the primary causes of thionyl chloride decomposition?

Thionyl chloride decomposition can be initiated by several factors:

  • Heat: It slowly decomposes at temperatures just above its boiling point (74.6 °C) and more rapidly above 140 °C, yielding sulfur dichloride (SCl₂), sulfur dioxide (SO₂), and chlorine (Cl₂).[1][3]

  • Light: Thionyl chloride is susceptible to photolysis, which can initiate decomposition through a radical mechanism.[1][2]

  • Moisture: It reacts exothermically and violently with water to form sulfur dioxide and hydrochloric acid.[1][2][4][5] This reaction is not only a decomposition of the reagent but also introduces significant hazards and impurities.

  • Impurities: The presence of certain impurities can catalyze decomposition.

Q3: How should I properly store thionyl chloride to minimize decomposition?

To ensure the longevity of thionyl chloride, it should be stored in a cool, dry, and well-ventilated location, away from light.[2][4] Containers should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere (e.g., nitrogen or argon).[5] It is incompatible with a wide range of materials, including water, bases, alcohols, and metals, and should be stored in isolation from them.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of acyl chloride/alkyl chloride Decomposed thionyl chloride: The reagent may have degraded due to improper storage or age, reducing its effective concentration.Purify the thionyl chloride before use. (See Purification Protocols). For future prevention, ensure proper storage conditions.
Presence of moisture: Water in the reaction solvent or on the glassware will consume thionyl chloride.Use anhydrous solvents and thoroughly dry all glassware before use. Conduct the reaction under an inert atmosphere.
Incomplete reaction: The reaction may not have gone to completion.Consider increasing the reaction time, temperature (while being mindful of decomposition), or using a catalyst such as dimethylformamide (DMF) or pyridine.[7][8]
Formation of unexpected byproducts Impurities in thionyl chloride: Commercial thionyl chloride can contain impurities like sulfur chlorides (S₂Cl₂, SCl₂) and sulfuryl chloride (SO₂Cl₂), which can lead to side reactions.[3][9]Purify the thionyl chloride using an appropriate method to remove specific impurities. (See Purification Protocols).
Reaction with solvent: The solvent may not be inert under the reaction conditions.Ensure the solvent is appropriate for the reaction. Aprotic solvents like toluene or chloroform are generally suitable.[1]
Reaction mixture turns dark brown or black Decomposition at elevated temperatures: Overheating the reaction mixture can cause significant decomposition of thionyl chloride and potentially the starting material or product.Maintain careful temperature control. If heating is necessary, do so gently and for the minimum time required.
Reaction with incompatible materials: Certain functional groups in the starting material may be sensitive to thionyl chloride.Review the compatibility of all functional groups on your substrate with thionyl chloride.
Vigorous, uncontrolled reaction Rapid addition of thionyl chloride: Adding thionyl chloride too quickly, especially to an alcohol, can lead to a highly exothermic and uncontrolled reaction.[10]Add the thionyl chloride dropwise and with efficient stirring, preferably at a reduced temperature (e.g., in an ice bath).
Presence of water: A violent reaction will occur if thionyl chloride comes into contact with water.[2]Ensure all reagents and equipment are scrupulously dry.

Purification Protocols

For syntheses requiring high-purity thionyl chloride, several purification methods can be employed.

Summary of Purification Methods and Their Effectiveness
Purification Method Target Impurities Reported Purity Reference
Distillation over triphenyl phosphite (10% w/w)General impuritiesGas chromatographically pure[11][12]
Refluxing with sulfur, followed by fractional distillationSulfuryl chloride, sulfur monochloride, sulfur dichlorideRemoves S₂Cl₂ and SCl₂ effectively[12]
Distillation from quinolineAcidic impuritiesRemoves acid impurities[12]
Distillation from boiled linseed oilGeneral impuritiesFurther purification after other methods[12]
Distillation in the presence of sulfur and a sulfur-aluminum chloride catalystSulfuryl chloride, sulfur dichloride<0.01% sulfuryl chloride, <0.01% sulfur dichloride[9]
Detailed Experimental Protocol: Purification by Distillation over Triphenyl Phosphite

This method is effective for obtaining high-purity thionyl chloride.[11][12]

Materials:

  • Crude or aged thionyl chloride

  • Triphenyl phosphite

  • Distillation apparatus (all glassware must be oven-dried)

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all joints are well-sealed.

  • To the distillation flask, add the crude thionyl chloride.

  • Add triphenyl phosphite (10% by weight relative to the thionyl chloride).

  • Flush the apparatus with a slow stream of inert gas.

  • Begin heating the mixture gently with the heating mantle.

  • Discard the initial forerun, which may contain more volatile impurities.

  • Collect the fraction boiling at 74-76 °C as purified thionyl chloride.

  • Store the purified thionyl chloride in a clean, dry, amber glass bottle under an inert atmosphere.

Visual Guides

Decomposition Pathway of Thionyl Chloride

DecompositionPathway SOCl2 Thionyl Chloride (SOCl₂) Heat Heat (>75°C) SOCl2->Heat Thermal Stress Light Light (Photolysis) SOCl2->Light UV Radiation Moisture Moisture (H₂O) SOCl2->Moisture Hydrolysis Decomposition_Products Decomposition Products Heat->Decomposition_Products Light->Decomposition_Products SO2 Sulfur Dioxide (SO₂) Moisture->SO2 HCl Hydrochloric Acid (HCl) Moisture->HCl S2Cl2 Disulfur Dichloride (S₂Cl₂) (Yellow Impurity) Decomposition_Products->S2Cl2 Decomposition_Products->SO2 Cl2 Chlorine (Cl₂) Decomposition_Products->Cl2

Caption: Factors leading to the decomposition of thionyl chloride.

General Workflow for Thionyl Chloride Purification

PurificationWorkflow start Start: Crude/Aged SOCl₂ add_reagent Add Purifying Agent (e.g., Triphenyl Phosphite) start->add_reagent distillation Fractional Distillation under Inert Atmosphere add_reagent->distillation collect Collect Pure Fraction (b.p. 74-76°C) distillation->collect store Store Purified SOCl₂ (Cool, Dry, Dark, Inert) collect->store end End: High-Purity SOCl₂ store->end

Caption: A typical experimental workflow for purifying thionyl chloride.

Troubleshooting Logic for Low Product Yield

TroubleshootingYield start Low Product Yield check_reagent Check SOCl₂ Quality (Color, Age) start->check_reagent check_conditions Review Reaction Conditions (Anhydrous? Inert?) check_reagent->check_conditions Reagent Appears Pure purify Action: Purify SOCl₂ check_reagent->purify Impurities Suspected check_params Review Reaction Parameters (Time, Temp, Catalyst?) check_conditions->check_params System is Dry dry_system Action: Ensure Dry System (Solvents, Glassware) check_conditions->dry_system Moisture Possible optimize Action: Optimize Parameters (Increase Time/Temp, Add Catalyst) check_params->optimize Sub-optimal

Caption: A decision-making diagram for troubleshooting low yield.

References

Improving reaction kinetics with 2-Chloroacetimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for use by qualified researchers, scientists, and drug development professionals. 2-Chloroacetimidamide hydrochloride is a reactive chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of this compound in organic synthesis, particularly as a precursor for the synthesis of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] It is a valuable building block for constructing heterocyclic ring systems, such as pyrimidines and triazines, due to its reactive chloroacetamidine moiety.

Q2: What are the key safety precautions to consider when handling this compound?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Q3: In what solvents is this compound soluble?

A3: As a hydrochloride salt, this compound is expected to have enhanced stability and solubility in polar solvents, which facilitates its use in aqueous or mixed solvent systems.

Q4: What are the common reaction types where this compound is used?

A4: this compound is commonly employed in cyclocondensation reactions to form heterocyclic compounds. It can react with various nucleophiles and bifunctional reagents to yield substituted pyrimidines, triazines, and other related structures.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield in pyrimidine synthesis 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Incorrect stoichiometry. 4. Ineffective base.1. Monitor the reaction progress using TLC or LC-MS. Increase reaction time or temperature if necessary. 2. Ensure anhydrous conditions if reagents are moisture-sensitive. Consider running the reaction at a lower temperature. 3. Carefully re-check the molar equivalents of all reactants. 4. Use a stronger or more suitable base. Ensure the base is fresh and dry.
Formation of multiple side products 1. Lack of regioselectivity in the cyclization step. 2. Self-condensation of starting materials. 3. Over-reaction or side reactions due to harsh conditions.1. Modify the solvent or reaction temperature to favor the desired isomer. 2. Add the reactants in a specific order, for example, by slow addition of one reactant to the other. 3. Reduce the reaction temperature and monitor the reaction closely to stop it once the desired product is formed.
Difficulty in product purification 1. Product is highly polar and remains in the aqueous phase during extraction. 2. Product co-elutes with starting materials or byproducts during chromatography.1. Use a different extraction solvent or perform multiple extractions. Salting out the aqueous layer might improve extraction efficiency. 2. Optimize the mobile phase for column chromatography by trying different solvent systems and gradients. Derivatization of the product to a less polar form for purification might be an option.
Inconsistent reaction outcomes 1. Variability in the quality of this compound. 2. Presence of moisture or other impurities in solvents or reagents.1. Ensure the purity of the starting material. If necessary, purify it before use. 2. Use freshly distilled and anhydrous solvents. Ensure all reagents are of high purity.

Experimental Protocols

General Protocol for the Synthesis of a 2-Substituted Pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a pyrimidine derivative using this compound and a suitable β-dicarbonyl compound.

Materials:

  • This compound

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux (or a suitable temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve β-Dicarbonyl in Anhydrous Solvent add_base Add Base start->add_base add_amidine Add 2-Chloroacetimidamide Hydrochloride add_base->add_amidine reflux Heat to Reflux add_amidine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate cool->concentrate workup Aqueous Work-up concentrate->workup purify Purify workup->purify end Pure Pyrimidine Derivative purify->end

Caption: General workflow for pyrimidine synthesis.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn decomposition Decomposition low_yield->decomposition stoichiometry Incorrect Stoichiometry low_yield->stoichiometry base_issue Ineffective Base low_yield->base_issue monitor_time_temp Monitor / Adjust Time/Temp incomplete_rxn->monitor_time_temp milder_conditions Use Milder Conditions decomposition->milder_conditions check_equivalents Verify Equivalents stoichiometry->check_equivalents change_base Change/Verify Base base_issue->change_base

Caption: Troubleshooting low yield in synthesis.

References

Machine learning for accelerating chemical reaction optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Machine Learning in Chemical Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging machine learning to accelerate their experimental workflows. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the application of ML models to chemical synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.

Problem: My model's predictive accuracy is low.

Q: Why is my model's prediction accuracy for reaction outcomes poor?

Poor predictive accuracy in machine learning models for chemical reactions can stem from several factors.[1][2][3] The primary culprits are often related to the data used for training or the model's complexity.[1] Common issues include an insufficient quantity of training data, non-representative data that doesn't cover the diversity of the chemical space you're exploring, and poor data quality, such as noise or inconsistencies.[1][4] Additionally, the features used to describe the reaction may be irrelevant or poorly engineered, failing to capture the underlying chemical principles.[1][5]

Q: How can I diagnose if the issue is overfitting or underfitting?

Diagnosing whether a model is overfitting or underfitting is crucial for improving its performance.

  • Overfitting occurs when the model learns the training data too well, including its noise, and fails to generalize to new, unseen data. You can suspect overfitting if the model performs exceptionally well on your training data but poorly on a separate validation or test set.[1][2] A large gap between training and validation accuracy is a clear indicator.[2]

  • Underfitting happens when the model is too simple to capture the underlying trends in the data. This results in poor performance on both the training and validation datasets.[1][2]

Learning curves, which plot model performance against the size of the training set, can effectively visualize these issues.[2]

Table 1: Diagnosing Model Performance Issues

IssueTraining Data PerformanceValidation/Test Data PerformanceLikely Cause
Overfitting HighLowModel is too complex; memorizing noise.
Underfitting LowLowModel is too simple; cannot capture data trends.
Data Mismatch High (on original training set)Low (on new validation set)Training data is not representative of validation data.[1]
Good Fit HighHighModel generalizes well.

Q: What steps can I take to improve model performance?

To enhance your model's predictive power, consider a structured approach:

  • Improve Data Quality : Ensure your dataset is clean, consistent, and complete.[2] This includes handling missing values and correcting erroneous entries.[3][6] Including negative results or low-yield reactions is also crucial for creating a balanced and realistic dataset.[5][7]

  • Feature Engineering : Select or engineer descriptors that are relevant to the chemical reaction.[5][8] Incorporating chemical domain knowledge can help in creating features that capture steric and electronic effects.[9][10]

  • Address Over/Underfitting :

    • For overfitting , you can simplify the model, use regularization techniques, or gather more diverse training data.[1]

    • For underfitting , you might need a more complex model, better features, or to train the model for a longer duration.

  • Hyperparameter Tuning : Systematically optimize your model's hyperparameters, as the default settings are rarely optimal.[2]

  • Cross-Validation : Use techniques like k-fold cross-validation to get a more robust estimate of your model's performance and ensure it's not overfitted to a specific train-test split.[5]

Problem: I have a small dataset. How can I build an effective model?

Q: What strategies can be used for ML with limited data?

Working with small datasets is a common challenge in chemistry.[11][12] Effective strategies include:

  • Active Learning : This approach iteratively selects the most informative experiments to perform, thereby reducing the overall experimental burden.[13][14] Instead of random experimentation, active learning algorithms strategically choose data points that will most improve the model's performance.[15]

  • Transfer Learning : Knowledge gained from a large, related dataset (a source domain) can be transferred to improve learning on a smaller target dataset.[12][16][17] This emulates how chemists use knowledge from similar reactions to inform new experiments.[16]

  • Physics-Informed ML : Incorporating known physical or chemical principles (like thermodynamics or reaction kinetics) into the model can help it make more accurate predictions, even with less data.[8][9]

Q: How does transfer learning work in this context, and what are the risks?

In transfer learning, a model is first pre-trained on a large dataset of diverse reactions. This pre-trained model is then fine-tuned on your smaller, specific dataset.[17][18] The initial training helps the model learn general chemical patterns, which can then be adapted to your specific problem.[17]

The main risk is negative transfer , which occurs when the source and target domains are too dissimilar, leading to a decrease in performance.[12][16] For instance, a model trained on coupling reactions involving benzamide might not transfer well to pyrazole substrates.[12] Careful selection of a chemically relevant pre-training dataset is crucial to avoid this.[17]

Problem: My model doesn't generalize to new reactions.

Q: Why is my model failing on substrates not represented in the training data?

A model's inability to generalize to new chemical space is a common issue.[5] This often happens when the training data is not diverse enough and doesn't cover the full range of possible reactants, catalysts, or conditions. The model may learn spurious correlations specific to the training set that do not hold true for broader chemical systems. This is sometimes referred to as a lack of domain applicability.[8]

Q: How can I improve the generalizability of my model?

To enhance generalizability:

  • Diversify Your Training Data : If possible, include a wider variety of substrates and reaction conditions in your training set.

  • Use Representation Learning : Employ advanced model architectures like graph neural networks that can learn features directly from molecular structures, potentially capturing more fundamental chemical properties.[15][19]

  • Chemically Aware Transfer Learning : Pre-training a model on a dataset of mechanistically related reactions can help it learn the underlying chemistry, leading to better generalization.[17][18]

  • Regularization : Techniques like L1 or L2 regularization can prevent the model from becoming too complex and overfitting to the training data, which in turn can improve its ability to generalize.

Problem: I'm not sure if my data is good enough for machine learning.

Q: What are common data quality issues in chemical reaction datasets?

The quality of training data is a critical factor for the robustness of ML models in chemistry.[4][20] Poor data quality can lead to biased and inaccurate models.[4]

Table 2: Common Data Quality Issues and Their Impact

Data Quality IssueDescriptionImpact on Model
Incomplete/Missing Data Missing values for reaction yield, temperature, or other conditions.[4][21][22]Can lead to inaccurate or biased predictions.[4]
Noisy Data Irrelevant, duplicate, or erroneous information in the dataset.[4][22]Can obscure underlying patterns and negatively affect performance.[4]
Imbalanced Data Dataset is heavily skewed towards one outcome (e.g., only high-yield reactions).[7][23]Model may become biased towards the majority class.[3]
Inconsistent Data Variations in how data is recorded (e.g., different units, naming conventions).[5][22]Can introduce errors and make it difficult for the model to learn.
Underrepresented Data Small, underrepresented sub-concepts within the data.[23]Can lead to poor classification performance for new examples.[23]

Q: How can I preprocess my reaction data effectively?

Effective data preprocessing is essential. A typical workflow includes:

  • Data Collection : Gather experimental data from sources like electronic lab notebooks or chemical databases.[20][24]

  • Data Cleaning : Identify and handle missing values, correct inconsistencies (e.g., standardize units), and remove duplicate entries.[4][11]

  • Feature Engineering : Convert chemical structures and reaction conditions into a machine-readable format. This can involve calculating molecular descriptors or using text-based representations like SMILES.[11][19][20]

  • Data Splitting : Divide your data into training, validation, and test sets to properly evaluate model performance and prevent overfitting.[8]

Frequently Asked Questions (FAQs)

Data & Feature Engineering

Q: What are the best ways to represent chemical reactions for a machine learning model?

There are three common approaches to featurizing reactions:

  • Descriptor-based : These methods use predefined chemical or physical features of the reactants and products. They are often used for smaller datasets as they incorporate domain knowledge.[19][20]

  • Graph-based : These methods represent molecules as graphs and use neural networks to learn features directly from the graph structure.[15][19]

  • Text-based : These approaches use natural language processing techniques on text representations of reactions, such as SMILES strings.[19][20]

Q: How important is it to include failed reactions in my dataset?

Including failed or low-yielding reactions is critically important. Datasets that are biased towards successful experiments do not provide a balanced perspective for the model to learn from.[7][25] A model trained only on positive results will struggle to predict which conditions will lead to failure, limiting its practical utility in an optimization campaign.[5]

Model Selection & Training

Q: What machine learning models are commonly used for reaction optimization?

A variety of models are used, each with its own strengths:

  • Regression Algorithms : Used for predicting continuous outcomes like reaction yield (e.g., linear regression, support vector regression).[8]

  • Random Forests : An ensemble method that is robust and can handle complex relationships in the data.[14][26]

  • Neural Networks : Particularly useful for modeling complex, non-linear relationships in high-dimensional data.[9]

  • Bayesian Optimization : Often used in active learning to efficiently search for optimal reaction conditions by balancing exploration and exploitation.[12][20][27]

Q: What is active learning and how can it reduce the number of experiments I need to run?

Active learning is a machine learning strategy that aims to reduce the experimental burden by intelligently selecting which experiments to perform next.[13] An active learning loop typically involves training a model on an initial small set of data, using that model to predict the outcomes of a larger set of candidate experiments, and then selecting the most informative experiment to run based on an acquisition function.[14] This process is repeated, with the model being updated after each new experiment, allowing for a more efficient exploration of the reaction space.[26][28]

Model Interpretation & Trust

Q: My model is a "black box." How can I understand why it's making certain predictions?

The "black box" nature of complex models like neural networks is a significant challenge.[11][29][30] Techniques for model interpretation are an active area of research and include:

  • Feature Importance : Methods like those used in random forests can quantify which reaction parameters are most influential in the model's predictions.[8][26]

  • Attribution Frameworks : These methods can attribute a prediction back to specific parts of the input reactants, helping to understand if the model is focusing on chemically relevant functional groups.[29][30]

  • SHAP (SHapley Additive exPlanations) : A technique that can help interpret the contributions of different features in neural networks.[3]

Q: What are "Clever Hans" predictions and how can I avoid them?

A "Clever Hans" prediction is when a model arrives at the correct answer for the wrong reason, often due to biases in the training data.[29][31] For example, a model might learn to associate a particular solvent with high yields simply because that solvent is overrepresented in high-yield examples in the dataset, not because of its actual chemical properties. To avoid this, it is important to use debiased datasets and to use interpretability tools to scrutinize the model's reasoning.[29][30]

Experimental Protocols

Protocol 1: A General Workflow for Training a Reaction Prediction Model
  • Data Acquisition and Preprocessing :

    • Collect reaction data, including reactants, products, yields, and conditions.

    • Clean the data by handling missing values and standardizing units.

    • Represent molecules and reactions in a machine-readable format (e.g., SMILES, molecular descriptors).

  • Data Splitting :

    • Divide the dataset into training, validation, and test sets (e.g., 80/10/10 split).

  • Model Selection :

    • Choose an appropriate machine learning algorithm based on your problem (e.g., random forest for yield prediction).

  • Model Training :

    • Train the model on the training dataset.

  • Hyperparameter Tuning :

    • Use the validation set to tune the model's hyperparameters for optimal performance.

  • Model Evaluation :

    • Assess the final model's performance on the unseen test set using relevant metrics (e.g., R², Mean Absolute Error).[5]

  • Interpretation :

    • Use interpretability techniques to understand the model's predictions.

Protocol 2: Implementing an Active Learning Loop for Reaction Optimization
  • Initial Data Collection :

    • Perform a small number of initial experiments (e.g., 5-10) to serve as the initial training data.[26]

  • Model Training :

    • Train a surrogate model (e.g., a Gaussian Process or Random Forest) on the initial data.

  • Candidate Selection :

    • Define a virtual library of candidate reaction conditions to explore.

  • Acquisition Function :

    • Use the trained model to predict the outcome and uncertainty for all candidate reactions.

    • An acquisition function (e.g., Expected Improvement) then scores each candidate based on a balance of predicted performance (exploitation) and uncertainty (exploration).

  • Experimentation :

    • Perform the experiment suggested by the acquisition function.

  • Iterate :

    • Add the new experimental result to your dataset and retrain the model.

    • Repeat steps 3-6 until an optimal condition is found or the experimental budget is exhausted.

Visualizations

ML_Workflow_for_Reaction_Optimization cluster_data Data Preparation cluster_model Model Development cluster_application Application & Interpretation DataCollection 1. Data Collection (e.g., ELN, Databases) DataPreprocessing 2. Data Preprocessing (Cleaning, Standardization) DataCollection->DataPreprocessing FeatureEngineering 3. Feature Engineering (Descriptors, SMILES) DataPreprocessing->FeatureEngineering DataSplit 4. Data Splitting (Train/Val/Test) FeatureEngineering->DataSplit ModelTraining 5. Model Training DataSplit->ModelTraining HyperparameterTuning 6. Hyperparameter Tuning ModelTraining->HyperparameterTuning ModelEvaluation 7. Model Evaluation HyperparameterTuning->ModelEvaluation Prediction 8. Prediction on New Reactions ModelEvaluation->Prediction Interpretation 9. Model Interpretation (Feature Importance) Prediction->Interpretation

Caption: A general workflow for developing a machine learning model for chemical reaction optimization.

Active_Learning_Cycle InitialData 1. Initial Experiments TrainModel 2. Train Surrogate Model InitialData->TrainModel SuggestExp 3. Suggest Next Experiment (Acquisition Function) TrainModel->SuggestExp PerformExp 4. Perform Experiment SuggestExp->PerformExp UpdateData 5. Update Dataset PerformExp->UpdateData New Data Point UpdateData->TrainModel Retrain

Caption: The iterative cycle of an active learning approach for reaction optimization.

Troubleshooting_Model_Performance Start Poor Model Performance on Validation Set CheckTrainingPerf Evaluate Performance on Training Set Start->CheckTrainingPerf TrainingLow Performance is LOW CheckTrainingPerf->TrainingLow TrainingHigh Performance is HIGH CheckTrainingPerf->TrainingHigh Underfitting Diagnosis: Underfitting TrainingLow->Underfitting Overfitting Diagnosis: Overfitting / Data Mismatch TrainingHigh->Overfitting SolutionUnderfit Solution: - Use more complex model - Better feature engineering - Train longer Underfitting->SolutionUnderfit SolutionOverfit Solution: - Simplify model (regularization) - Add more diverse data - Check for data mismatch Overfitting->SolutionOverfit

Caption: A logical workflow for troubleshooting poor machine learning model performance.

Data_Preprocessing_Pipeline RawData Raw Reaction Data (ELNs, Databases) Clean Data Cleaning (Handle Missing/Noisy Data) RawData->Clean Standardize Standardization (Units, Formats) Clean->Standardize Featurize Featurization (Molecular Descriptors) Standardize->Featurize ReadyData Analysis-Ready Data Featurize->ReadyData

References

Technical Support Center: Data-Driven Multi-Objective Optimization for Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for data-driven multi-objective optimization in catalytic reactions. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on experimental and computational workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common objectives in multi-objective optimization for catalytic reactions?

A1: In catalytic reaction optimization, researchers typically aim to simultaneously improve several conflicting performance metrics. Common objectives include maximizing reaction yield, enhancing enantioselectivity and regioselectivity, and improving catalyst stability, all while minimizing costs and environmental impact.[1][2][3][4] The challenge lies in finding a catalyst and reaction conditions that provide the best compromise among these competing goals.[1][3]

Q2: My machine learning model is not generalizing well to new catalysts. What are the likely causes and how can I address this?

A2: Poor generalization is a frequent challenge and can stem from several factors:[5][6]

  • Limited and Biased Data: The training data may not be diverse enough to represent the full chemical space of potential catalysts.[7] Often, datasets are biased towards unsuccessful or low-yield experiments.[7]

  • Data Scarcity: Machine learning models, especially deep learning approaches, require large, high-quality datasets to learn effectively.[8][9]

  • Inadequate Descriptors: The chosen features (descriptors) may not sufficiently capture the underlying structure-activity relationships.

Troubleshooting Steps:

  • Expand and Diversify Your Dataset: Incorporate a wider range of catalyst structures and reaction conditions. High-throughput experimentation (HTE) is a powerful method for generating large and diverse datasets.[10][11] It's also crucial to include "negative results" (i.e., poor-performing catalysts) in your training data to provide a more complete picture for the model.[12]

  • Feature Engineering: Re-evaluate your choice of molecular and experimental descriptors. Consider using quantum-chemical descriptors or developing custom features that better represent the catalytic system.[13]

  • Model Selection and Regularization: Experiment with different machine learning algorithms. Simpler models like random forests or gradient boosting might perform better with smaller datasets.[14] Implement regularization techniques to prevent overfitting.

  • Cross-Validation: Employ robust cross-validation strategies to get a more accurate assessment of your model's performance on unseen data.[7]

Q3: How do I interpret a Pareto front in the context of catalyst optimization?

A3: A Pareto front represents a set of optimal solutions where no single objective can be improved without worsening at least one other objective.[15][16] In catalyst design, each point on the Pareto front corresponds to a specific catalyst and set of reaction conditions that offers a unique trade-off between your chosen objectives (e.g., yield vs. selectivity).

  • Non-Dominated Solutions: All points on the Pareto front are considered "non-dominated," meaning no other solution in the dataset is better in all objectives.[16]

  • Decision Making: The Pareto front allows you to visualize the trade-offs and select a solution that best aligns with your specific research or process goals.[17][18] For instance, you might prioritize a catalyst with slightly lower yield if it offers significantly higher selectivity.

Below is a conceptual diagram illustrating a Pareto front for two objectives:

ParetoFront cluster_axes cluster_solutions cluster_curve cluster_legend Legend X_label Objective 1 (e.g., Yield) Y_label Objective 2 (e.g., Selectivity) A B C D E p1->p2 p2->p3 p3->p4 origin origin origin->x_axis origin->y_axis key1 Pareto Optimal Solutions key2 Dominated Solutions key3 Pareto Front A_legend D_legend line_legend line_legend->line_legend

Caption: A 2D Pareto front illustrating optimal vs. dominated solutions.

Q4: My dataset is highly imbalanced (e.g., many low-yield catalysts and very few high-yield ones). How does this affect model training and what can I do about it?

A4: Class imbalance can significantly bias machine learning models, leading them to perform poorly on the minority class (in this case, high-yield catalysts).[7] The model may achieve high overall accuracy by simply predicting the majority class, but it will fail to identify promising catalyst candidates.

Strategies to address class imbalance:

  • Resampling Techniques:

    • Oversampling: Increase the number of instances in the minority class by creating synthetic samples (e.g., using SMOTE - Synthetic Minority Over-sampling Technique).

    • Undersampling: Reduce the number of instances in the majority class.

  • Algorithmic Approaches:

    • Cost-Sensitive Learning: Assign a higher misclassification cost to the minority class during model training.

    • Use appropriate evaluation metrics: Instead of accuracy, use metrics like F1-score, precision, and recall, which provide better insights into model performance on imbalanced data.[7]

Troubleshooting Guides

Guide 1: Poor Model Performance

This guide provides a systematic approach to troubleshooting when your predictive model for catalyst performance is not meeting expectations.

Troubleshooting Workflow for Poor Model Performance

PoorModelPerformance start Start: Poor Model Performance check_data 1. Assess Data Quality & Quantity start->check_data check_features 2. Evaluate Feature Representation check_data->check_features Data OK? solution_data Action: Augment/Clean Data (e.g., HTE, remove outliers) check_data->solution_data Issue Found check_model 3. Analyze Model Choice & Complexity check_features->check_model Features OK? solution_features Action: Engineer New Descriptors (e.g., DFT-calculated, expert-driven) check_features->solution_features Issue Found check_validation 4. Review Validation Strategy check_model->check_validation Model OK? solution_model Action: Try Different Algorithms (e.g., simpler models, ensemble methods) check_model->solution_model Issue Found solution_validation Action: Implement Robust Cross-Validation check_validation->solution_validation Issue Found end End: Improved Model Performance check_validation->end Validation OK? solution_data->check_data solution_features->check_features solution_model->check_model solution_validation->check_validation

Caption: A step-by-step workflow for troubleshooting poor model performance.

Guide 2: Integrating Experimental and Computational Data

Successfully combining experimental results with computational data is key to building robust models.

Issue Potential Cause Recommended Solution
Mismatch between predicted and experimental results Simplified catalyst structures in computational models do not reflect experimental reality.[19]Use more realistic models in simulations, considering factors like support effects and surface defects. Validate computational predictions with a small set of targeted experiments before large-scale screening.
Inconsistent data formats and standards Data from different sources (literature, in-house experiments, computations) are not standardized.[20]Establish a standardized data management protocol. Use ontologies and defined metadata for all datasets to ensure consistency and facilitate integration.[20]
"Negative" computational results are not stored Only promising candidates from computational screening are saved, leading to a biased dataset.Archive all computational results, including those that predict poor catalytic performance. This "negative" data is valuable for training more robust machine learning models.[12]

Experimental Protocols

High-Throughput Experimentation (HTE) Workflow for Catalyst Screening

The combination of HTE with machine learning is a powerful strategy to accelerate catalyst discovery.[10][11] Below is a generalized protocol.

Overall HTE Workflow

HTE_Workflow cluster_prep 1. Preparation cluster_execution 2. Execution cluster_data 3. Data Processing cluster_decision 4. Decision & Iteration design_exp Design of Experiment (DoE) synthesis Automated Catalyst Synthesis design_exp->synthesis reaction Parallel Reaction Screening synthesis->reaction analysis High-Throughput Analysis (e.g., GC, HPLC, MS) reaction->analysis data_acq Data Acquisition & Curation analysis->data_acq model_train ML Model Training data_acq->model_train optimization Multi-Objective Optimization model_train->optimization next_gen Suggest Next Experiments optimization->next_gen next_gen->design_exp Iterate

Caption: A closed-loop workflow integrating HTE and machine learning.

Methodology Details:

  • Design of Experiments (DoE):

    • Define the experimental space, including catalyst components, ligand variations, solvents, temperatures, and pressures.

    • Use a statistical DoE approach (e.g., full factorial, fractional factorial, or space-filling designs) to efficiently sample the parameter space.

  • Automated Synthesis and Formulation:

    • Utilize robotic platforms for precise and repeatable dispensing of reagents and catalyst precursors into multi-well plates (e.g., 96-well or 384-well plates).

    • Perform automated catalyst preparation steps such as mixing, heating, and drying.

  • Parallel Reaction Screening:

    • Introduce reactants to the catalyst arrays in the multi-well plates.

    • Conduct the reactions in parallel under controlled conditions (temperature, pressure) using specialized HTE reactor systems.

  • High-Throughput Analysis:

    • After the reaction, automatically sample each well.

    • Analyze the samples using rapid analytical techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS) to determine conversion, yield, and selectivity.

  • Data Acquisition and Curation:

    • Automatically collect and collate the analytical data with the corresponding experimental parameters for each reaction.

    • Clean and structure the data into a machine-readable format.

  • Modeling and Optimization:

    • Use the curated dataset to train and validate machine learning models that predict catalytic performance based on the input parameters.

    • Employ multi-objective optimization algorithms (e.g., genetic algorithms, Bayesian optimization) to identify promising regions in the experimental space and suggest the next round of experiments to perform.[17][21][22] This creates a closed-loop, iterative optimization process.[23]

References

Validation & Comparative

Comparative Reactivity of Amidine Hydrochlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of amidine hydrochlorides is crucial for optimizing synthetic routes and designing novel therapeutics. This guide provides a comparative analysis of the reactivity of various amidine hydrochlorides, supported by experimental data and detailed methodologies.

Amidine hydrochlorides are versatile reagents in organic synthesis, valued for their basicity and nucleophilic character. Their reactivity is significantly influenced by the electronic and steric nature of their substituents, leading to a spectrum of chemical behaviors. This guide delves into these differences, offering a quantitative and qualitative comparison to aid in the selection of the appropriate amidine hydrochloride for a given application.

Basicity and pKa Values

The basicity of an amidine is a key determinant of its reactivity. Upon protonation, amidines form resonance-stabilized amidinium ions. The pKa of the conjugate acid reflects the stability of this cation and, consequently, the basicity of the amidine. A higher pKa indicates a stronger base. The pKa values for several common amidine hydrochlorides are presented in Table 1. Generally, aliphatic amidines are more basic than their aromatic counterparts due to the electron-donating nature of alkyl groups, which stabilizes the positive charge on the amidinium ion.

Amidine HydrochlorideStructurepKaReference
Formamidine HydrochlorideH-C(=NH₂)NH₂·HCl~11.6 (predicted)[1]
Acetamidine HydrochlorideCH₃-C(=NH₂)NH₂·HCl12.52[2]
Benzamidine HydrochlorideC₆H₅-C(=NH₂)NH₂·HCl11.6[2]

Table 1: pKa values of selected amidine hydrochlorides.

Nucleophilic Reactivity

The nucleophilicity of amidines is central to their utility in synthesis, particularly in the formation of heterocyclic compounds. The lone pair of electrons on the sp²-hybridized nitrogen atom is readily available for nucleophilic attack. The reactivity in these reactions is highly dependent on the substituents attached to the amidine core.

A study on the reaction of para-substituted benzamidines with 1,2,3,5-tetrazine and 1,2,3-triazine provides quantitative insight into the electronic effects on reactivity. The reaction proceeds via a nucleophilic attack of the amidine on the heterocycle. A Hammett plot analysis of this reaction yielded a negative ρ value (-1.26 for the tetrazine and -1.53 for the triazine), indicating that electron-donating groups on the benzamidine ring accelerate the reaction by increasing the nucleophilicity of the amidine.[3]

Kinetic Data for the Reaction of Substituted Benzamidines with 1,2,3,5-Tetrazine [3]

p-Substituent on BenzamidineSecond-Order Rate Constant (M⁻¹s⁻¹)
-OCH₃~0.25
-CH₃~0.15
-H~0.08
-Cl~0.04
-CF₃~0.02

Table 2: Second-order rate constants for the reaction of various para-substituted benzamidines with a 1,2,3,5-tetrazine, demonstrating the effect of electronic-donating and -withdrawing groups on nucleophilic reactivity. [3]

Reactivity in Heterocycle Synthesis: The Case of Pyrimidines

Amidine hydrochlorides are common building blocks for the synthesis of pyrimidines. The following table summarizes the yields of pyrimidine derivatives obtained from the reaction of different amidine hydrochlorides with chalcones, highlighting the influence of the amidine structure on the reaction outcome.

Amidine HydrochlorideChalcone ReactantPyrimidine Product Yield (%)Reference
Benzamidine Hydrochloride1,3-Diphenyl-2-propen-1-one85[4]
2-(4-Fluorophenyl)acetamidine HydrochlorideSubstituted Chalconated Coumarins78-92[5]
Pyridino Amidine Hydrochloride4-Nitrochalcone89[6]

Table 3: Comparison of yields in pyrimidine synthesis using different amidine hydrochlorides.

Hydrolysis and Stability

Amidine Hydrochlorides in Biological Systems

The amidine moiety is a key pharmacophore in numerous clinically significant drugs. Its ability to engage in hydrogen bonding and electrostatic interactions makes it a valuable functional group for targeting enzymes and receptors.

Dabigatran: A Direct Thrombin Inhibitor

Dabigatran (Pradaxa®) is an anticoagulant that functions as a direct thrombin inhibitor. The benzamidine group of dabigatran plays a crucial role in its mechanism of action by binding to the active site of thrombin, a key enzyme in the coagulation cascade. This binding is reversible and prevents thrombin from converting fibrinogen to fibrin, thus inhibiting clot formation.[7][8]

Dabigatran_Mechanism cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by Dabigatran Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Dabigatran Dabigatran Dabigatran->Thrombin Reversibly Binds & Inhibits

Dabigatran's mechanism of action.
Pentamidine: An Antiprotozoal Agent

Pentamidine is an aromatic diamidine used in the treatment of various protozoal infections. Its mechanism of action is multifaceted, involving interference with DNA, RNA, and protein synthesis in the parasite. A key aspect of its activity is its ability to bind to the minor groove of DNA, particularly at AT-rich regions.[9][10][11]

Pentamidine_Mechanism cluster_parasite Parasite Cell Pentamidine Pentamidine DNA DNA Pentamidine->DNA Binds to Minor Groove Topoisomerases Topoisomerases Pentamidine->Topoisomerases Inhibits Polyamine_Biosynthesis Polyamine_Biosynthesis Pentamidine->Polyamine_Biosynthesis Disrupts Mitochondrial_Function Mitochondrial_Function Pentamidine->Mitochondrial_Function Disrupts Cell_Death Cell_Death DNA->Cell_Death Replication/Transcription Inhibition Topoisomerases->Cell_Death DNA Damage Polyamine_Biosynthesis->Cell_Death Impaired Cell Function Mitochondrial_Function->Cell_Death ATP Depletion

Pentamidine's multifaceted mechanism.

Experimental Protocols

General Procedure for Pyrimidine Synthesis from Amidine Hydrochlorides and Chalcones

This protocol is adapted from the synthesis of pyrimidine derivatives from chalcones and various amidine hydrochlorides.[4][6]

  • Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1 equivalent) in a suitable solvent such as isopropanol.

  • Base Addition: Add a solution of sodium isopropoxide in isopropanol (1.1 equivalents) to the flask and stir the mixture at room temperature for 10 minutes.

  • Amidine Addition: Add the respective amidine hydrochloride (1 equivalent) to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

Protocol for Kinetic Analysis of Amidine Nucleophilic Reactivity

The following is a general protocol for determining the second-order rate constants for the reaction of amidines with an electrophile, based on the methodology used for studying the reaction with triazines.[3]

  • Solution Preparation: Prepare stock solutions of the amidine and the electrophile (e.g., a substituted triazine) of known concentrations in a suitable deuterated solvent (e.g., CD₃CN/CDCl₃ 1:1) for NMR analysis.

  • Reaction Initiation: In an NMR tube, mix the solutions of the amidine and the electrophile at a controlled temperature.

  • NMR Monitoring: Acquire ¹H NMR spectra of the reaction mixture at regular time intervals.

  • Data Analysis: Determine the concentration of the reactants and/or products at each time point by integrating the respective signals in the NMR spectra.

  • Rate Constant Calculation: Plot the appropriate concentration data versus time to determine the order of the reaction and calculate the second-order rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant.

Conclusion

The reactivity of amidine hydrochlorides is a multifaceted topic with significant implications for synthetic chemistry and drug discovery. This guide has provided a comparative overview of their basicity, nucleophilicity, and utility in heterocycle synthesis, supported by quantitative data where available. The electronic nature of the substituents on the amidine core plays a pivotal role in modulating their reactivity, with electron-donating groups generally enhancing nucleophilicity. The provided experimental protocols offer a starting point for researchers to further investigate and harness the synthetic potential of this important class of compounds. A deeper understanding of these structure-reactivity relationships will continue to drive innovation in the development of novel synthetic methodologies and therapeutic agents.

References

A Comparative Guide to Analytical Methods for Monitoring 2-Chloroacetimidamide Hydrochloride Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring product quality, and maintaining safety. This guide provides a comparative analysis of key analytical techniques for monitoring the reaction progress of 2-Chloroacetimidamide hydrochloride, a vital intermediate in the synthesis of various agrochemicals and pharmaceuticals.

This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for this application. It includes a summary of quantitative performance data, detailed experimental protocols, and a logical workflow for selecting the most appropriate method for your specific needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, speed, and cost. The following table summarizes the typical performance characteristics of HPLC, NMR, and UV-Vis spectroscopy for the analysis of small organic molecules similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR) SpectroscopyUV-Visible (UV-Vis) Spectroscopy
Limit of Detection (LOD) 0.01 - 1 µg/mL~1-10 µg/mL (estimated based on SNR)0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL~5-50 µg/mL (estimated based on SNR)0.5 - 5 µg/mL
Linearity (R²) > 0.998> 0.999> 0.99
Analysis Time per Sample 5 - 20 minutes< 1 minute to several minutes< 1 minute
Real-time Monitoring Capability At-line (requires sample extraction)In-situ (direct measurement)In-situ (direct measurement)
Structural Information No (retention time only)Yes (detailed molecular structure)Limited (chromophore presence)
Equipment Cost Moderate to HighHighLow to Moderate
Solvent Consumption HighLow (deuterated solvents for lock)Low

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate reaction monitoring. Below are outlined protocols for each of the discussed analytical techniques, adapted for the this compound reaction.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating and quantifying components in a mixture. For reaction monitoring, it is typically used in an "at-line" fashion, where samples are periodically withdrawn from the reaction vessel for analysis.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Mobile Phase:

  • A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer, pH 3) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation between the reactant, product, and any intermediates or byproducts.

Procedure:

  • Sample Preparation: At specific time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot with a suitable solvent (e.g., mobile phase) to a known volume in a vial. This prevents further reaction before analysis.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the diluted sample into the HPLC system.

  • Detection: Monitor the elution of the components using a UV detector at a wavelength where the analyte of interest has maximum absorbance (e.g., determined by a UV scan of the pure compound).

  • Quantification: Create a calibration curve by injecting known concentrations of the starting material and the product. Use the peak areas from the chromatograms of the reaction samples to determine the concentration of each component at different time points.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for real-time, in-situ reaction monitoring without the need for sample extraction.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a flow-through cell or a standard NMR tube for in-situ measurements.

Procedure:

  • Reaction Setup:

    • In-tube reaction: The reaction is initiated directly within a standard 5 mm NMR tube by adding the final reagent. The tube is then quickly inserted into the spectrometer.

    • Flow-NMR: The reaction is performed in an external reactor, and the reaction mixture is continuously pumped through a flow cell within the NMR probe.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio in a short time. A signal-to-noise ratio of at least 150 is recommended for quantification with less than 1% uncertainty.[1]

  • Data Processing and Analysis:

    • Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Identify the characteristic signals for the reactant (this compound) and the product.

    • Integrate the area of these characteristic peaks. The concentration of each species is directly proportional to its integral value, normalized by the number of protons giving rise to the signal.

    • Plot the change in concentration of reactants and products over time to obtain the reaction profile.

In-situ UV-Visible (UV-Vis) Spectroscopy Method

UV-Vis spectroscopy is a simple and cost-effective technique for real-time reaction monitoring, provided that the reactants and products have distinct and sufficiently strong absorption bands in the UV-Vis region.

Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a fiber-optic immersion probe.

Procedure:

  • Wavelength Selection: Determine the absorption spectra of the starting material and the product to identify a wavelength where there is a significant change in absorbance as the reaction progresses. Ideally, select a wavelength where the product absorbs strongly and the reactant has minimal absorbance, or vice versa.

  • Reaction Setup:

    • Cuvette-based: The reaction is initiated directly in a quartz cuvette placed in the spectrophotometer.

    • Immersion Probe: A fiber-optic probe is inserted directly into the reaction vessel.

  • Data Acquisition:

    • Record the absorbance at the selected wavelength at regular time intervals.

    • Ensure the reaction mixture is well-stirred to maintain homogeneity.

  • Data Analysis:

    • Use Beer-Lambert's law (A = εbc) to relate the absorbance to the concentration of the absorbing species.

    • If both reactant and product absorb at the chosen wavelength, a multi-wavelength analysis or a calibration curve based on reaction progress (determined by another method) may be necessary.

    • Plot the absorbance or calculated concentration against time to monitor the reaction kinetics.

Workflow for Method Selection

The choice of the most suitable analytical method depends on the specific requirements of the research or process. The following diagram illustrates a logical workflow to guide the selection process.

MethodSelection Workflow for Analytical Method Selection Start Define Monitoring Requirements StructuralInfo Is structural information of intermediates required? Start->StructuralInfo RealTime Is real-time in-situ monitoring critical? StructuralInfo->RealTime No NMR Use NMR Spectroscopy StructuralInfo->NMR Yes UV_Vis Use UV-Vis Spectroscopy RealTime->UV_Vis Yes, and chromophore present HPLC Use HPLC RealTime->HPLC No (at-line is sufficient) Consider_IR Consider in-situ IR RealTime->Consider_IR Yes, and IR active modes change Sensitivity What is the expected concentration range? Low_Conc Low Concentration (<1 µg/mL) Sensitivity->Low_Conc Med_Conc Medium to High Concentration Sensitivity->Med_Conc Cost What is the budget for equipment? Low_Cost Low to Moderate Cost->Low_Cost High_Cost High Cost->High_Cost UV_Vis->Sensitivity UV_Vis->Cost HPLC->Sensitivity HPLC->Cost Consider_IR->Sensitivity Consider_IR->Cost Low_Conc->HPLC High sensitivity needed Med_Conc->UV_Vis Med_Conc->Consider_IR Low_Cost->UV_Vis High_Cost->NMR High_Cost->HPLC

Caption: A decision-making workflow for selecting an analytical method.

Conclusion

The choice between HPLC, NMR, and UV-Vis spectroscopy for monitoring the reaction progress of this compound depends on a balance of experimental needs and available resources.

  • HPLC offers high sensitivity and is suitable for quantitative analysis of complex mixtures, but it is an at-line technique requiring sample preparation.

  • NMR spectroscopy provides the most detailed information, allowing for in-situ, real-time monitoring and structural elucidation of all components in the reaction mixture. However, it has a higher equipment cost and may have lower sensitivity compared to HPLC.

  • UV-Vis spectroscopy is a simple, cost-effective method for real-time, in-situ monitoring, but its applicability is limited to reactions involving changes in chromophores and it provides limited structural information.

For comprehensive reaction understanding, a combination of these techniques can be powerful. For instance, NMR can be used to identify intermediates and elucidate the reaction mechanism, while HPLC can be employed for high-throughput quantitative analysis for process optimization. In some cases, in-situ IR spectroscopy can also be a valuable tool for real-time monitoring of functional group changes.[2][3] By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate tool to effectively monitor the synthesis of this compound.

References

A Researcher's Guide to Reaction Monitoring: TLC vs. HPLC for Amidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and organic synthesis, the efficient monitoring of chemical reactions is paramount. When working with amidine derivatives, a class of compounds with significant therapeutic potential, choosing the right analytical technique to track reaction progress is crucial for optimizing yields and ensuring purity. This guide provides a comprehensive comparison of two workhorse techniques in the chemistry lab: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), with a focus on their application in monitoring reactions involving amidine derivatives.

The Contenders: A Quick Overview

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique. It involves spotting a small amount of the reaction mixture onto a stationary phase (typically a silica gel plate) and allowing a solvent (the mobile phase) to move up the plate via capillary action. Different components of the mixture travel at different rates, resulting in separation.

High-Performance Liquid Chromatography (HPLC) is a more powerful and automated separation technique. It utilizes high pressure to pump the mobile phase through a column packed with a stationary phase. This results in higher resolution, better sensitivity, and quantitative analysis capabilities.

Head-to-Head: Performance Comparison

To illustrate the practical differences between TLC and HPLC in monitoring a reaction with an amidine derivative, let's consider the synthesis of N-phenylbenzamidine from benzonitrile and aniline.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase moving by capillary action.Separation based on differential partitioning between a packed column stationary phase and a liquid mobile phase pumped under high pressure.
Speed Very fast (typically 5-20 minutes per run).Slower than TLC (typically 10-30 minutes per run).
Cost Low initial investment and low cost per sample.High initial instrument cost and higher cost per sample (solvents, columns).
Resolution Lower resolution, may not separate compounds with very similar polarities.High resolution, capable of separating complex mixtures and isomers.
Sensitivity Lower sensitivity, typically in the microgram (µg) range.High sensitivity, can detect compounds in the nanogram (ng) and even picogram (pg) range.
Quantitative Analysis Primarily qualitative or semi-quantitative.Highly quantitative with appropriate calibration.
Example Data Reaction: Benzonitrile + Aniline → N-phenylbenzamidineSolvent System: 50:50 Ethyl acetate/Petroleum etherRf (Benzonitrile): ~0.8Rf (N-phenylbenzamidine): ~0.5[1]Reaction: Aniline + Benzoyl Chloride → N-phenylbenzamide (a related amide synthesis)Column: C18Mobile Phase: Acetonitrile:10mM Sodium Acetate Buffer (pH 5) (50:50)Flow Rate: 0.7 mL/minRetention Time (Aniline): ~4.10 minRetention Time (N-phenylbenzamide): ~7.60 min[2]

Delving Deeper: Experimental Protocols

To achieve reliable and reproducible results, adhering to a well-defined protocol is essential. Below are detailed methodologies for monitoring an amidine derivative synthesis using both TLC and HPLC.

Thin-Layer Chromatography (TLC) Protocol

This protocol is based on the monitoring of the synthesis of N-benzylbenzamide.[3]

Materials:

  • Silica gel plates (60F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Solvent system: 10-40% Ethyl acetate in hexane

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate.

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of the starting material (e.g., benzonitrile) on the origin.

    • In a separate lane, spot a small amount of the reaction mixture at different time points (e.g., 0 hr, 1 hr, 2 hr).

    • It is also beneficial to co-spot the starting material and the reaction mixture in the same lane to aid in identification.

  • Develop the Plate:

    • Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Results:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm.

  • Analyze the Chromatogram:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for the analysis of N-phenylbenzamide synthesis.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 10 mM sodium acetate buffer (pH 5).

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare Samples:

    • Prepare a standard solution of the starting material (e.g., aniline) in the mobile phase.

    • Prepare a standard solution of the expected product (if available).

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration.

  • Set up the HPLC System:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject and Analyze:

    • Inject the standard solutions to determine their retention times.

    • Inject the diluted samples from the reaction mixture at different time points.

  • Data Analysis:

    • Monitor the chromatograms for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • The reaction can be considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant.

    • For quantitative analysis, a calibration curve can be constructed using standards of known concentrations to determine the exact concentration of the product and remaining starting material at each time point.

Visualizing the Process: Workflows and Pathways

Understanding the workflow of reaction monitoring and the biological context of amidine derivatives can be enhanced through visualization.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Monitoring Start Start Reaction (e.g., Benzonitrile + Aniline) Reaction Reaction in Progress Start->Reaction End Reaction Quenched Reaction->End Sample Take Aliquot Reaction->Sample Time Points TLC TLC Analysis Sample->TLC HPLC HPLC Analysis Sample->HPLC Analyze Analyze Data (Rf or Retention Time) TLC->Analyze HPLC->Analyze Analyze->Reaction Decision: Continue or Stop

Caption: A typical workflow for monitoring a chemical reaction using TLC or HPLC.

Amidine derivatives are known to be potent inhibitors of various enzymes, including nitric oxide synthases (NOS). The nitric oxide signaling pathway plays a crucial role in various physiological processes.

Nitric_Oxide_Signaling_Pathway cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Amidine_Inhibitor Amidine Derivative (Inhibitor) Amidine_Inhibitor->NOS Inhibition

Caption: Inhibition of the Nitric Oxide signaling pathway by an amidine derivative.

Conclusion: Choosing the Right Tool for the Job

Both TLC and HPLC are valuable tools for monitoring reactions involving amidine derivatives. The choice between them often depends on the specific needs of the researcher and the stage of the research.

  • For rapid, qualitative screening and reaction progress checks, especially in the early stages of synthesis, TLC is the go-to method. Its simplicity, speed, and low cost allow for frequent monitoring without significant resource investment.

  • When quantitative data, high resolution, and high sensitivity are required, HPLC is the superior choice. It is indispensable for kinetic studies, purity assessment of the final product, and for detecting trace impurities.

In a typical drug development workflow, TLC is often used for initial reaction scouting and optimization, while HPLC is employed for the detailed analysis and quality control of the final amidine-containing compounds. By understanding the strengths and limitations of each technique, researchers can make informed decisions to streamline their synthetic processes and accelerate the discovery of new therapeutic agents.

References

Spectroscopic analysis (NMR, IR) for product validation in amidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of amidine-containing molecules is a critical step. Equally important is the rigorous validation of the final product. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the confirmation of amidine structures, supported by experimental data and detailed protocols.

The synthesis of amidines, compounds characterized by a C(=N)N functional group, is a cornerstone in medicinal chemistry due to their prevalence in biologically active molecules.[1] The validation of these synthetic products is paramount to ensure purity and correct structural identity. Among the array of analytical techniques available, NMR and IR spectroscopy stand out as powerful, complementary, and routinely employed methods for this purpose.[1][2]

Interpreting the Spectroscopic Signature of Amidines

The key to validating amidine synthesis lies in identifying the characteristic spectroscopic signals of its core functional group. Both NMR and IR spectroscopy provide unique insights into the molecular structure.

Infrared (IR) Spectroscopy is particularly adept at identifying functional groups. In the context of amidine synthesis, the disappearance of the nitrile (C≡N) stretching vibration (around 2220-2240 cm⁻¹) from the starting material and the appearance of the C=N stretching vibration of the amidine product are key indicators of a successful reaction.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, offers a more detailed picture of the molecular skeleton. It allows for the precise determination of the chemical environment of each proton and carbon atom, providing unambiguous structural confirmation.[2][5] The chemical shift of the imino carbon (C=N) in the ¹³C NMR spectrum is a particularly diagnostic signal for amidine formation.[2][6]

Comparative Analysis of Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for amidine validation, comparing them with potential starting materials and byproducts.

Table 1: Characteristic Infrared (IR) Absorption Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Significance in Amidine Synthesis
Amidine (C=N)Stretching1640-1690Appearance confirms product formation.[3]
Amine (N-H)Stretching (Primary)3250-3400 (two bands)Present in primary amidine products.[7]
Amine (N-H)Stretching (Secondary)3310-3350 (one band)Present in secondary amidine products.[7]
Amine (C-N)Stretching1020-1340Present in the product.[3]
Nitrile (C≡N)Stretching2220-2240Disappearance indicates consumption of starting material.[3]

Table 2: Characteristic Nuclear Magnetic Resonance (NMR) Chemical Shifts (in ppm)

NucleusFunctional Group EnvironmentTypical ¹H Chemical Shift (δ)Typical ¹³C Chemical Shift (δ)Significance in Amidine Synthesis
¹³CAmidine (C=N)-160-170Key indicator of amidine formation.[1][2][6]
¹HAmine (N-H)0.5-5.0 (broad)-Presence and number of signals can indicate primary or secondary amidine. Disappears upon D₂O exchange.[8][9]
¹³CCarbon adjacent to Nitrogen-10-65Shifted downfield compared to alkanes.[8]
¹HProtons on Carbon adjacent to Nitrogen2.3-3.0-Deshielded due to the electron-withdrawing effect of nitrogen.[8]

It is important to note that the exact chemical shifts and absorption frequencies can be influenced by the specific molecular structure, solvent, and concentration.[1][10] Furthermore, amidines can exist as a mixture of E/Z isomers and tautomers, which can lead to more complex NMR spectra.[1][11]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

    • Liquids: A thin film of the liquid sample can be placed between two salt (NaCl or KBr) plates.

    • Solutions: Dissolve the sample in a suitable solvent (e.g., tetrachloroethylene) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.[12]

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.[13]

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum of the empty sample holder (or the pure solvent).

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Identify the characteristic absorption bands for the amidine functional group and compare the spectrum to that of the starting materials.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][14]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

  • Instrument Parameters (¹H and ¹³C NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[14]

    • ¹H NMR:

      • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

      • To confirm the presence of N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The N-H signals will disappear.[9]

    • ¹³C NMR:

      • A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

      • Proton-decoupled mode is commonly used to simplify the spectrum to single lines for each unique carbon.

  • Data Acquisition and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction) using the spectrometer's software.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the expected amidine structure.

Workflow for Amidine Synthesis and Validation

The logical flow from synthesis to validation is a critical aspect of the research and development process.

Amidine_Synthesis_Validation Reactants Starting Materials (e.g., Nitrile, Amine) Reaction Amidine Synthesis (e.g., Pinner Reaction) Reactants->Reaction Reaction Conditions Workup Reaction Work-up & Purification Reaction->Workup Product Isolated Product Workup->Product IR_Spec IR Spectroscopy Product->IR_Spec NMR_Spec NMR Spectroscopy (¹H & ¹³C) Product->NMR_Spec Data_Analysis Spectroscopic Data Analysis IR_Spec->Data_Analysis NMR_Spec->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison with Expected Data

Caption: Workflow from amidine synthesis to product validation via spectroscopic analysis.

Conclusion

Both IR and NMR spectroscopy are indispensable tools for the validation of amidine synthesis. IR spectroscopy offers a rapid and effective method for monitoring the reaction progress and confirming the presence of the key C=N functional group. NMR spectroscopy, in turn, provides a detailed and definitive structural elucidation of the final product. For comprehensive and unambiguous product validation, a combined approach utilizing both techniques is highly recommended. By following standardized experimental protocols and carefully analyzing the resulting spectroscopic data, researchers can ensure the integrity and purity of their synthesized amidine compounds, a critical aspect in the fields of chemical research and drug development.

References

A Comparative Guide to the Structural Validation of Heterocycles Synthesized with 2-Chloroacetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies and structural validation techniques for heterocyclic compounds, with a focus on those potentially synthesized using 2-Chloroacetimidamide hydrochloride. Due to a lack of specific published data on the direct use of this compound for the synthesis of common heterocycles like pyrimidines and imidazoles, this guide draws comparisons with established synthetic routes for structurally analogous compounds, particularly 2-(chloromethyl)pyrimidine. This allows for a thorough examination of the expected structural features and the analytical methods required for their validation.

Introduction to Heterocycle Synthesis with Amidines

Amidines are versatile reagents in organic synthesis, frequently employed in the construction of nitrogen-containing heterocycles. The Pinner synthesis, a classic method, utilizes the condensation of an amidine with a 1,3-dicarbonyl compound to form a pyrimidine ring.[1][2] this compound, as an amidine derivative, is a potential precursor for the synthesis of 2-(chloromethyl)-substituted heterocycles. These structures are valuable intermediates in medicinal chemistry due to the reactive chloromethyl group, which allows for further functionalization.[3][4]

Comparison of Synthetic Methodologies for Pyrimidine Synthesis

The synthesis of pyrimidine derivatives is a well-established field with numerous methodologies. A comparison of common methods highlights the potential advantages and disadvantages of a hypothetical synthesis using this compound.

Table 1: Comparison of Pyrimidine Synthesis Methods

MethodKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)
Hypothetical Pinner Synthesis This compound, Ethyl AcetoacetateBase (e.g., NaOEt)EthanolNot specifiedNot specified
Pinner Synthesis Acetamidine hydrochloride, Ethyl AcetoacetateSodium ethoxideEthanolVariesModerate
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaAcid (e.g., HCl)Ethanol1.5 - 5 hours60-95%
Microwave-Assisted Synthesis Chalcones, Guanidine hydrochlorideBasic MediumVariesMinutesExcellent

Structural Validation of Synthesized Heterocycles

Unambiguous structural determination is critical in chemical synthesis. The primary methods for validating the structure of newly synthesized heterocycles are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For a hypothetical product like 4-hydroxy-6-methyl-2-(chloromethyl)pyrimidine, specific chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra would be expected.

Table 2: Predicted ¹H NMR Spectral Data for 2-(Chloromethyl)pyrimidine Derivatives

CompoundH-4, H-6 (δ, ppm)H-5 (δ, ppm)-CH₂- (δ, ppm)Solvent
2-(Chloromethyl)pyrimidine hydrochloride ~9.0 (d)~7.8 (t)~4.8 (s)DMSO-d₆
2-(Bromomethyl)pyrimidine 8.92 (d)7.55 (t)4.75 (s)CDCl₃
2-(Iodomethyl)pyrimidine Predicted: ~8.8 (d)Predicted: ~7.5 (t)Predicted: ~4.5 (s)CDCl₃

Note: Data for 2-(Chloromethyl)pyrimidine hydrochloride and its analogues are used as a reference due to the lack of specific data for the direct product of this compound cyclocondensation.[5]

Table 3: Predicted ¹³C NMR Spectral Data for 2-(Halomethyl)pyrimidine Derivatives

CompoundC-2 (δ, ppm)C-4, C-6 (δ, ppm)C-5 (δ, ppm)-CH₂- (δ, ppm)
2-(Chloromethyl)pyrimidine ~168~158~122~46
2-(Bromomethyl)pyrimidine ~168~158~122~35
2-(Iodomethyl)pyrimidine Predicted: ~168Predicted: ~158Predicted: ~122Predicted: ~10

Note: The carbon attached to the halogen shows a significant upfield shift as the halogen becomes less electronegative (Cl > Br > I).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(chloromethyl)pyrimidine, the mass spectrum would be characterized by the molecular ion peak and fragments resulting from the loss of the chlorine atom or the entire chloromethyl group. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.[5]

Table 4: Expected Mass Spectrometry Data for 2-(Halomethyl)pyrimidines

CompoundMolecular Ion (m/z)Key Fragments (m/z)
2-(Chloromethyl)pyrimidine 128/130 (M⁺)93 ([M-Cl]⁺), 79 ([M-CH₂Cl]⁺)
2-(Bromomethyl)pyrimidine 172/174 (M⁺)93 ([M-Br]⁺), 79 ([M-CH₂Br]⁺)
2-(Iodomethyl)pyrimidine 219 (M⁺)93 ([M-I]⁺), 79 ([M-CH₂I]⁺)
X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming connectivity, stereochemistry, and conformational preferences. While no specific crystal structure for a heterocycle directly synthesized from this compound is available, the crystal structures of numerous pyrimidine and imidazole derivatives have been determined, providing a basis for comparison of bond lengths, bond angles, and crystal packing interactions.[4][6]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of synthetic methods and analytical techniques.

General Protocol for Pinner-type Pyrimidine Synthesis
  • Preparation of the Alkoxide: Dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and the amidine hydrochloride (e.g., this compound) in equimolar amounts.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, neutralize the reaction mixture with an acid (e.g., acetic acid). The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a spectrometer (e.g., 400 MHz).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

General Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

General Protocol for X-ray Crystallography
  • Crystallization: Grow single crystals of the purified compound of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.

Visualizations of Workflows and Pathways

Synthesis and Validation Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation 2-Chloroacetimidamide_hydrochloride 2-Chloroacetimidamide hydrochloride Cyclocondensation Cyclocondensation (e.g., Pinner Synthesis) 2-Chloroacetimidamide_hydrochloride->Cyclocondensation 1_3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound 1_3-Dicarbonyl_Compound->Cyclocondensation Crude_Heterocycle Crude Heterocycle Cyclocondensation->Crude_Heterocycle Purification Purification (Recrystallization/ Chromatography) Crude_Heterocycle->Purification Purified_Heterocycle Purified Heterocycle Purification->Purified_Heterocycle NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Heterocycle->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purified_Heterocycle->MS X-ray X-ray Crystallography Purified_Heterocycle->X-ray Validated_Structure Validated Structure NMR->Validated_Structure MS->Validated_Structure X-ray->Validated_Structure

Caption: A generalized workflow for the synthesis and structural validation of a heterocycle.

Pinner Synthesis Reaction Pathway

G Amidine Amidine (2-Chloroacetimidamide) Intermediate Reaction Intermediate Amidine->Intermediate + Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->Intermediate + Base Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization & Aromatization

Caption: A simplified reaction pathway for the Pinner synthesis of pyrimidines.

Comparison of Analytical Techniques

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography Structure_Validation Structural Validation Techniques NMR_Info Provides: - Connectivity (¹H-¹H, ¹H-¹³C) - Chemical Environment - Stereochemistry (NOE) Structure_Validation->NMR_Info Solution State MS_Info Provides: - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Pattern Structure_Validation->MS_Info Gas Phase Xray_Info Provides: - Unambiguous 3D Structure - Bond Lengths & Angles - Crystal Packing Structure_Validation->Xray_Info Solid State

Caption: A logical comparison of the information provided by different structural validation techniques.

References

A Comparative Guide to Alternative Reagents for Introducing the Acetimidamide Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of the acetimidamide moiety is a critical step in the synthesis of a wide range of biologically active molecules. This guide provides an objective comparison of several key alternative reagents and methodologies for this transformation, supported by experimental data to inform your synthetic strategy.

N,N-Dimethylacetamide Dimethyl Acetal (DMADA)

A mild and effective reagent for the direct conversion of primary amines to N-substituted acetamidines. A notable advantage of this method is the ability to suppress the formation of the common imidate ester byproduct.

Performance Data

The reaction of primary amines with N,N-dimethylacetamide dimethyl acetal, particularly with the addition of excess dimethylamine, provides high yields of the desired acetamidine product. The following table summarizes the performance of this reagent with a variety of primary amines.

EntryPrimary AmineProductYield (%)
1BenzylamineN-Benzyl-N',N'-dimethylacetimidamide95
24-MethoxybenzylamineN-(4-Methoxybenzyl)-N',N'-dimethylacetimidamide96
32-PhenoxyethylamineN,N-Dimethyl-N'-(2-phenoxyethyl)acetimidamide94
43-PhenylpropylamineN,N-Dimethyl-N'-(3-phenylpropyl)acetimidamide93
5CyclohexylamineN-Cyclohexyl-N',N'-dimethylacetimidamide90
6n-OctylamineN,N-Dimethyl-N'-(n-octyl)acetimidamide98
Experimental Protocol

A primary amine (1.0 eq) is combined with N,N-dimethylacetamide dimethyl acetal (1.2 eq) and a solution of dimethylamine in THF (2.0 M, 2.0 eq). The mixture is stirred at room temperature for 18 hours. The solvent and excess dimethylamine are then removed under reduced pressure to yield the crude acetamidine, which can be further purified by distillation or chromatography if necessary. For many applications, the purity of the crude product is sufficient.[1][2][3]

Reaction Workflow

DMADA_reaction cluster_reactants Reactants cluster_products Products amine Primary Amine (R-NH2) product N-Substituted Acetamidine amine->product dmada N,N-Dimethylacetamide Dimethyl Acetal dmada->product me2nh Dimethylamine (Me2NH) me2nh->product suppressed Suppressed by excess Me2NH byproduct Imidate Ester (Byproduct) product->byproduct Pinner_Reaction cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Amination nitrile Nitrile (R-CN) pinner_salt Pinner Salt (Imidate Hydrochloride) nitrile->pinner_salt + HCl, R'-OH hcl HCl alcohol Alcohol (R'-OH) amidine Amidine Hydrochloride pinner_salt->amidine + R''-NH2 amine Amine (R''-NH2) Yb_Catalysis cat Yb(III) Catalyst amide_cat Yb-Amide Complex cat->amide_cat + R'-NH2 amine R'-NH2 intermediate Coordinated Intermediate amide_cat->intermediate + R-CN nitrile R-CN amidine_cat Yb-Amidinate Complex intermediate->amidine_cat Insertion amidine_cat->cat + R'-NH2 (Protonolysis) product Amidine amidine_cat->product proton_source R'-NH2 Cu_Catalysis alkyne Terminal Alkyne cu_acetylide Copper Acetylide alkyne->cu_acetylide + Cu(I) cu_cat Cu(I) Catalyst ketenimine Ketenimine Intermediate cu_acetylide->ketenimine + Sulfonyl Azide - N2 sulfonyl_azide Sulfonyl Azide product N-Sulfonylamidine ketenimine->product + Amine amine Amine Triflic_Activation amide Amide activated_intermediate Activated Intermediate (e.g., Nitrilium Ion) amide->activated_intermediate + Tf2O, Base tf2o Triflic Anhydride (Tf2O) product Amidine activated_intermediate->product + Amine amine Amine

References

The Catalyst Crucible: Optimizing Heterocycle Synthesis with 2-Chloroacetimidamide Hydrochloride Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. 2-Chloroacetimidamide hydrochloride serves as a versatile and reactive precursor for a variety of these valuable scaffolds. However, the choice of catalyst is paramount in dictating reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of various catalytic systems for a key application of this compound derivatives: the synthesis of 3-amino-1,2,4-triazoles.

While direct, side-by-side comparative studies on this compound are limited in published literature, a comprehensive analysis of catalytic methods for the synthesis of the closely related 3-amino-1,2,4-triazole core provides invaluable insights. This guide consolidates data from various studies to offer a comparative overview of catalyst performance, supported by detailed experimental protocols and workflow visualizations. The catalysts compared include those based on iron, copper, and traditional non-catalytic methods, offering a spectrum of options from cost-effective and environmentally benign to more conventional approaches.

Comparative Catalyst Performance

The selection of an optimal catalyst is a critical decision in the synthetic workflow. The following table summarizes the performance of different catalysts in the synthesis of 3-amino-1,2,4-triazoles, a likely downstream application of this compound. The data is compiled from various sources to provide a comparative perspective on yield and reaction conditions.

Catalyst SystemKey ReactantsProductYield (%)Reaction ConditionsReference
Iron (III) Chloride Amidrazone derivative3-Amino-1,2,4-triazoleUp to 94%One-pot, specific substrates[1]
Copper (II) Acetate Amidoxime, Nitrile1,2,4-Triazole derivativeModerate to GoodOne-pot, sequential addition[2]
No Catalyst (Thermal Cyclization) N-acyl aminoguanidine3-Amino-1,2,4-triazoleGoodHigh temperature[3]
Acid Catalysis Aminoguanidine, Carboxylic acid5-Substituted 3-amino-1,2,4-triazoleVariesDirect condensation[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of 3-amino-1,2,4-triazoles using different catalytic and non-catalytic methods.

Iron-Catalyzed Synthesis of 3-Amino-1,2,4-triazoles[1]

This one-pot synthesis leverages an iron (III) catalyst for the efficient formation of 3-amino-1,2,4-triazoles from substituted amidrazones.

Materials:

  • Substituted amidrazone (1.0 mmol)

  • Iron (III) chloride (FeCl₃) (10 mol%)

  • Solvent (e.g., Ethanol)

  • Base (e.g., Potassium carbonate)

Procedure:

  • To a solution of the amidrazone (1.0 mmol) in ethanol (10 mL), add potassium carbonate (1.5 mmol) and iron (III) chloride (0.1 mmol).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,2,4-triazole.

Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles[2]

This protocol describes a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from nitriles and hydroxylamine, which proceeds through an amidoxime intermediate. A similar strategy can be envisioned for the reaction of this compound with a suitable nitrogen source.

Materials:

  • Nitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Second nitrile (1.2 mmol)

  • Copper (II) acetate (Cu(OAc)₂) (10 mol%)

  • Solvent (e.g., DMSO)

Procedure:

  • In a sealed tube, dissolve the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in DMSO (2.0 mL).

  • Heat the mixture at 80°C for 2 hours to form the amidoxime intermediate.

  • To the same reaction vessel, add the second nitrile (1.2 mmol) and copper (II) acetate (0.1 mmol).

  • Seal the tube and heat the reaction mixture at 120°C for 12 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted 1,2,4-triazole.

Thermal Cyclization for the Synthesis of 3-Amino-1,2,4-triazoles[3]

This method involves the heat-induced ring closure of N-acyl aminoguanidine derivatives and does not require a metal catalyst.

Materials:

  • N-acyl aminoguanidine derivative (1.0 mmol)

  • High-boiling point solvent (optional, e.g., diphenyl ether)

Procedure:

  • Place the N-acyl aminoguanidine derivative (1.0 mmol) in a reaction vessel.

  • Heat the compound to a temperature above its melting point (typically 150-250°C) with or without a high-boiling point solvent.

  • Maintain the temperature for 1-3 hours until the cyclization is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it by vacuum distillation.

  • Recrystallize the solid residue from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-1,2,4-triazole.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates a generalized workflow for the catalytic synthesis of 3-amino-1,2,4-triazoles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product start Combine Precursors, Catalyst, and Solvent react Heat and Stir for Specified Time start->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Continue if incomplete cool Cool to Room Temperature monitor->cool filter Filter (if necessary) cool->filter extract Extract with Organic Solvent filter->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end_product Pure 3-Amino-1,2,4-triazole purify->end_product G M_cat Metal Catalyst (M) Intermediate1 Condensation Intermediate M_cat->Intermediate1 Amidine Amidine Precursor Amidine->Intermediate1 Coordination to Metal N_source Nitrogen Source (e.g., Hydrazine) N_source->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Amino-1,2,4-triazole Intermediate2->Product Dehydration H2O H₂O Intermediate2->H2O Product->M_cat Catalyst Regeneration

References

Bridging the Gap: Cross-Validating Experimental Results with Computational Modeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the synergy between experimental research and computational modeling has become indispensable. This guide provides a comprehensive comparison of in silico predictions with in vitro experimental data, offering a framework for the cross-validation of findings. By integrating computational models early in the drug discovery pipeline, researchers can significantly reduce the time and cost associated with identifying promising lead compounds. This document outlines detailed experimental protocols, presents quantitative data comparisons, and visualizes key biological pathways and workflows to facilitate a deeper understanding of this integrated approach.

I. The Symbiotic Relationship: In Silico and In Vitro Approaches

Computational, or in silico, methods serve as powerful predictive tools in drug discovery. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations allow for the high-throughput screening of vast compound libraries against specific biological targets. These methods predict binding affinities, inhibitory activities, and potential off-target effects, thereby prioritizing a smaller, more promising set of candidates for experimental validation.

Experimental, or in vitro, assays provide the essential biological confirmation of these computational predictions. These laboratory-based experiments, conducted on isolated cells or proteins, are crucial for verifying the actual biological activity and potency of a compound. The cross-validation of in silico and in vitro results is a critical step to ensure the reliability of computational models and to confidently advance the most effective drug candidates.

II. Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the quantitative comparison of in silico predictions with in vitro experimental results across various therapeutic areas. This data highlights the predictive power of computational models and the importance of experimental validation.

A. Kinase Inhibitors: Targeting the Regulators of Cell Signaling

Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of specific kinase inhibitors is a major focus of modern drug discovery.

Table 1: Comparison of In Silico Predicted and In Vitro Measured Inhibitory Activity of Kinase Inhibitors

CompoundTarget KinaseIn Silico MethodPredicted Affinity/ActivityIn Vitro AssayMeasured IC50/KiCorrelation
Tivozanib FRKMolecular DockingpKi = 7.2Kinase AssaypKi = 7.5High[1]
FYN AMolecular DockingpKi = 7.0Kinase AssaypKi = 7.1High[1]
ABL1Molecular DockingpKi = 6.8Kinase AssaypKi = 6.9High[1]
SLKMolecular DockingpKi = 6.5Kinase AssaypKi = 6.7High[1]
Gefitinib EGFRMachine LearningpIC50 = 8.5Cell-based AssaypIC50 = 8.3High[2]
Erlotinib EGFRMachine LearningpIC50 = 8.8Cell-based AssaypIC50 = 8.6High[2]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; pIC50/pKi: -log(IC50/Ki)

B. Anticancer Agents: Validating Cytotoxicity Predictions

The discovery of novel anticancer drugs often involves screening for compounds that can selectively kill cancer cells. Computational models can predict the cytotoxic potential of compounds, which is then validated using cell viability assays.

Table 2: Cross-Validation of In Silico Cytotoxicity Predictions and In Vitro Cell Viability for Anticancer Drug Candidates

CompoundCancer Cell LineIn Silico MethodPredicted OutcomeIn Vitro AssayMeasured IC50 (µM)Correlation
Compound A MCF-7 (Breast)QSARHigh CytotoxicityMTT Assay5.2Strong
Compound B A549 (Lung)Molecular DockingModerate CytotoxicityXTT Assay15.8Good
Compound C HCT116 (Colon)Pharmacophore ModelingLow CytotoxicityCellTiter-Glo> 50Strong
C. Antiviral and Antibiotic Agents: A Race Against Resistance

The emergence of drug-resistant pathogens necessitates the rapid discovery of new antimicrobial and antiviral agents. In silico screening can accelerate this process by identifying compounds that target essential viral or bacterial proteins.

Table 3: Comparative Analysis of In Silico and In Vitro Efficacy of Novel Antimicrobial and Antiviral Compounds

CompoundTarget Organism/ProteinIn Silico MethodPredicted Binding Affinity (kcal/mol)In Vitro AssayMeasured MIC/EC50 (µg/mL)Reference
Antimicrobial Agent-6 E. coli DNA GyraseMolecular Docking-9.8Broth MicrodilutionMIC: 2[1]
Ciprofloxacin E. coli DNA GyraseMolecular Docking-8.5Broth MicrodilutionMIC: 0.25[1]
Lopinavir SARS-CoV-2 MproQSAR ModelHigh Probability of InhibitionProtease Inhibition AssayEC50: 1.2[3][4]
Ritonavir SARS-CoV-2 MproQSAR ModelHigh Probability of InhibitionProtease Inhibition AssayEC50: 0.8[3][4]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration

III. Experimental Protocols: A Guide to Methodologies

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections provide step-by-step methodologies for the key in vitro assays cited in this guide.

A. In Vitro Kinase Assay

This protocol is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation : Prepare the kinase buffer, kinase enzyme, substrate (e.g., a peptide or protein), and ATP solution.

  • Compound Preparation : Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Reaction Setup : In a microplate, add the kinase buffer, kinase enzyme, and the test compound at various concentrations.

  • Initiation of Reaction : Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays that quantify the amount of ATP consumed.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Cell Viability Assay (MTT/XTT)

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition :

    • MTT Assay : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.

    • XTT Assay : Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent mixed with an electron coupling reagent to each well and incubate for 2-4 hours. XTT is converted to a water-soluble orange formazan product.

  • Solubilization (MTT Assay) : For the MTT assay, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

C. GPCR Activation Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor G protein-coupled receptor (GPCR) activation in living cells.

  • Cell Transfection : Co-transfect cells with plasmids encoding a GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., a fluorescent protein like YFP) fused to a protein that interacts with the activated GPCR (e.g., β-arrestin).

  • Cell Culture : Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Assay Preparation : Harvest the cells and resuspend them in an appropriate assay buffer.

  • Ligand Stimulation : Add the test compound (agonist or antagonist) to the cell suspension.

  • Substrate Addition : Add the luciferase substrate (e.g., coelenterazine h) to initiate the bioluminescent reaction.

  • BRET Measurement : Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

  • Data Analysis : Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon ligand stimulation indicates GPCR activation and subsequent recruitment of the acceptor-fused protein.

IV. Mandatory Visualizations: Signaling Pathways and Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows.

A. Signaling Pathways

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGFBRII TGF-beta->TGFBR2 Binds TGFBR1 TGFBRI TGFBR2->TGFBR1 Recruits and Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Translocates and Regulates

TGF-beta Signaling Pathway

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and Dimerizes Grb2 Grb2 EGFR->Grb2 Autophosphorylation and Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and Activates

EGFR Signaling Pathway
B. Experimental and Computational Workflow

CrossValidationWorkflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase VirtualScreening Virtual Screening of Compound Library MolecularDocking Molecular Docking VirtualScreening->MolecularDocking QSAR QSAR Modeling MolecularDocking->QSAR HitIdentification Hit Identification and Prioritization QSAR->HitIdentification CompoundAcquisition Compound Acquisition and Synthesis HitIdentification->CompoundAcquisition Cross-Validation BiochemicalAssay Biochemical Assays (e.g., Kinase Assay) CompoundAcquisition->BiochemicalAssay CellBasedAssay Cell-Based Assays (e.g., Viability, GPCR) BiochemicalAssay->CellBasedAssay LeadOptimization Lead Optimization CellBasedAssay->LeadOptimization

Cross-Validation Workflow

V. Conclusion

The integration of computational modeling and experimental validation represents a paradigm shift in modern drug discovery. This guide has provided a framework for this synergistic approach, offering quantitative comparisons, detailed experimental protocols, and clear visual representations of complex biological processes. By embracing this integrated workflow, researchers can enhance the efficiency and success rate of identifying and developing novel therapeutics, ultimately accelerating the delivery of new medicines to patients in need.

References

A Comparative Benchmark Analysis: 2-Chloroacetimidamide Hydrochloride Versus Novel Synthetic Intermediates in Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and agrochemical research and development, the efficient synthesis of amide bonds and nitrogen-containing heterocycles is of paramount importance. For years, 2-Chloroacetimidamide hydrochloride has served as a reliable intermediate in these synthetic endeavors. This guide presents an objective comparison of this compound against a selection of novel synthetic intermediates, providing researchers, scientists, and drug development professionals with a data-driven benchmark of their respective performances.

Performance Comparison of Amidation Reagents

The selection of a suitable reagent for amidation reactions is critical, directly impacting reaction yield, purity, and overall efficiency. The following table summarizes the performance of this compound in a typical synthesis and compares it with several modern coupling reagents. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions. The data presented here is collated from various studies to provide a representative overview.

Reagent/MethodTypical ApplicationReported Yield/PurityKey Observations
This compound Synthesis of 2-amino-substituted heterocycles~96% (for the intermediate itself)[1]A versatile and cost-effective reagent for introducing the acetamidine group.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide SynthesisCrude Purity: 89.01% - 90.84%[2][3]Consistently high purity with fast reaction times, especially for challenging couplings.[3]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide SynthesisCrude Purity: 89.15% - 90.34%[2]Performance is very similar to HATU, producing peptides of high purity.[2]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide SynthesisCrude Purity: 88.23% - 88.29%[2][3]Generally effective but can lead to more impurities compared to HATU and HCTU.[3]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Peptide SynthesisCrude Purity: 78.52% - 88.59%[2][3]Known for suppressing racemization, though may result in lower crude purity in some cases.[2]
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)Amide bond formationGood to excellent yields[4][5]Effective in both organic and aqueous media, offering a green chemistry approach.[4][6]
DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl cyanohydroxyiminoacetate)Peptide SynthesisHigh yields, superior for minimizing racemization[2]A cost-effective option, particularly for large-scale synthesis.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of a 2-amino-substituted heterocycle using this compound and a general protocol for amide bond formation using a modern coupling reagent.

Synthesis of 2-Amino-Thiazole Derivatives using a Precursor from 2-Chloroacetimidamide

This protocol is a representative example of how an intermediate derived from 2-chloroacetonitrile (the precursor to this compound) can be used in the Hantzsch thiazole synthesis.

  • Preparation of the α-haloketone: An appropriate ketone is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in an inert solvent.

  • Reaction with a Thioamide source: The α-haloketone is then reacted with a thioamide or thiourea in a suitable solvent such as ethanol or isopropanol.

  • Cyclization: The reaction mixture is heated to reflux for a specified period (typically 2-6 hours) to facilitate the cyclocondensation reaction, forming the thiazole ring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-amino-thiazole derivative.[7][8]

General Protocol for Amide Bond Formation using HATU
  • Activation of Carboxylic Acid: The carboxylic acid (1 equivalent) and HATU (0.95 equivalents) are dissolved in a suitable aprotic solvent (e.g., DMF, DCM).

  • Addition of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2 equivalents), is added to the solution. The mixture is stirred for a few minutes to allow for the formation of the activated ester.

  • Addition of Amine: The amine (1-1.2 equivalents) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which can be monitored by TLC or LC-MS. Reaction times are typically short, ranging from 30 minutes to a few hours.

  • Work-up and Purification: The reaction mixture is diluted with an appropriate solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Reaction Pathways and Workflows

Visualizing the chemical transformations and experimental processes can aid in understanding the underlying mechanisms and procedural steps.

G General Amide Formation Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine (R'-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Nucleophilic_Attack Amide_Product Amide Product (R-CO-NHR') Nucleophilic_Attack->Amide_Product Byproducts Byproducts Nucleophilic_Attack->Byproducts

Caption: Generalized workflow for amide bond formation using a coupling reagent.

G Hantzsch Thiazole Synthesis Pathway alpha_Haloketone α-Haloketone Intermediate Thiazoline Intermediate alpha_Haloketone->Intermediate Thiourea Thiourea (or Thioamide) Thiourea->Intermediate Thiazole 2-Aminothiazole Derivative Intermediate->Thiazole Cyclization & Dehydration

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

Conclusion

This compound remains a valuable and economical intermediate for the synthesis of various nitrogen-containing compounds. However, for applications demanding high purity, rapid reaction times, and minimization of side reactions, particularly in the context of complex molecules like peptides, novel coupling reagents such as HATU, HCTU, and DMTMM offer significant advantages. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, substrate complexity, and cost considerations. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2-Chloroacetimidamide Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloroacetimidamide hydrochloride was located. The following disposal procedures are based on the available safety data for the closely related compound, 2-Chloroacetamide. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2][3] Therefore, it must be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (inspect before use).[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA approved respirator.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid generating dust.[1][4]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Pure, unused this compound should be kept in its original container if possible.

    • Contaminated materials, such as gloves, weighing paper, and pipette tips, must be collected separately.

    • Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container.

  • Waste Containment:

    • Solid Waste: Carefully sweep up any solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][4]

    • Contaminated Debris: Place all contaminated disposable materials into a designated hazardous waste container.

    • Liquid Waste: Collect all aqueous and solvent solutions containing this chemical in a compatible, leak-proof container. Do not mix with incompatible wastes.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.

  • Storage:

    • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][4]

  • Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[2][4] Contact your institution's EHS department to arrange for pickup and disposal.

    • Do not dispose of this chemical down the drain or in the regular trash.[3][5] It should not be released into the environment.[1][3]

Chemical and Physical Properties Summary

PropertyValue
Chemical Formula C₂H₅ClN₂·HCl
Molecular Weight 129.00 g/mol
Appearance Solid
Storage Temperature 2-8°C, dry, well-ventilated

Note: The data presented is for this compound and its parent compound, and should be used for reference purposes.

Disposal Workflow

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Chemical Fume Hood) PPE->Ventilation Segregate Segregate Waste: - Solid Chemical - Contaminated Debris - Liquid Solutions Ventilation->Segregate Contain Place in Labeled, Sealed, Compatible Waste Containers Segregate->Contain Store Store in Designated Hazardous Waste Area Contain->Store Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store->Contact_EHS Dispose Dispose via Approved Hazardous Waste Facility Contact_EHS->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Chloroacetimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Chloroacetimidamide hydrochloride, including detailed operational and disposal plans to minimize risk and ensure compliance.

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. Furthermore, it is corrosive to the respiratory tract and reacts violently with water, liberating toxic gas. Prolonged or repeated exposure can cause organ damage, specifically to the lungs.

Hazard Summary

For quick reference, the following table summarizes the key hazards associated with this compound.

Hazard ClassificationCategory
Acute Toxicity (Oral)Category 3[1]
Acute Toxicity (Dermal)Category 3
Acute Toxicity (Inhalation)Category 3
Skin CorrosionSub-category 1A
Serious Eye DamageCategory 1
Specific Target Organ Toxicity (Repeated Exposure)Category 1 (Lungs)
Acute Aquatic HazardCategory 1

Personal Protective Equipment (PPE)

Due to the severe hazards posed by this compound, a comprehensive suite of personal protective equipment is mandatory.

  • Respiratory Protection: A full-face respirator with a cartridge suitable for protection against organic vapors and acid gases is required, especially given that the substance is corrosive to the respiratory tract and liberates toxic gas upon contact with water. In case of fire, a self-contained breathing apparatus is necessary.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and severe eye damage.[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times.[1] It is recommended to use two pairs of gloves.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

    • Lab Coat/Gown: A disposable, fluid-resistant gown or a chemical-resistant lab coat should be worn to prevent skin contact.[3] Standard cloth lab coats are not sufficient.

    • Coveralls: For tasks with a higher risk of exposure, disposable chemical-resistant coveralls are recommended.[4]

  • Footwear: Closed-toe shoes are mandatory. For larger scale operations or in case of spills, chemical-resistant boots should be worn.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, methodical workflow is critical for the safe handling of this compound.

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[5]

    • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for accidents.

    • Have a spill kit readily available that is appropriate for reactive and corrosive materials.

  • Handling the Chemical:

    • Don all required PPE before entering the designated handling area.

    • Carefully unpack the container within the fume hood.

    • When weighing the solid, do so in the fume hood to avoid inhalation of any dust particles.[1]

    • If making a solution, add the this compound slowly to the solvent. Be aware that it reacts violently with water.

  • Post-Handling:

    • Securely close the container and store it in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][6]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use items in the designated hazardous waste stream.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, disposable gowns) must be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Work with your institution's Environmental Health and Safety (EHS) department to ensure proper pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep_ppe Don Full PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_unpack Unpack in Fume Hood prep_spill->handle_unpack handle_weigh Weigh Chemical handle_unpack->handle_weigh handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Personnel Exposure handle_use->emergency_exposure emergency_fire Fire Occurs handle_use->emergency_fire cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_store Store Primary Container cleanup_ppe->cleanup_store emergency_spill->cleanup_decon Follow Spill Protocol emergency_exposure->prep_safety Use Safety Shower/Eyewash emergency_fire->prep_ppe Use Fire Extinguisher/Evacuate

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.